molecular formula C9H10FN B069646 6-Fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 168902-77-0

6-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B069646
CAS No.: 168902-77-0
M. Wt: 151.18 g/mol
InChI Key: KZXWOWJBKSZXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2,3-dihydro-1H-inden-1-amine is a high-purity, synthetically versatile amine building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic indane scaffold substituted with a fluorine atom at the 6-position and a primary amine at the 1-position. The amine group serves as a critical handle for further synthetic elaboration, enabling its incorporation into more complex molecular architectures as a key pharmacophore. Its primary research applications include serving as a precursor in the synthesis of novel ligands for neurological targets, such as monoamine transporters and receptors, where the rigid indane core can influence bioavailability and receptor binding affinity. The electron-withdrawing fluorine atom can modulate the compound's physicochemical properties, including pKa, metabolic stability, and membrane permeability, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies. Researchers utilize this compound to develop potential therapeutic agents for a range of disorders, with investigations focusing on its role in central nervous system (CNS) targeted therapies. Supplied with comprehensive analytical data (including HNMR, LCMS) to ensure identity and purity, this compound is designed to accelerate your hit-to-lead and lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXWOWJBKSZXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572502, DTXSID701272928
Record name 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148960-37-6, 168902-77-0
Record name (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148960-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Key Intermediate in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. As a fluorinated derivative of the indanamine scaffold, this compound holds significant interest for researchers and drug development professionals, particularly in the field of neurology. The strategic incorporation of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of parent molecules, making this compound a valuable building block in the design of novel therapeutics targeting the central nervous system (CNS). This document will delve into the synthetic pathways, spectroscopic characteristics, and safety considerations for this important pharmaceutical intermediate.

Introduction: The Significance of Fluorinated Indanamines in Medicinal Chemistry

The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) framework is a privileged scaffold in medicinal chemistry, most notably as the core of the anti-Parkinson's agent rasagiline. The rigid, bicyclic structure of indanamine allows for precise spatial orientation of substituents, which is critical for selective binding to biological targets.

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of CNS drug development, enhanced lipophilicity can improve blood-brain barrier penetration, a critical hurdle for many neurological therapies. Therefore, this compound represents a strategically important intermediate for the synthesis of next-generation neurological drugs with potentially improved efficacy and pharmacokinetic profiles. This guide will explore the fundamental properties and synthetic routes to this valuable compound.

Physicochemical Properties

PropertyValueSource
Chemical Name This compound-
Synonyms 6-Fluoro-1-aminoindan-
CAS Number 1191908-44-7 (for hydrochloride salt)[2][3][4]
Molecular Formula C₉H₁₀FN-
Molecular Weight 151.18 g/mol -
Appearance Expected to be a solid or oil at room temperature. The hydrochloride salt is typically a solid.[5]
Molecular Formula (HCl salt) C₉H₁₁ClFN[3][4]
Molecular Weight (HCl salt) 187.64 g/mol [3][4]
Purity (commercially available) ≥96-98%[5]
Storage Conditions Store at room temperature in a dry, inert atmosphere.[3]

Synthesis of this compound

The synthesis of this compound is logically approached through a two-step process: the formation of the key intermediate, 6-fluoro-1-indanone, followed by its conversion to the target amine via reductive amination. This strategy is well-established for the synthesis of related indanamine derivatives.

Synthesis of the Precursor: 6-Fluoro-1-indanone

The most direct route to 6-fluoro-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-fluorophenyl)propanoic acid.[6] This reaction is typically mediated by a strong acid.

Experimental Protocol: Synthesis of 6-Fluoro-1-indanone

  • Preparation of 3-(4-fluorophenyl)propanoic acid: p-Fluorocinnamic acid is hydrogenated in the presence of a platinum oxide (PtO₂) catalyst in ethanol under a hydrogen atmosphere. Following the reaction, the crude product, a mixture of the propionic acid and its ethyl ester, is saponified with aqueous sodium hydroxide to yield 3-(4-fluorophenyl)propanoic acid after acidification.[6]

  • Intramolecular Friedel-Crafts Acylation: The 3-(4-fluorophenyl)propanoic acid is first converted to its acid chloride, typically using thionyl chloride.

  • The crude acid chloride is then dissolved in a suitable solvent like dichloromethane and added dropwise to a cooled solution of a Lewis acid, such as aluminum chloride (AlCl₃), in the same solvent.[6]

  • The reaction mixture is refluxed for several hours to drive the cyclization.

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture into ice water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude 6-fluoro-1-indanone is then purified by column chromatography.[6]

Reductive Amination to Yield this compound

Reductive amination is a robust and widely used method for the synthesis of amines from ketones or aldehydes.[7][8] In this step, 6-fluoro-1-indanone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Reductive Amination of 6-Fluoro-1-indanone

  • Imine Formation: 6-Fluoro-1-indanone is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added to the solution. The reaction is stirred, often with the addition of a dehydrating agent like molecular sieves, to drive the formation of the intermediate imine.

  • In Situ Reduction: A reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this transformation as it is selective for the imine in the presence of the ketone.[8] Other reducing agents like sodium borohydride (NaBH₄) can also be used.[7] The reaction is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched, and the solvent is removed. The residue is taken up in a suitable organic solvent and washed with aqueous base to remove unreacted starting materials and byproducts. After drying and solvent evaporation, the crude this compound can be purified by column chromatography or by formation and recrystallization of its hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Fluoro-1-indanone cluster_1 Step 2: Reductive Amination p-Fluorocinnamic_acid p-Fluorocinnamic acid 3-4-fluorophenyl_propanoic_acid 3-(4-Fluorophenyl)propanoic acid p-Fluorocinnamic_acid->3-4-fluorophenyl_propanoic_acid 1. H₂, PtO₂ 2. NaOH 6-Fluoro-1-indanone 6-Fluoro-1-indanone 3-4-fluorophenyl_propanoic_acid->6-Fluoro-1-indanone 1. SOCl₂ 2. AlCl₃ (Friedel-Crafts) 6-Fluoro-1-indanone_2 6-Fluoro-1-indanone Target_Amine 6-Fluoro-2,3-dihydro- 1H-inden-1-amine 6-Fluoro-1-indanone_2->Target_Amine NH₃ source, NaBH₃CN

Synthetic pathway to this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring will appear as multiplets due to complex spin-spin coupling. The protons on the carbon bearing the amino group (C1) will be shifted downfield. The aromatic protons will show splitting patterns consistent with a trisubstituted benzene ring, further complicated by coupling to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon attached to the amino group (C1) will appear in the aliphatic region, shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations.[9] A broad absorption due to N-H bending is also expected around 1600 cm⁻¹. The C-F stretch will likely appear as a strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Applications in Drug Development

This compound is a valuable building block for the synthesis of novel drug candidates, particularly those targeting the central nervous system.[10] Its structural similarity to the core of rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor, suggests its utility in the development of new treatments for neurodegenerative diseases like Parkinson's disease. The fluorine substituent can potentially enhance the pharmacological properties of the resulting molecules, leading to improved efficacy, selectivity, and metabolic stability.

Logical_Relationship Target_Amine 6-Fluoro-2,3-dihydro- 1H-inden-1-amine Indanamine_Scaffold Indanamine Scaffold Target_Amine->Indanamine_Scaffold Fluorine_Substitution Fluorine Substitution Target_Amine->Fluorine_Substitution Pharmaceutical_Intermediate Pharmaceutical Intermediate Target_Amine->Pharmaceutical_Intermediate CNS_Drug_Discovery CNS Drug Discovery Pharmaceutical_Intermediate->CNS_Drug_Discovery MAO-B_Inhibitors Potential MAO-B Inhibitors CNS_Drug_Discovery->MAO-B_Inhibitors Neurodegenerative_Diseases Treatment of Neurodegenerative Diseases (e.g., Parkinson's) MAO-B_Inhibitors->Neurodegenerative_Diseases

Applications of this compound in drug discovery.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for the hydrochloride salt of the non-fluorinated analog, 2,3-dihydro-1H-inden-1-amine, and general principles for handling research chemicals, the following precautions should be taken. The hydrochloride salt of the non-fluorinated analog is listed as harmful if swallowed and causes skin and serious eye irritation.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

  • Seek immediate medical attention if any symptoms of exposure occur.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a fluorinated version of the privileged indanamine scaffold. Its synthesis, achievable through a logical sequence of Friedel-Crafts acylation and reductive amination, provides access to a key intermediate for the development of novel CNS-active compounds. The incorporation of fluorine is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties upon its derivatives, making it a compound of high interest for researchers in the field of neurological drug discovery. As with all research chemicals, it should be handled with appropriate care and safety precautions.

References

  • ResearchGate. (2025). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2,3-Dihydro-2,6-dimethyl-1H-inden-1-amine. Retrieved from [Link]

  • PMC. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 6-fluoro-2-methyl-1-indanone.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PMC. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • PMC. (n.d.). Prodrugs for Amines. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • NIH. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • Chemsrc. (2025). 1-Indanamine hydrochloride (1:1). Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Fluoro-AMT - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of a Fluorinated Indanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Key Building Block in Modern Drug Discovery

This compound is a fluorinated derivative of the indanamine scaffold, a core structural motif present in several neurologically active pharmaceuticals. Its primary significance lies in its role as a versatile chemical intermediate and building block for the synthesis of more complex molecules, particularly within the realm of drug discovery and development. The parent compound, 2,3-dihydro-1H-inden-1-amine, is a well-established precursor to Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the treatment of Parkinson's disease[1].

The introduction of a fluorine atom to this privileged scaffold is a deliberate and strategic modification. In medicinal chemistry, the judicious placement of fluorine can profoundly influence a molecule's pharmacological profile, affecting its metabolic stability, binding affinity, membrane permeability, and pKa[2][3]. This guide offers a comprehensive overview of this compound, detailing its chemical identity, synthesis, analytical validation, and strategic applications for researchers and scientists in pharmaceutical development.

Part 1: Physicochemical Properties and Identification

The precise identification of a chemical entity is foundational to its use in research. This compound is most commonly handled and supplied as its hydrochloride salt to improve stability and solubility. It is crucial to distinguish between the racemic mixture and its individual enantiomers, as biological activity is often stereospecific.

Identifier Value Source
Chemical Name This compound hydrochloride[4][5]
CAS Number (Racemate HCl) 1191908-44-7[4][5]
CAS Number ((R)-enantiomer HCl) 731859-02-2[6][7]
CAS Number ((S)-enantiomer HCl) 139134-92-9[8]
Molecular Formula C₉H₁₀FN (Free Base) / C₉H₁₁ClFN (HCl Salt)[5]
Molecular Weight 151.18 g/mol (Free Base) / 187.64 g/mol (HCl Salt)[5]
Purity (Typical) ≥97%[6]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a well-established process in synthetic organic chemistry, typically proceeding via a two-step sequence starting from the corresponding ketone, 6-fluoro-1-indanone. This approach is analogous to the preparation of the non-fluorinated parent compound[1].

Synthetic Workflow Overview

The overall transformation involves the conversion of a carbonyl group (ketone) into a primary amine. This is achieved by first forming an oxime intermediate, which is then reduced.

Synthesis_Workflow Start 6-Fluoro-1-indanone Step1 Oximation Start->Step1 Hydroxylamine HCl, NaOH/Ethanol Intermediate 6-Fluoro-1-indanone oxime Step1->Intermediate Step2 Reduction Intermediate->Step2 Raney Nickel (Al-Ni), NaOH/Ethanol End This compound Step2->End

Caption: Synthetic pathway from 6-fluoro-1-indanone to the target amine.

Step 1: Oximation of 6-Fluoro-1-indanone

The first step is the reaction of the starting ketone with hydroxylamine or its salt (e.g., hydroxylamine hydrochloride) in a basic solution.

  • Causality: The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine. A basic medium is used to deprotonate the hydroxylamine salt, liberating the free hydroxylamine nucleophile, and to catalyze the dehydration of the intermediate carbinolamine, driving the reaction to completion to form the stable C=N bond of the oxime.

Step 2: Reduction of the Oxime Intermediate

The second step involves the reduction of the carbon-nitrogen double bond of the oxime to a single bond, yielding the primary amine.

  • Causality: Catalytic hydrogenation is a highly effective method for this transformation. A catalyst like Raney Nickel (an aluminum-nickel alloy) is employed in an alkaline ethanol solution[1]. The catalyst surface adsorbs both the oxime and hydrogen, facilitating the cleavage of the N-O bond and the addition of hydrogen atoms across the C=N double bond. The alkaline conditions are maintained to ensure the stability and reactivity of the catalyst system.

Detailed Experimental Protocol (Adapted from Analogue Synthesis)

The following protocol is a representative procedure adapted from established methods for indanamine synthesis[1].

  • Oximation:

    • To a solution of 6-fluoro-1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5-2.5 eq).

    • Slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v) while stirring.

    • Heat the mixture to reflux for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it. The oxime product often precipitates and can be collected by filtration.

  • Reduction:

    • Suspend the crude 6-fluoro-1-indanone oxime (1.0 eq) in a solution of ethanol and aqueous sodium hydroxide (e.g., 20%).

    • Heat the mixture to 50-60 °C.

    • Carefully add Raney Nickel catalyst (a slurry in water or ethanol) portion-wise, as the reaction can be exothermic.

    • Maintain the temperature and stir for several hours until TLC indicates the complete consumption of the oxime.

    • Cool the reaction mixture and carefully filter off the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, typically kept wet.

    • Extract the aqueous filtrate with an organic solvent (e.g., toluene or dichloromethane).

    • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Salt Formation (Optional but Recommended):

    • Dissolve the crude amine in a suitable solvent (e.g., isopropanol).

    • Add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Part 3: Applications in Drug Discovery & Development

The primary value of this compound is as a precursor for developing novel therapeutic agents. The incorporation of fluorine is a key strategy to optimize drug candidates[9].

Drug_Discovery_Logic cluster_props Core Indanamine Scaffold Compound 6-Fluoro-2,3-dihydro- 1H-inden-1-amine Core->Compound Fluorine Fluorine Atom (Position 6) Fluorine->Compound Properties Modulated Properties Potency Increased Potency Properties->Potency Metabolism Blocked Metabolic Site (Improved Stability) Properties->Metabolism Permeability Enhanced Membrane Permeability (Lipophilicity) Properties->Permeability PET 18F Isotope for PET Imaging Properties->PET

Caption: Strategic benefits of fluorinating the indanamine scaffold.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of the proximal amine group, which can alter the molecule's ionization state at physiological pH, potentially improving oral absorption and reducing off-target effects[2].

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the 6-position can block a potential site of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway. This can increase the compound's half-life and bioavailability[3].

  • Enhanced Potency and Binding: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with enzyme active sites, leading to enhanced binding affinity and potency of the final drug molecule[3].

  • PET Imaging: The radioactive isotope ¹⁸F is a positron emitter with a convenient half-life (approx. 110 minutes), making it ideal for Positron Emission Tomography (PET) imaging[10]. Synthesizing a drug candidate with ¹⁸F allows for non-invasive in vivo studies to confirm target engagement, assess pharmacokinetics, and guide dose selection in both preclinical and clinical settings[2][10].

Part 4: Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. These methods form a self-validating system for quality control.

Technique Purpose Expected Outcome
HPLC Purity assessment and quantification.A major peak corresponding to the target compound, with purity typically >97%.
Mass Spectrometry (MS) Molecular weight confirmation.Detection of the molecular ion (M+H)⁺ corresponding to the calculated mass of the compound.
¹H and ¹⁹F NMR Structural elucidation and confirmation.A proton NMR spectrum with chemical shifts and splitting patterns consistent with the indanamine structure. A fluorine NMR showing a signal characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy Functional group identification.Characteristic absorption bands for N-H (amine), C-H (aromatic and aliphatic), and C-F bonds.

Part 5: Safety and Handling

Proper handling of this compound hydrochloride is essential for laboratory safety.

  • GHS Hazard Statements: Based on supplier data, the compound is associated with the following hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[11]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Store in a tightly sealed container in a cool, dry place under an inert atmosphere[5].

References

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • (1S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1391354-92-9. J&K Scientific. [Link]

  • Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • This compound hydrochloride. Lead Sciences. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central (PMC). [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PubMed Central (PMC). [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. [Link]

  • 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central (PMC). [Link]

  • (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2. J&K Scientific. [Link]

Sources

An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Molecule of Interest in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Fluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated aminoindane derivative with significant potential in the field of neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of this and related compounds.

Introduction: The Significance of Fluorinated Aminoindanes

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) scaffold is a key pharmacophore found in several neurologically active compounds. A prominent example is Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[3] The strategic placement of a fluorine atom on this scaffold, as in this compound, is hypothesized to modulate its biological activity, offering a promising avenue for the development of novel therapeutics for neurodegenerative disorders.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a dihydrogenated indene core with a fluorine atom substituted at the 6-position of the aromatic ring and an amine group at the 1-position of the five-membered ring. This structure gives rise to a chiral center at the C1 position, meaning the compound can exist as (R) and (S) enantiomers.

A summary of the key physicochemical properties for this compound and its common salt form are presented in the table below. It is important to note that experimental data for the free base is limited, and some properties are predicted or inferred from closely related compounds.

PropertyValueSource
Chemical Formula C₉H₁₀FN
Molecular Weight 151.18 g/mol
CAS Number 1191908-44-7 (HCl salt)
731859-02-2 ((R)-enantiomer HCl salt)[4]
1391354-92-9 ((1S)-enantiomer HCl salt)
Appearance Off-white crystalline solid (precursor)[5]
Melting Point 55-62 °C (precursor: 6-Fluoro-1-indanone)[5]
Solubility Soluble in methanol and acetic acid. Sparingly soluble in aqueous solutions.[6]
pKa Estimated to be similar to other primary amines.[7]

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step process starting from the corresponding ketone, 6-Fluoro-1-indanone. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Fluoro-1-indanone cluster_1 Step 2: Reductive Amination p-Fluorocinnamic_acid p-Fluorocinnamic acid 3-(4-fluorophenyl)propionic_acid 3-(4-fluorophenyl)propionic acid p-Fluorocinnamic_acid->3-(4-fluorophenyl)propionic_acid Hydrogenation (PtO2) 6-Fluoro-1-indanone 6-Fluoro-1-indanone 3-(4-fluorophenyl)propionic_acid->6-Fluoro-1-indanone Fries Rearrangement (AlCl3) 6-Fluoro-1-indanone_2 6-Fluoro-1-indanone Imine_intermediate Imine Intermediate 6-Fluoro-1-indanone_2->Imine_intermediate Amine source (e.g., NH2OH·HCl) Final_Product This compound Imine_intermediate->Final_Product Reduction (e.g., NaBH(OAc)3)

Caption: General synthetic workflow for this compound.

Preparation of the Precursor: 6-Fluoro-1-indanone

The key starting material, 6-Fluoro-1-indanone, can be synthesized from p-fluorocinnamic acid.[8]

Experimental Protocol:

  • Hydrogenation of p-Fluorocinnamic Acid: A suspension of p-fluorocinnamic acid and a catalytic amount of PtO₂ in ethanol is stirred under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-(4-fluorophenyl)propionic acid.[8]

  • Fries Rearrangement: The resulting propionic acid is converted to its acyl chloride, which is then subjected to an intramolecular Friedel-Crafts acylation (Fries rearrangement) using a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane.[8] The reaction mixture is refluxed, followed by an aqueous workup and purification by column chromatography to afford 6-Fluoro-1-indanone.[8]

Reductive Amination to Yield this compound

The conversion of 6-Fluoro-1-indanone to the target amine is achieved through reductive amination.[9][10] This versatile reaction involves the formation of an imine or oxime intermediate, which is then reduced to the corresponding amine.[11][12]

Experimental Protocol (Inferred from analogous reactions):

  • Imine/Oxime Formation: To a solution of 6-Fluoro-1-indanone in a protic solvent such as methanol or ethanol, an amine source is added. For the synthesis of the primary amine, hydroxylamine hydrochloride (NH₂OH·HCl) is a common reagent, which forms an oxime intermediate. The reaction is typically stirred at room temperature to facilitate the formation of the C=N bond.

  • Reduction: The intermediate is then reduced without isolation. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a mild and selective choice for reducing imines in the presence of other functional groups.[9] The reducing agent is added portion-wise to the reaction mixture, which is then stirred until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: The reaction is quenched with water, and the organic solvent is removed. The product is then extracted into an organic solvent, washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization to yield this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the fluorine atom. The protons on the five-membered ring, particularly the benzylic proton at C1, will appear as a multiplet. The methylene protons at C2 and C3 will also exhibit complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic number of signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.18 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching band.

Biological Activity and Potential Applications

The primary therapeutic interest in this compound lies in its potential as a monoamine oxidase (MAO) inhibitor.[] MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[14] Inhibition of MAO, particularly the MAO-B isoform, increases the levels of these neurotransmitters in the brain and is a validated therapeutic strategy for Parkinson's disease.[3]

MAO_Inhibition_Pathway cluster_0 Normal Neurotransmission cluster_1 With 6-Fluoro-1-aminoindan Dopamine_Released Dopamine Released Synaptic_Cleft Synaptic Cleft Dopamine_Released->Synaptic_Cleft MAO_B MAO-B Synaptic_Cleft->MAO_B Dopamine_Metabolism Dopamine Metabolism MAO_B->Dopamine_Metabolism Dopamine_Released_2 Dopamine Released Synaptic_Cleft_2 Synaptic Cleft Dopamine_Released_2->Synaptic_Cleft_2 MAO_B_Inhibited MAO-B (Inhibited) Synaptic_Cleft_2->MAO_B_Inhibited Increased_Dopamine Increased Dopamine Levels MAO_B_Inhibited->Increased_Dopamine 6_Fluoro_1_aminoindan 6-Fluoro-1-aminoindan 6_Fluoro_1_aminoindan->MAO_B_Inhibited Inhibition

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Monoamine Oxidase B Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for 6-Fluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated analog of the aminoindan class of compounds. Based on its structural similarity to the potent and selective monoamine oxidase B (MAO-B) inhibitor, Rasagiline, it is proposed that this compound also functions as an inhibitor of MAO-B. This guide will explore the theoretical underpinnings of this hypothesis, the established role of MAO-B in neurodegenerative disorders, the anticipated downstream pharmacological effects of its inhibition, and a comprehensive experimental framework for the validation of this proposed mechanism. The strategic incorporation of a fluorine atom is also discussed in the context of potentially enhanced pharmacokinetic and pharmacodynamic properties.

Introduction: The Rationale for Investigating this compound

The landscape of neuropharmacology is continually evolving, with a significant focus on the development of novel therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A key strategy in this endeavor is the inhibition of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of dopamine in the brain.[1] The established clinical efficacy of Rasagiline, an irreversible MAO-B inhibitor, underscores the therapeutic potential of the aminoindan scaffold.[2][3]

This compound emerges as a compelling candidate for investigation due to two primary factors: its core aminoindan structure, which it shares with Rasagiline, and the presence of a fluorine atom on the aromatic ring. The introduction of fluorine into bioactive molecules is a well-established medicinal chemistry strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] Computational studies have suggested that fluorinated compounds can exhibit enhanced binding affinity for MAO-B compared to their non-fluorinated counterparts.[4] This guide, therefore, puts forth the central hypothesis that this compound acts as a selective MAO-B inhibitor, and provides a comprehensive roadmap for its scientific validation.

The Primary Target: Monoamine Oxidase B (MAO-B)

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including crucial neurotransmitters. There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1] MAO-B is predominantly found in the outer mitochondrial membrane of glial cells within the brain and is primarily responsible for the metabolism of dopamine.[1]

In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in motor dysfunction.[1] By inhibiting MAO-B, the breakdown of dopamine is attenuated, thereby increasing its synaptic availability and alleviating motor symptoms. Furthermore, the enzymatic action of MAO-B on dopamine generates reactive oxygen species, contributing to oxidative stress and neuronal damage.[6] Thus, inhibiting MAO-B not only provides symptomatic relief but may also confer neuroprotective effects.[1][6]

Hypothesized Mechanism of Action of this compound

The proposed mechanism of action for this compound is centered on its ability to selectively and potentially irreversibly inhibit MAO-B. This inhibition is anticipated to mirror that of Rasagiline, which forms a covalent adduct with the flavin cofactor of the enzyme.[1]

The key steps in the proposed mechanism are:

  • Binding to the MAO-B Active Site: The aminoindan core of the molecule is expected to guide it into the active site of the MAO-B enzyme. The fluorine substituent may enhance this binding through favorable interactions with the enzyme's active site residues.

  • Inhibition of Catalytic Activity: Once bound, the amine group of this compound is hypothesized to interact with the flavin adenine dinucleotide (FAD) cofactor of MAO-B, preventing it from catalyzing the oxidative deamination of dopamine.

  • Increased Dopamine Availability: The inhibition of dopamine metabolism leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

  • Neuroprotection: By reducing the production of neurotoxic byproducts of dopamine metabolism, such as hydrogen peroxide, the compound is expected to mitigate oxidative stress and exert a neuroprotective effect on dopaminergic neurons.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Exocytosis D_receptor Dopamine Receptor Dopamine_released->D_receptor DAT DAT Dopamine_released->DAT Signal Signal Transduction D_receptor->Signal MAOB MAO-B Metabolites Inactive Metabolites + Oxidative Stress MAOB->Metabolites Dopamine_reuptake Dopamine DAT->Dopamine_reuptake Dopamine_reuptake->MAOB Inhibitor 6-Fluoro-2,3-dihydro- 1H-inden-1-amine Inhibitor->MAOB Inhibition

Figure 1: Hypothesized signaling pathway of MAO-B inhibition.

Experimental Validation Protocols

To rigorously test the hypothesis that this compound is a selective MAO-B inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of this compound against human MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A suitable substrate for both enzymes, such as kynuramine, which produces a fluorescent product upon oxidation.

  • Assay Principle: The assay measures the rate of product formation in the presence and absence of the test compound. A decrease in the rate of product formation indicates enzyme inhibition.

  • Procedure: a. Prepare a series of dilutions of this compound. b. Incubate the enzymes with the test compound for a specified time. c. Initiate the reaction by adding the substrate. d. Monitor the fluorescence of the product over time using a microplate reader. e. Calculate the initial reaction velocities and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both MAO-A and MAO-B.

  • Data Analysis: The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A high SI value indicates selectivity for MAO-B.

MAO_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant MAO-A/B - Kynuramine Substrate - Test Compound Dilutions start->prep_reagents incubation Incubate Enzyme with Test Compound prep_reagents->incubation add_substrate Add Kynuramine Substrate incubation->add_substrate measure_fluorescence Monitor Fluorescence Over Time add_substrate->measure_fluorescence calculate_velocity Calculate Initial Reaction Velocities measure_fluorescence->calculate_velocity determine_ic50 Determine IC50 Values for MAO-A and MAO-B calculate_velocity->determine_ic50 calculate_si Calculate Selectivity Index (SI) determine_ic50->calculate_si end End calculate_si->end

Figure 2: Workflow for in vitro MAO inhibition assay.

Cell-Based Assays for Neuroprotection

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress.

Methodology:

  • Cell Line: A human neuroblastoma cell line, such as SH-SY5Y, which can be differentiated into a dopaminergic phenotype.

  • Induction of Oxidative Stress: Treat the cells with a neurotoxin that induces oxidative stress, such as 6-hydroxydopamine (6-OHDA) or MPP+.

  • Treatment: Pre-treat the cells with varying concentrations of this compound before exposing them to the neurotoxin.

  • Assessment of Cell Viability: Measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

  • Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using fluorescent probes like DCFDA.

  • Data Analysis: Compare the cell viability and ROS levels in treated and untreated cells to determine the neuroprotective efficacy of the compound.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its effect on brain monoamine levels in an animal model.

Methodology:

  • Animal Model: Use a suitable rodent model, such as rats or mice.

  • Pharmacokinetic Study: Administer the compound via a relevant route (e.g., oral or intravenous) and collect blood and brain tissue samples at various time points. Analyze the samples using LC-MS/MS to determine the concentration of the compound and its major metabolites.

  • Pharmacodynamic Study: Administer the compound to the animals and, at a predetermined time point, sacrifice the animals and dissect specific brain regions (e.g., striatum).

  • Neurotransmitter Analysis: Homogenize the brain tissue and measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: A successful MAO-B inhibitor should increase dopamine levels and decrease the levels of its metabolites in the brain.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental validation.

ParameterThis compoundRasagiline (Reference)
MAO-A IC50 (nM) To be determined~700
MAO-B IC50 (nM) To be determined~5
Selectivity Index (MAO-A/MAO-B) To be determined~140
Neuroprotection (EC50 in SH-SY5Y cells, µM) To be determinedVariable
Brain/Plasma Ratio (in vivo) To be determined~1.5
Increase in Striatal Dopamine (%) To be determinedSignificant increase

Conclusion and Future Directions

The structural analogy of this compound to the clinically successful MAO-B inhibitor Rasagiline provides a strong rationale for investigating its mechanism of action. The central hypothesis that it acts as a selective MAO-B inhibitor is scientifically sound and testable through the detailed experimental protocols outlined in this guide. The presence of a fluorine atom may confer advantageous properties, potentially leading to a more potent and effective therapeutic agent.

Successful validation of this hypothesis would position this compound as a promising lead compound for the development of new treatments for neurodegenerative disorders. Future research should focus on comprehensive preclinical development, including long-term safety and efficacy studies in animal models of Parkinson's disease, with the ultimate goal of advancing this compound to clinical trials.

References

  • Finberg, J. P. M., & Youdim, M. B. H. (2018). The pharmacology of rasagiline, a new MAO-B inhibitor drug for the treatment of Parkinson's disease with neuroprotective potential. Neuropharmacology, 132, 500-506.
  • Gavit, P., & Patel, H. (2020). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. USD RED.
  • Lead Sciences. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Adis. (2005). Rasagiline. Drugs, 65(16), 2347-2367.
  • Mathew, B., et al. (2022). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 13(11), 1361-1374.
  • Dashtipour, K., Chen, J. J., & Lew, M. F. (2008). Rasagiline for the management of Parkinson's disease. Therapy, 5(2), 203-210.
  • Binda, C., et al. (2010). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medicinal Chemistry, 53(24), 8759-8768.
  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296.
  • Riederer, P., et al. (2004). Rasagiline: a pharmacological overview. International review of neurobiology, 60, 217–251.
  • Sola, M., et al. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules (Basel, Switzerland), 26(18), 5558.
  • The Parkinson Study Group. (2002). A controlled trial of rasagiline in early Parkinson disease: the TEMPO study. Archives of neurology, 59(12), 1937–1943.
  • Król, E., & Klimek, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 14, 1489–1522.
  • Mandel, S., et al. (2005). Monoamine oxidase-B inhibitors as neuroprotective agents in Parkinson's disease.
  • El-Damasy, A. K., et al. (2023). Design of fluorinated cinnamylpiperazines as potential MAO-B ligands. Molecules, 28(3), 1145.
  • Wang, L., et al. (2023).
  • Davis. (2023, February 20). A Closer Look at Rasagiline for Parkinson's Symptom Management. Davis Phinney Foundation. Retrieved from [Link]

  • Čižinauskas, V., et al. (2024).
  • CN112269222A - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • Wang, X., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1251.

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Ganesan, A. (2014). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Medicinal Chemistry Research, 23(8), 3657-3669.
  • Zhang, D. D., et al. (2024). A Systematic Review and Meta-Analysis of the Efficacy and Safety of Rasagiline or Pramipexole in the Treatment of Early Parkinson's Disease. Parkinson's Disease, 2024, 9977823.
  • Müller, T. (2012). Pharmacokinetic/pharmacodynamic Evaluation of Rasagiline Mesylate for Parkinson's Disease. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 505-512.

Sources

Unlocking a Privileged Scaffold: A Technical Guide to the Research Applications of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydro-1H-inden-1-amine core is a recognized "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. The strategic introduction of a fluorine atom at the 6-position profoundly modulates the molecule's electronic properties and metabolic stability, making 6-Fluoro-2,3-dihydro-1H-inden-1-amine a highly attractive starting point for novel drug discovery campaigns. This technical guide provides an in-depth analysis of this compound's physicochemical characteristics, core research applications, and detailed experimental protocols for its investigation, tailored for researchers and professionals in drug development.

Introduction: The Strategic Value of Fluorinated Indenylamines

The indenylamine framework, a rigid bicyclic structure, presents a defined three-dimensional arrangement of substituents, which is advantageous for optimizing ligand-receptor interactions.[1] The incorporation of fluorine, a common strategy in modern medicinal chemistry, offers several key benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

  • Modulated Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (logP) and acidity (pKa), influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will explore how these fundamental properties make this compound a versatile building block for developing next-generation therapeutics, particularly in the realm of neurological disorders.

Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is critical for rational drug design. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1191908-44-7 (for hydrochloride salt)[2][3]
Molecular Formula C₉H₁₀FN (base); C₉H₁₁ClFN (HCl salt)[3]
Molecular Weight 151.18 g/mol (base); 187.64 g/mol (HCl salt)[3]
Appearance Typically an off-white to white solidN/A
Purity Commercially available up to >98%[3]
Storage Inert atmosphere, Room Temperature[3]

This data is often presented for the hydrochloride salt, which enhances stability and solubility.

Core Research Applications & Mechanistic Insights

The primary therapeutic potential of the indenylamine scaffold lies in its interaction with monoamine oxidase (MAO) enzymes.

Monoamine Oxidase-B (MAO-B) Inhibition for Neurodegenerative Diseases

Causality: Parkinson's disease (PD) is characterized by the depletion of dopamine in the brain.[4] Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine.[5] By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, thereby alleviating the motor symptoms of PD. The parent compound, rasagiline ((1R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine), is a potent and irreversible MAO-B inhibitor widely used in the treatment of Parkinson's disease.[4][6]

The Role of this compound: This compound serves as a critical starting material for synthesizing novel, potentially superior MAO-B inhibitors. The fluorine atom at the 6-position can enhance the molecule's interaction with the hydrophobic active site of the MAO-B enzyme. Research has shown that derivatives of 2,3-dihydro-1H-inden-1-amine can exhibit potent and selective MAO-B inhibitory activity.[4][5] The strategic placement of the fluorine atom is hypothesized to improve brain penetration and metabolic resistance compared to non-fluorinated analogs.

Logical Pathway for Drug Development:

MAO_Inhibition Start 6-Fluoro-2,3-dihydro- 1H-inden-1-amine (Starting Material) Derivatization Chemical Synthesis (e.g., N-alkylation, N-acylation) Start->Derivatization Modify amine group Library Library of Novel Fluorinated Indenylamines Derivatization->Library Screening In Vitro MAO-A/MAO-B Inhibition Assay Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Identify potent & selective inhibitors Lead_Opt Lead Optimization (ADME, Toxicity) SAR->Lead_Opt Candidate Preclinical Candidate for Parkinson's Disease Lead_Opt->Candidate

Caption: Drug discovery workflow for developing MAO-B inhibitors.

AMPA Receptor Modulation for Cognitive Enhancement

While a direct application is not established, the indenylamine scaffold is present in molecules that act as positive allosteric modulators (PAMs) of the AMPA receptor.[7] AMPA receptors are crucial for synaptic plasticity and cognitive function. Enhancing their activity is a therapeutic strategy for cognitive deficits in schizophrenia and other neurological disorders.[7]

Hypothetical Application: this compound could be used as a foundational scaffold to design novel AMPA receptor PAMs. The fluorine atom could be leveraged to fine-tune binding to the allosteric site on the receptor, potentially improving potency and selectivity.

Synthetic Pathways & Methodologies

Access to this compound is typically achieved through the reduction of the corresponding indanone or indanone oxime. A common and reliable method is the reductive amination of 6-fluoro-1-indanone.

Workflow: Synthesis via Reductive Amination

Synthesis_Workflow Indanone 6-Fluoro-1-indanone Starting Material Reaction { Stir at RT for 24h | Reductive Amination} Indanone->Reaction Reagents Ammonium Acetate & NaBH3CN Reducing & Amine Source Reagents->Reaction Solvent Methanol Reaction Medium Solvent->Reaction Workup Quench with HCl Acidification & Extraction Reaction->Workup Purification { Column Chromatography | Silica Gel} Workup->Purification Product { This compound | Final Product} Purification->Product

Caption: General workflow for synthesizing the target compound.

A patent describes a related process where 2,3-dihydro-1H-inden-1-one is converted to its oxime, which is then reduced under alkaline conditions using an alumino nickel reductase to yield the amine.[6]

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines a self-validating system to screen derivatives of this compound for their ability to inhibit human monoamine oxidase B.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against recombinant human MAO-B.

Materials:

  • Recombinant human MAO-B (commercially available)

  • Test compounds (synthesized from this compound)

  • Kynuramine (MAO substrate)

  • Selegiline (positive control, known MAO-B inhibitor)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well microplates (black, clear bottom)

  • Fluorescence plate reader (Excitation: 310 nm, Emission: 400 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound and selegiline in DMSO.

    • Perform serial dilutions in potassium phosphate buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.

    • Add 25 µL of the diluted test compound or control to the respective wells.

    • Add 25 µL of the recombinant human MAO-B enzyme solution (pre-diluted in buffer to optimal concentration).

    • Incubate the plate at 37°C for 15 minutes (pre-incubation step).

  • Initiate Reaction:

    • Add 25 µL of the kynuramine substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation and Termination:

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 75 µL of 2N NaOH.

  • Detection:

    • The enzymatic conversion of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product.

    • Measure the fluorescence of each well using a plate reader (Ex: 310 nm, Em: 400 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Self-Validation: The inclusion of selegiline as a positive control is critical. The calculated IC₅₀ for selegiline should fall within the expected literature range, validating the assay's performance. A clear dose-response curve for active compounds further demonstrates the reliability of the results.

Future Directions & Conclusion

This compound is more than a simple chemical intermediate; it is a strategic starting point for the development of high-value therapeutic agents. Its rigid structure, combined with the advantageous properties of fluorine, makes it an ideal scaffold for targeting complex enzymes like MAO-B.

Future research should focus on:

  • Chiral Separation: The amine at the 1-position is a chiral center. Investigating the separate (R)- and (S)-enantiomers is crucial, as biological activity is often stereospecific.[8][9]

  • Expanded Target Screening: While MAO-B is a primary target, the scaffold's privileged nature suggests it could be adapted for other CNS targets, such as other monoamine transporters or G-protein coupled receptors.

  • PET Imaging: The fluorinated nature of the molecule opens up the possibility of developing ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging, which could be used to study dopamine turnover or target engagement in the brain.[10]

By leveraging the unique properties of this fluorinated indenylamine, researchers are well-equipped to explore novel chemical space and develop innovative treatments for challenging neurological and psychiatric disorders.

References

  • Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Lead Sciences. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Ward, S. E., et al. (2018). Pharmacological characterization of N‐[(2S)‐5‐(6‐fluoro‐3‐pyridinyl)‐2, 3‐dihydro‐1H‐inden‐2‐yl]‐2‐propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator. British Journal of Pharmacology, 175(12), 2334-2349. Retrieved from [Link]

  • Li, Z., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. European Journal of Medicinal Chemistry, 170, 200-213. Retrieved from [Link]

  • Liao, C., et al. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 147, 365-376. Retrieved from [Link]

  • Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry, 22(14), 1136-1151. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

  • ResearchGate. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. Retrieved from [Link]

  • Ermert, J., & Coenen, H. H. (2014). 6-[18F]fluoro-L-DOPA: A Well-Established Neurotracer With Expanding Application Spectrum and Strongly Improved Radiosyntheses. Journal of Nuclear Medicine, 55(6), 861-867. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Fluoro-2,3-dihydro-1H-inden-1-amine, a key fluorinated building block in medicinal chemistry. The strategic incorporation of fluorine into bioactive molecules can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document details the prevalent synthetic strategies, focusing on the preparation of the crucial precursor, 6-fluoro-1-indanone, and its subsequent conversion to the target amine. Methodologies are presented with an emphasis on the underlying chemical principles, providing researchers and drug development professionals with a robust framework for practical application.

Introduction: The Significance of Fluorinated Indanamines

The indane scaffold is a privileged structure in drug discovery, appearing in a variety of therapeutic agents. The introduction of a fluorine atom, as in this compound, offers a powerful tool for modulating a molecule's physicochemical and biological profile.[2] Fluorine's high electronegativity and small size can alter electronic distribution, pKa, and conformation without significant steric hindrance. This often leads to improved potency, selectivity, and pharmacokinetic properties. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of novel therapeutics, particularly in areas like neurology and oncology.[2]

The synthesis of this target molecule is predominantly a two-stage process, beginning with the formation of a substituted indanone, followed by the introduction of the amine functionality. This guide will explore the most effective and commonly cited pathways for achieving this transformation.

Synthesis of the Key Precursor: 6-Fluoro-1-indanone

The most common and logical starting point for the synthesis of the target amine is the corresponding ketone, 6-fluoro-1-indanone.[2][4] This versatile intermediate can be prepared through several routes, with the intramolecular Friedel-Crafts acylation of a phenylpropanoic acid derivative being a well-established and efficient method.[5][6]

Pathway A: Friedel-Crafts Cyclization of 3-(4-Fluorophenyl)propanoic Acid

This pathway involves two primary steps: the saturation of a cinnamic acid derivative and the subsequent acid-catalyzed ring closure.

Logical Flow of Pathway A:

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation p_Fluorocinnamic_acid p-Fluorocinnamic acid Propanoic_acid_deriv 3-(4-Fluorophenyl)propanoic acid p_Fluorocinnamic_acid->Propanoic_acid_deriv H₂ / PtO₂ Ethanol Acyl_chloride 3-(4-Fluorophenyl)propanoyl chloride Propanoic_acid_deriv->Acyl_chloride SOCl₂ or (COCl)₂ Indanone 6-Fluoro-1-indanone Acyl_chloride->Indanone AlCl₃ CH₂Cl₂

Caption: Synthesis of 6-Fluoro-1-indanone from p-Fluorocinnamic acid.

Detailed Experimental Protocol for Pathway A

Step 1: Synthesis of 3-(4-fluorophenyl)propionic acid [5]

  • Suspend p-Fluorocinnamic acid (1 equivalent) and Platinum(IV) oxide (PtO₂, 2.2 mol%) in ethanol (EtOH) (approximately 8 mL per mmol of cinnamic acid).

  • Stir the suspension vigorously under a hydrogen atmosphere (H₂, 1 bar) until hydrogen uptake ceases.

  • Filter the suspension to remove the catalyst, washing the residue with fresh ethanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the crude residue in ethanol (2 mL/mmol) and add an aqueous solution of sodium hydroxide (NaOH, 2.5 equivalents).

  • Stir the solution for 16 hours at room temperature to ensure complete saponification of any ester byproduct.

  • Reduce the volume of the mixture via vacuum and dilute the resulting solution with water.

  • Acidify the solution with 2N hydrochloric acid (HCl), leading to the precipitation of the product.

  • Filter the suspension and wash the solid residue with water to obtain pure 3-(4-fluorophenyl)propionic acid.

Step 2: Synthesis of 6-Fluoro-1-indanone [5]

  • Convert the 3-(4-fluorophenyl)propionic acid to its corresponding acyl chloride. A standard method involves refluxing with thionyl chloride (SOCl₂) or reacting with oxalyl chloride in a suitable solvent like dichloromethane (CH₂Cl₂). After the reaction, remove the excess reagent under vacuum.

  • In a separate flask, prepare a solution of aluminum chloride (AlCl₃, 1.3 equivalents) in CH₂Cl₂ (0.75 mL/mmol AlCl₃) and cool it to 0°C in an ice bath.

  • Dissolve the crude acyl chloride in CH₂Cl₂ (1.2 mL/mmol of the starting propionic acid) and add it dropwise to the AlCl₃ suspension.

  • After the addition is complete, remove the ice bath and reflux the reaction mixture for 3 hours.

  • Carefully pour the reaction mixture into ice water to quench the reaction.

  • Extract the aqueous phase with CH₂Cl₂.

  • Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

  • Purify the resulting crude product by column chromatography to yield 6-Fluoro-1-indanone.

Conversion of 6-Fluoro-1-indanone to this compound

The transformation of the ketone precursor to the target primary amine is most effectively achieved via reductive amination. This process can be executed through different, yet related, strategies. The core principle involves the formation of a C=N double bond (an imine or oxime) followed by its reduction to an amine.[7][8]

Pathway B: Oximation and Subsequent Reduction

This robust, two-step method is widely documented for the synthesis of 1-aminoindane and its derivatives.[9] It involves the formation of a stable oxime intermediate, which is then reduced to the primary amine.

Logical Flow of Pathway B:

G Indanone 6-Fluoro-1-indanone Oxime 6-Fluoro-1-indanone Oxime Indanone->Oxime Hydroxylamine HCl NaOH / Ethanol Amine This compound Oxime->Amine Raney Nickel (Al-Ni) NaOH / Ethanol

Caption: Synthesis of the target amine via an oxime intermediate.

Detailed Experimental Protocol for Pathway B

This protocol is adapted from a well-established procedure for the analogous non-fluorinated compound.[9]

Step 1: Formation of 6-Fluoro-1-indanone Oxime

  • In a reaction vessel, dissolve 6-fluoro-1-indanone (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, typically 1.5-2.5 equivalents).

  • Add an aqueous solution of sodium hydroxide (NaOH) to neutralize the HCl and facilitate the reaction.

  • Heat the mixture to reflux for approximately 30-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The oxime product may precipitate and can be isolated by filtration. Alternatively, an extractive workup can be performed.

Step 2: Reduction of the Oxime to this compound

  • To a solution of 6-fluoro-1-indanone oxime (1 equivalent) in ethanol, add an aqueous solution of NaOH (e.g., 20% solution).[9]

  • Heat the mixture to 50-60°C.

  • Carefully add Raney Nickel (an aluminum-nickel alloy) portion-wise over 2-3 hours. This reaction is exothermic and generates hydrogen gas; appropriate safety measures are critical.

  • Maintain the reaction at this temperature for several hours (e.g., 7-9 hours) until TLC indicates the complete consumption of the oxime.[9]

  • After cooling, filter the reaction mixture to remove the Raney Nickel.

  • Remove the majority of the ethanol from the filtrate under reduced pressure.

  • Perform an extractive workup using a suitable organic solvent (e.g., dichloromethane or toluene). Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude this compound as an oil.[9] Further purification can be achieved by distillation or salt formation.

Alternative Pathway: Direct Reductive Amination

A more direct, one-pot approach involves reacting the ketone with an ammonia source in the presence of a reducing agent.[7][10]

Methodological Overview: This reaction is typically performed by dissolving 6-fluoro-1-indanone in a solvent like methanol or ethanol, adding an ammonia source (such as ammonium acetate or aqueous ammonia), and then introducing a reducing agent.[10] Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is mild enough to not reduce the ketone but will readily reduce the iminium ion intermediate formed in situ.[8] Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation can also be employed.

Comparative Data and Field Insights

The choice of synthetic pathway often depends on factors like scale, available reagents, and desired purity.

Parameter Pathway B: Oximation/Reduction Direct Reductive Amination
Number of Steps Two distinct chemical stepsTypically a one-pot procedure
Key Reagents NH₂OH·HCl, Raney Nickel, NaOHAmmonia source (e.g., NH₄OAc), NaBH₃CN or NaBH(OAc)₃
Intermediates Stable, isolable oximeTransient iminium ion
Safety Concerns Use of pyrophoric Raney Nickel and H₂ evolutionUse of toxic cyanoborohydride reagents
Scalability Well-established for large-scale synthesis[9]Can be efficient, but optimization may be required
Yield Generally good to high yields reported for analogs[9]Variable, highly dependent on substrate and conditions

Expertise & Experience Insights: The oximation route (Pathway B) is often favored in process chemistry due to its reliability and the ability to isolate and purify the intermediate oxime, which can lead to a higher purity final product. While direct reductive amination is more atom-economical, it can sometimes be plagued by side reactions, such as the formation of secondary amines, if conditions are not carefully controlled. The choice of reducing agent is critical; NaBH₃CN is effective at acidic to neutral pH, while NaBH(OAc)₃ is often used under milder, slightly acidic conditions.

Conclusion

The synthesis of this compound is a critical process for accessing a range of potentially valuable pharmaceutical agents. The most dependable and widely applicable strategy proceeds through the ketone intermediate, 6-fluoro-1-indanone. This precursor is efficiently synthesized via an intramolecular Friedel-Crafts cyclization. The subsequent conversion to the target amine is robustly achieved by forming and reducing an oxime intermediate using reagents like hydroxylamine and Raney Nickel. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently undertake the synthesis of this important fluorinated building block.

References

  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journals URL: [Link]

  • Title: Synthesis of Fluorinated Amines: A Personal Account - PMC Source: National Institutes of Health URL: [Link]

  • Title: 6-Fluoro-indan-1-one - PubMed Source: National Institutes of Health URL: [Link]

  • Title: Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes Source: ResearchGate URL: [Link]

  • Title: Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][11][12]thiazepin-4(5 H )-one Source: ResearchGate URL: [Link]

  • Title: CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof Source: Google Patents URL
  • Title: 6-Fluoroindan-1-one - PMC Source: National Institutes of Health URL: [Link]

  • Title: Annulations involving 1-indanones to access fused- and spiro frameworks - PMC Source: National Institutes of Health URL: [Link]

  • Title: this compound hydrochloride - Lead Sciences Source: Lead Sciences URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

"6-Fluoro-2,3-dihydro-1H-inden-1-amine" hydrochloride salt data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: Synthesis, Characterization, and Prospective Biological Significance

Abstract

Introduction: The Significance of the Fluorinated 1-Aminoindan Scaffold

The 1-aminoindan framework is a privileged scaffold in medicinal chemistry, most notably as the core of Rasagiline, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The introduction of a fluorine atom onto the aromatic ring, as in this compound, is a strategic modification intended to modulate the compound's physicochemical and pharmacological properties.

Fluorination is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and alter lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide provides the essential technical details for the synthesis and characterization of the hydrochloride salt of this compound, offering a foundation for its exploration in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is provided in Table 1.

PropertyValueSource(s)
Chemical Name This compound hydrochloride[1]
CAS Number 1191908-44-7[1]
Molecular Formula C₉H₁₁ClFN
Molecular Weight 187.64 g/mol
Appearance Expected to be an off-white to pale yellow solid
Purity Commercially available up to >98%
Storage Store at room temperature in an inert atmosphere

Strategic Synthesis Pathway

The synthesis of this compound hydrochloride is a multi-step process commencing with the synthesis of the key intermediate, 6-fluoro-1-indanone. This ketone is then converted to its oxime, which is subsequently reduced to the desired primary amine and isolated as its hydrochloride salt.

Caption: Overall synthetic workflow for this compound HCl.

Detailed Experimental Protocols

This procedure is adapted from established Friedel-Crafts cyclization methods for indanones.[2]

  • Reaction Setup: To a solution of 3-(4-fluorophenyl)propionic acid (1 equivalent) in an appropriate solvent such as dichloromethane, add a catalytic amount of DMF.

  • Acyl Chloride Formation: Carefully add oxalyl chloride or thionyl chloride (3.4 equivalents) to the solution. The mixture will likely effervesce. Stir at room temperature for 6 hours.

  • Cyclization: In a separate flask, prepare a slurry of aluminum chloride (AlCl₃, 1.3 equivalents) in dichloromethane, cooled to 0°C.

  • Addition: Slowly add the prepared acyl chloride solution to the AlCl₃ slurry at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and reflux the reaction mixture for 3 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 6-fluoro-1-indanone.

This protocol is based on standard oximation procedures for ketones.[3]

  • Reaction Setup: In a round-bottomed flask, dissolve 6-fluoro-1-indanone (1 equivalent) in pyridine.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.05 equivalents) to the solution.

  • Reaction: Stir the mixture at 50°C for 20-30 minutes.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

  • Work-up: To the residue, add ethyl acetate and 1 M aqueous HCl. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing: Wash the combined organic extracts with 1 M aqueous HCl and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the 6-fluoro-1-indanone oxime, which may be a mixture of E and Z isomers.[3]

This procedure utilizes catalytic hydrogenation, a common method for oxime reduction.

  • Reaction Setup: Dissolve the 6-fluoro-1-indanone oxime (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Salt Formation: To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) until the solution is acidic.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.

Analytical Characterization (Expected)

As of the date of this guide, detailed published spectral data for this compound hydrochloride is scarce. The following sections outline the expected analytical characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring will appear as multiplets in the aliphatic region. The proton at the C1 position, adjacent to the amine, will be shifted downfield. The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional splitting due to coupling with the fluorine atom.

  • ¹³C NMR: The carbon NMR will show nine distinct signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller two- and three-bond C-F couplings. The aliphatic carbons will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₉H₁₀FN) at m/z = 151.08. Common fragmentation patterns would involve the loss of the amino group and rearrangements of the indan core.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine hydrochloride in the region of 3200-2800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. A strong C-F stretching band is also expected.

Prospective Biological Significance

The 1-aminoindan scaffold is a key pharmacophore, with its most prominent member being a precursor to Rasagiline. The introduction of a fluorine atom at the 6-position is anticipated to have several effects on the biological activity of the molecule:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, which can block metabolic oxidation at that position, potentially increasing the half-life of the compound in vivo.

  • Receptor Binding and Enzyme Inhibition: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing interactions with biological targets such as monoamine oxidase (MAO) or other receptors. This can lead to changes in binding affinity and inhibitory potency.

  • Lipophilicity and Bioavailability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross the blood-brain barrier.

Given that the parent 1-aminoindan structure is associated with monoamine releasing and reuptake inhibition properties, it is plausible that this compound could act as a modulator of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[4] This makes it a compound of interest for research into neurodegenerative disorders and other CNS conditions.

Biological_Significance cluster_0 Core Scaffold cluster_1 Modification cluster_2 Potential Outcomes cluster_3 Therapeutic Areas of Interest Scaffold 1-Aminoindan Core Precursor to Rasagiline (MAO-B Inhibitor) Modification 6-Fluoro Substitution Potential Effects Scaffold->Modification Outcomes Enhanced Metabolic Stability Altered Receptor Binding Modified Lipophilicity Modification->Outcomes Therapeutics Neurodegenerative Diseases (e.g., Parkinson's) CNS Disorders Outcomes->Therapeutics

Caption: Logical flow of the prospective biological significance.

Safety and Handling

As with any chemical compound, this compound hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General precautions include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling the compound in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound hydrochloride is a valuable compound for researchers in medicinal chemistry and drug development. This guide has provided a detailed framework for its synthesis, starting from readily available materials, and has outlined the expected analytical characteristics for its proper identification. The strategic placement of a fluorine atom on the 1-aminoindan scaffold suggests that this molecule may possess enhanced pharmacological properties, making it a compelling candidate for further investigation in the context of neuroactive compounds. The protocols and data presented herein are intended to facilitate such exploratory research.

References

  • (Reference to a general organic chemistry or medicinal chemistry textbook discussing the role of fluorination in drug design would be appropriate here, but no specific one was found in the search results).
  • (A reference detailing the synthesis and properties of Rasagiline would be relevant, but was not the primary focus of the search).
  • (Further references to the synthesis of substituted indanones could be included for broader context).
  • (References discussing the biological activities of various aminoindanes would strengthen the biological significance section).
  • (A reference to a standard text on spectroscopic identification of organic compounds would be a useful addition).
  • (Placeholder for future publications that may provide experimental d
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • (Placeholder for additional synthetic methodology references).
  • Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]

  • (Placeholder for further biological context references).
  • (Placeholder for safety and handling references).

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the structural elucidation and characterization of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. As this compound is of interest in medicinal chemistry and drug development, a thorough understanding of its spectroscopic properties is crucial for synthesis confirmation, purity assessment, and quality control. This document synthesizes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. Detailed experimental protocols for data acquisition are also provided to ensure methodological rigor.

Molecular Structure and Theoretical Framework

This compound possesses a rigid indane scaffold with two key functional groups: a primary amine at the C1 position and a fluorine atom at the C6 position of the aromatic ring. The presence of these groups, along with the stereocenter at C1, dictates the molecule's chemical and spectroscopic properties.

Molecular Structure with Atom Numbering

MS_Fragmentation M [C₉H₁₀FN]⁺˙ m/z = 151 (Molecular Ion) F1 [C₉H₉FN]⁺ m/z = 150 ([M-H]⁺) M->F1 - H• F2 [C₈H₈F]⁺ m/z = 123 M->F2 - CH₂=NH F3 [C₇H₆]⁺˙ m/z = 90 F2->F3 - HCN, -H₂

Caption: Predicted major fragmentation pathway for this compound under electron ionization.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis Workflow

A systematic approach combining all spectroscopic data is essential for unambiguous structure confirmation.

Workflow for Structural Confirmation

Spectroscopic_Workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation cluster_Conclusion Conclusion NMR ¹H, ¹³C, ¹⁹F NMR Analyze_NMR Assign Proton and Carbon Signals Confirm Connectivity & Fluorine Position NMR->Analyze_NMR IR FTIR Analyze_IR Identify Functional Groups (NH₂, Ar-F, C-H) IR->Analyze_IR MS EI-MS Analyze_MS Determine Molecular Weight (m/z 151) Confirm Nitrogen Rule MS->Analyze_MS Confirmation Structure Confirmation of This compound Analyze_MS->Confirmation Analyze_IR->Confirmation Analyze_NMR->Confirmation

Caption: A logical workflow for the structural confirmation of this compound using a combination of spectroscopic techniques.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Wroblewski, A. E., & Kenttämaa, H. I. (2023). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 61(10), 589-600.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Jackowski, K., Jaszuński, M., & Wilczek, M. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(8), 437-444.
  • JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]

The Strategic Advancement of 6-Fluoro-2,3-dihydro-1H-inden-1-amine Derivatives as Potent and Selective Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Neuropharmacology Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

The 6-fluoro-2,3-dihydro-1H-inden-1-amine scaffold represents a significant and highly exploitable core structure in the design of next-generation therapeutics for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of derivatives and analogs of this key molecule. The primary focus is on their potent and selective inhibition of monoamine oxidase-B (MAO-B), a validated therapeutic target for increasing dopaminergic tone in the brain. We will delve into the mechanistic rationale behind experimental design, provide detailed, field-tested protocols, and present quantitative data to guide future drug discovery efforts in this promising chemical space.

Introduction: The Rationale for Targeting MAO-B with Fluorinated Aminoindanes

Monoamine oxidase-B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, primarily in glial cells within the brain.[1] Its principal role is the oxidative deamination of key neurotransmitters, most notably dopamine.[2] In neurodegenerative conditions such as Parkinson's disease, where dopaminergic neurons in the substantia nigra progressively degenerate, the resulting dopamine deficiency leads to debilitating motor symptoms.[2] Inhibition of MAO-B presents a well-established therapeutic strategy to mitigate this deficit by preventing the breakdown of dopamine in the synaptic cleft, thereby increasing its availability and prolonging its action.[1][2]

The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) core is a privileged scaffold in the design of MAO-B inhibitors, exemplified by the potent anti-Parkinsonian drug, rasagiline. The strategic incorporation of a fluorine atom at the 6-position of this scaffold offers several key advantages in drug design. Fluorine, with its high electronegativity and small van der Waals radius, can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] This can lead to improved pharmacokinetic profiles, including a longer half-life and increased bioavailability. Furthermore, the electronic properties of fluorine can modulate the pKa of the amine group and influence binding affinity and selectivity for the target enzyme.[3] This guide will explore the synthesis and pharmacological properties of this compound and its derivatives, highlighting their potential as superior MAO-B inhibitors.

Synthetic Strategies: Accessing the 6-Fluoro-1-Aminoindan Core and its Analogs

The synthesis of this compound and its N-substituted analogs is a multi-step process that hinges on the initial formation of the corresponding 6-fluoro-1-indanone. A robust and scalable synthetic pathway is outlined below.

Synthesis of the Key Intermediate: 6-Fluoro-1-Indanone

A common and efficient method for the preparation of 6-fluoro-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid. This precursor can be synthesized from p-fluorocinnamic acid via catalytic hydrogenation.

Experimental Protocol: Synthesis of 6-Fluoro-1-Indanone

Step 1: Synthesis of 3-(4-fluorophenyl)propionic acid

  • In a suitable reaction vessel, suspend p-fluorocinnamic acid (1 equivalent) and a catalytic amount of Platinum(IV) oxide (PtO₂, 2.2 mol%) in ethanol (EtOH) (8 mL per mmol of cinnamic acid).

  • Vigorously stir the suspension under a hydrogen (H₂) atmosphere (1 bar) until hydrogen uptake ceases.

  • Filter the reaction mixture to remove the catalyst and wash the residue with fresh EtOH.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in EtOH (2 mL/mmol) and add an aqueous solution of sodium hydroxide (NaOH, 2.5 equivalents).

  • Stir the solution for 16 hours at room temperature.

  • Reduce the volume of the mixture under vacuum, dilute with water, and acidify with 2N hydrochloric acid (HCl).

  • Filter the resulting precipitate and wash with water to yield 3-(4-fluorophenyl)propionic acid.

Step 2: Cyclization to 6-Fluoro-1-indanone

  • To a solution of 3-(4-fluorophenyl)propionic acid (1 equivalent) in dichloromethane (CH₂Cl₂, 1.4 mL/mmol) containing a catalytic amount of N,N-dimethylformamide (DMF, 0.01 mL/mmol), carefully add thionyl chloride (SOCl₂, 3.4 equivalents).

  • Stir the resulting clear solution for 6 hours at room temperature.

  • Remove all volatile components under reduced pressure to yield the crude acyl chloride.

  • In a separate reaction vessel, add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to a suitable solvent and cool to 0°C.

  • Slowly add the crude acyl chloride to the Lewis acid suspension.

  • Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC), until completion.

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to afford 6-fluoro-1-indanone.

Reductive Amination: From Indanone to Aminoindan

The most direct and versatile method for converting 6-fluoro-1-indanone to this compound and its N-substituted derivatives is reductive amination. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Experimental Protocol: General Reductive Amination of 6-Fluoro-1-Indanone

  • Dissolve 6-fluoro-1-indanone (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents) in a suitable solvent such as methanol or dichloroethane.

  • Add a catalytic amount of acetic acid (0.1 equivalents) to facilitate imine formation and stir the mixture at room temperature for 30-60 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equivalents) or sodium cyanoborohydride (NaBH₃CN), portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours, or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

G Indanone 6-Fluoro-1-Indanone Imine Intermediate Imine Indanone->Imine Reaction with Amine Amine Primary or Secondary Amine (R-NH2) Amine->Imine FinalAmine 6-Fluoro-1-Aminoindan Derivative Imine->FinalAmine Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->Indanone

Caption: Reductive amination workflow for the synthesis of 6-fluoro-1-aminoindan derivatives.

Pharmacology and Mechanism of Action

The primary pharmacological target of this compound derivatives is monoamine oxidase-B.

Selective Inhibition of MAO-B

These compounds act as inhibitors of MAO-B, preventing the catabolism of dopamine in the brain.[2] This selective inhibition is crucial, as non-selective MAO inhibitors can lead to dangerous side effects, such as the "cheese effect" (a hypertensive crisis caused by the inability to metabolize tyramine from certain foods) due to the inhibition of MAO-A in the gut.[2] The selectivity for MAO-B over MAO-A is a key determinant of the therapeutic potential and safety profile of these compounds.

Neuroprotective Effects

Beyond their symptomatic relief by boosting dopamine levels, MAO-B inhibitors, including rasagiline, have demonstrated neuroprotective properties in preclinical studies.[1] This neuroprotection is thought to arise from several mechanisms, including:

  • Reduction of Oxidative Stress: The metabolism of dopamine by MAO-B generates reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage. By inhibiting MAO-B, these compounds reduce the production of these harmful byproducts.[1]

  • Anti-apoptotic Properties: Some aminoindan derivatives have been shown to upregulate anti-apoptotic proteins (e.g., Bcl-2) and downregulate pro-apoptotic proteins (e.g., Bax), thereby protecting neurons from programmed cell death.[1]

  • Induction of Neurotrophic Factors: There is evidence to suggest that these compounds can increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support the survival and function of neurons.[1]

G cluster_synapse cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell Dopamine_synapse Dopamine Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Dopamine_glial Dopamine Dopamine_synapse->Dopamine_glial Uptake DAT DAT Dopamine_synapse->DAT Reuptake MAO_B_inhibitor 6-Fluoro-1-aminoindan Derivative MAO_B MAO-B MAO_B_inhibitor->MAO_B Inhibition Dopamine_glial->MAO_B Metabolism Dopamine_vesicle Dopamine_vesicle Dopamine_released Dopamine_released Dopamine_vesicle->Dopamine_released Release Dopamine_released->Dopamine_synapse MAO_A MAO_A Dopamine_released->MAO_A Metabolism DAT->Dopamine_released

Caption: Mechanism of action of 6-fluoro-1-aminoindan derivatives in the dopaminergic synapse.

Structure-Activity Relationships (SAR)

The potency and selectivity of this compound derivatives as MAO-B inhibitors are highly dependent on the nature of the substituents on the amino group and the position of the fluorine atom on the aromatic ring.

The Role of the 6-Fluoro Substituent

The introduction of a fluorine atom at the 6-position of the indan ring generally enhances MAO-B inhibitory activity and selectivity. This is likely due to a combination of electronic and steric effects that favor a more optimal binding orientation within the active site of the enzyme. The fluorine atom can also block potential sites of metabolic attack, leading to improved pharmacokinetic properties.

N-Substitution

The nature of the substituent on the amino group plays a critical role in determining the inhibitory potency and selectivity.

  • Small Alkyl Groups: N-methylation and N-ethylation are generally well-tolerated and can lead to potent MAO-B inhibitors.

  • Propargyl Group: The N-propargyl group is a key feature of several potent irreversible MAO-B inhibitors, including rasagiline. This group forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to irreversible inhibition.

  • Bulky Substituents: Larger, more sterically demanding substituents on the nitrogen atom can decrease inhibitory activity, likely due to unfavorable interactions within the enzyme's active site.

Quantitative SAR Data

While specific SAR data for a comprehensive series of N-substituted 6-fluoro-1-aminoindans is not extensively available in the public domain, data from closely related fluorinated indanone derivatives provide valuable insights. The following table summarizes the MAO-B inhibitory activity of a series of fluorinated indanone derivatives, which serve as precursors to the corresponding amines.

CompoundSubstitutionKi (MAO-B) (nM)Reference
1 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one6[4]
2 6-((4-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one8[4]
3 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one9[4]
4 5-fluoro-6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one13[4]

This data is for fluorinated indanone precursors and is presented to illustrate the high affinity of this scaffold for MAO-B.

In Vitro Evaluation of MAO-B Inhibitory Activity

A robust and reliable in vitro assay is essential for determining the potency and selectivity of newly synthesized compounds. A commonly used method is a continuous spectrophotometric or fluorometric assay.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

  • Enzyme Source: Recombinant human MAO-B is the preferred enzyme source for its purity and consistency.

  • Substrate: Benzylamine is a selective substrate for MAO-B.

  • Assay Principle: The assay measures the production of benzaldehyde, the product of benzylamine oxidation by MAO-B, which can be monitored spectrophotometrically at 250 nm. Alternatively, a coupled-enzyme assay can be used where the hydrogen peroxide produced is measured fluorometrically.

  • Procedure:

    • Prepare a series of dilutions of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (benzylamine).

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

    • To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), perform kinetic studies with varying substrate concentrations.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel, potent, and selective MAO-B inhibitors. The strategic incorporation of fluorine enhances both the pharmacological and pharmacokinetic properties of these molecules. The synthetic routes are well-established, and the in vitro assays for their evaluation are robust.

Future research in this area should focus on:

  • Comprehensive SAR Studies: A systematic exploration of a wide range of N-substituents on the 6-fluoro-1-aminoindan core is needed to generate a detailed quantitative SAR, which will guide the design of even more potent and selective inhibitors.

  • Exploration of other Fluorination Patterns: Investigating the effects of fluorine substitution at other positions on the indan ring could lead to the discovery of compounds with unique pharmacological profiles.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo studies in animal models of Parkinson's disease to assess their efficacy, pharmacokinetic properties, and neuroprotective effects.

  • Elucidation of Neuroprotective Mechanisms: Further research is warranted to fully understand the molecular mechanisms underlying the neuroprotective effects of these compounds beyond MAO-B inhibition.

By leveraging the principles of medicinal chemistry and neuropharmacology, the this compound scaffold holds the potential to deliver the next generation of disease-modifying therapies for Parkinson's disease and other neurodegenerative disorders.

References

  • Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Frontiers in Aging Neuroscience. 2021. [Link]

  • MAO-B Inhibitors. Parkinson's Foundation. [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. 2025. [Link]

  • Total synthesis and analgesic activity of 6-fluoroindan-1-acetic acid and its 3-oxo derivative. Medicinal Chemistry. 2009. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2007. [Link]

  • US20110155626A1 - Process for preparation of rasagiline and salts thereof.
  • Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. The Journal of Organic Chemistry. 2025. [Link]

  • Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry. 2004. [Link]

  • In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. European Journal of Medicinal Chemistry. 2021. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry. [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. 2021. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]

  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development. 2025. [Link]

  • Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Molecules. 2020. [Link]

  • Design, synthesis, in vitro MAO-B inhibitory evaluation, and computational studies of some 6-nitrobenzothiazole-derived semicarbazones. Archiv der Pharmazie. 2013. [Link]

  • Drug action (IC 50 values) on MAO A and MAO B activities. ResearchGate. [Link]

  • Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. International Journal of Nanomedicine. [Link]

  • Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry. 2026. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. 2019. [Link]

  • (A) The current commercial synthesis of rasagiline mesylate (1). (B)... ResearchGate. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. 2022. [Link]

Sources

A Technical Guide to the Strategic Role of Fluorine in the Bioactivity of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide delves into the multifaceted role of the fluorine atom in defining the bioactivity of 6-Fluoro-2,3-dihydro-1H-inden-1-amine, a close analog of the potent monoamine oxidase B (MAO-B) inhibitor, rasagiline. We will explore how the unique properties of fluorine—its size, high electronegativity, and the strength of the carbon-fluorine bond—synergistically enhance the therapeutic profile of the inden-1-amine scaffold. This analysis will cover fluorine's impact on physicochemical properties, target engagement, and metabolic stability. Furthermore, this guide provides detailed, field-proven experimental protocols for evaluating these parameters, offering a practical framework for researchers in neuropharmacology and drug development.

The Power of a Single Atom: Fluorine in Modern Drug Design

Fluorine has become an indispensable tool for medicinal chemists aiming to refine a molecule's biological activity.[1] Its introduction can profoundly influence a drug candidate's properties in several beneficial ways.[1][2]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by enzymes like cytochrome P450s.[3][4] Placing fluorine at a metabolically vulnerable position—a "metabolic soft spot"—can block this breakdown, thereby increasing the drug's half-life and systemic exposure.[1][2][4]

  • Physicochemical Modulation: As the most electronegative element, fluorine's powerful electron-withdrawing effects can alter a molecule's acidity (pKa) and lipophilicity (LogP).[2] Lowering the basicity of a nearby amine can improve membrane permeability and bioavailability.[2] While often increasing lipophilicity, fluorine's effect can be strategically used to optimize the balance required for central nervous system (CNS) penetration.[1][3]

  • Target Binding and Conformation: The fluorine atom, being only slightly larger than hydrogen, can act as a hydrogen mimic with minimal steric hindrance.[2] However, its unique electronic properties can introduce favorable interactions within a protein's binding pocket, such as hydrogen bonds or dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[1][2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5", dpi=100, width=7.8]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Figure 1: Strategic Impact of Fluorine Substitution."

The Target: The Inden-1-amine Scaffold and MAO-B Inhibition

The 2,3-dihydro-1H-inden-1-amine scaffold is the core structure of rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[5][6] MAO-B is a key enzyme responsible for degrading dopamine in the brain.[6] By inhibiting MAO-B, drugs like rasagiline increase dopamine levels, helping to alleviate the motor symptoms of Parkinson's.[6] this compound is a direct analog of this important therapeutic agent, designed to leverage fluorine's benefits.[7]

Causality Analysis: The Specific Role of the 6-Fluoro Moiety

Positioning the fluorine atom at the 6-position of the indane ring is a deliberate design choice aimed at achieving specific, predictable outcomes.

Enhancing Metabolic Resistance

The aromatic ring of the indane scaffold is a prime target for oxidative metabolism by cytochrome P450 enzymes. The 6-position, being para to the fused ring junction, is electronically susceptible to such reactions.

  • Mechanism of Action: By replacing a hydrogen atom with a fluorine atom at this position, the high bond energy of the C-F bond effectively shields the molecule from hydroxylation.[4] This "metabolic blocking" is a primary reason for fluorination and is expected to decrease the rate of metabolic clearance, leading to a longer in vivo half-life and greater drug exposure.[1][8][9] Polyfluorination, in particular, can suppress oxidative metabolism by lowering the energy of the arene's highest occupied molecular orbital (HOMO).[10]

Modulating Physicochemical Properties for CNS Activity

For a MAO-B inhibitor to be effective, it must cross the blood-brain barrier. This requires a delicate balance of lipophilicity and basicity.

  • pKa Alteration: The strong electron-withdrawing nature of fluorine influences the electron density of the entire aromatic system. This effect can propagate to the amine group at the 1-position, lowering its basicity (pKa). A lower pKa reduces the degree of ionization at physiological pH (7.4), leading to a higher proportion of the neutral, more membrane-permeable species, which can enhance CNS penetration.[2]

  • Lipophilicity Tuning: Fluorine substitution typically increases a molecule's lipophilicity (LogP).[3] This can improve absorption and membrane permeation.[2][3] For CNS agents, this increased lipophilicity must be carefully balanced to prevent excessive protein binding or sequestration in lipid tissues.[1][9]

Impact on Target Binding and Potency

While the primary role of the 6-fluoro group is often metabolic, it can also influence how the molecule interacts with the MAO-B active site.

  • Electronic Interactions: The altered electronic distribution across the fluorinated ring can modify electrostatic interactions with amino acid residues in the enzyme's binding pocket.[1] This can lead to changes in binding affinity (Ki) and, consequently, inhibitory potency (IC50). Computational studies on fluorinated MAO-B inhibitors suggest that fluorine can enhance binding affinity compared to non-fluorinated parent compounds.[7]

Experimental Validation: Protocols and Workflows

To empirically validate the hypothesized roles of the 6-fluoro group, a series of comparative in vitro experiments are essential. The core principle is to test this compound against its non-fluorinated parent compound, 2,3-dihydro-1H-inden-1-amine.

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5, dpi=100, width=7.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Figure 2: Workflow for SAR Elucidation."

Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol determines the compound's potency (IC50) against human MAO-B.

Objective: To quantify the concentration of inhibitor required to reduce MAO-B enzyme activity by 50%.

Materials:

  • Recombinant human MAO-B enzyme (Supersomes™ or similar).[11]

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).[12]

  • MAO-B substrate (e.g., Kynuramine or a proprietary fluorogenic substrate).[11]

  • Positive control inhibitor (e.g., Selegiline, Rasagiline).[11]

  • Test compounds (dissolved in DMSO).

  • Black, flat-bottom 96-well microplate.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a working solution of the MAO-B enzyme in assay buffer.

  • Serial Dilutions: Prepare a serial dilution series of the test compounds and the positive control in assay buffer. The final DMSO concentration in the well should be kept low (<1%). A typical concentration range might be 0.1 nM to 100 µM.[11]

  • Enzyme-Inhibitor Pre-incubation: To each well of the 96-well plate, add 10 µL of the diluted test compound, control, or vehicle (assay buffer with DMSO).[13] Add the MAO-B enzyme working solution to each well.

  • Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]

  • Initiate Reaction: Add the MAO-B substrate working solution to all wells to start the reaction.[13]

  • Measure Fluorescence: Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths for the substrate used. Measure the fluorescence kinetically over 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction (slope) for each concentration.[13] Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.[13]

Protocol: Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol assesses the rate at which the compound is metabolized, providing a measure of its intrinsic clearance.[14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds.

Materials:

  • Pooled Human Liver Microsomes (HLM).[15]

  • Phosphate Buffer (0.1 M, pH 7.4).[16]

  • NADPH regenerating system or 1 mM NADPH solution (cofactor).[14]

  • Test compounds (1 µM final concentration).[15]

  • Positive control compounds (e.g., Midazolam - high clearance; Dextromethorphan - low clearance).[15]

  • Acetonitrile (ice-cold, as a stopping reagent).[14][15]

  • LC-MS/MS system for analysis.

Step-by-Step Methodology:

  • Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.[14][16] Keep on ice.

  • Reaction Setup: Prepare two sets of tubes for each compound: one with the NADPH cofactor (+NADPH) and one without (-NADPH) to control for non-enzymatic degradation.

  • Pre-incubation: Pre-warm the HLM solution at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (at 1 µM final concentration) to the HLM solution.[15] Initiate the metabolic reaction by adding the NADPH solution.[14][15]

  • Time Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile to terminate the reaction.[14]

  • Sample Processing: Centrifuge the terminated samples to pellet the protein. Transfer the supernatant, which contains the remaining compound, for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.[15]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).[15]

    • Calculate Half-life (t½) = 0.693 / k

    • Calculate Intrinsic Clearance (Clint) = (k / protein concentration)

Anticipated Results and Data Interpretation

By comparing the data from the fluorinated and non-fluorinated compounds, a clear structure-activity relationship (SAR) emerges.

Parameter2,3-dihydro-1H-inden-1-amine (Parent)This compound (Fluorinated)Expected Role of Fluorine
MAO-B Potency (IC50) Higher Value (e.g., 50 nM)Lower Value (e.g., 15 nM)Enhances Potency: Improved binding affinity through favorable electronic interactions.[7]
Metabolic Half-life (t½) Shorter (e.g., 20 min)Longer (e.g., >60 min)Increases Stability: Blocks metabolic oxidation at the 6-position of the aromatic ring.[2][9]
Intrinsic Clearance (Clint) Higher ValueLower ValueReduces Clearance: Direct consequence of increased metabolic stability.
Lipophilicity (LogP) Lower Value (e.g., 2.1)Higher Value (e.g., 2.4)Increases Lipophilicity: Contributes to improved membrane permeability.[3]
Basicity (pKa) Higher Value (e.g., 9.5)Lower Value (e.g., 9.1)Reduces Basicity: Decreases ionization, potentially improving BBB penetration.[2]

Table 1: Predicted Comparative Data and Interpretation.

Conclusion and Future Directions

The introduction of a single fluorine atom at the 6-position of the 2,3-dihydro-1H-inden-1-amine scaffold is a highly effective medicinal chemistry strategy. It is predicted to simultaneously block a key metabolic liability and fine-tune the molecule's physicochemical properties to enhance its drug-like characteristics, particularly for CNS applications. The expected outcome is a compound with greater metabolic stability and potentially higher potency as a MAO-B inhibitor compared to its non-fluorinated counterpart.

Future research should focus on obtaining crystal structures of the fluorinated inhibitor bound to MAO-B to visualize the specific interactions driving any potency gains. Furthermore, in vivo pharmacokinetic and pharmacodynamic studies in relevant animal models are necessary to confirm that the in vitro benefits translate to an improved therapeutic profile in a living system.

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Nanobiotechnology. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. PubMed Central. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. USD RED. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. ResearchGate. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PubMed Central. [Link]

  • The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF. ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Monoamine Oxidase Assay Kit. Bio-Techne. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT-Lab. [Link]

  • Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. PubMed. [Link]

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. PubMed Central. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Effects of Rasagiline on Olfactory Function in Patients With Parkinson's Disease. PubMed. [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

  • Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-stage protocol for the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical research. The synthesis begins with the intramolecular Friedel-Crafts cyclization of 3-(4-fluorophenyl)propanoic acid to yield the ketone intermediate, 6-Fluoro-2,3-dihydro-1H-inden-1-one. The subsequent conversion to the target amine is achieved through a robust two-step sequence involving the formation of an oxime intermediate followed by its chemical reduction. This guide is intended for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction

This compound and its parent structure, 2,3-dihydro-1H-inden-1-amine, are crucial building blocks in medicinal chemistry. Notably, the indanamine framework is the core of drugs like Rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease[1]. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.

This guide presents a reliable and well-documented synthetic route, breaking down the process into two distinct stages: the synthesis of the key ketone precursor and its subsequent conversion to the final amine product. Each step is accompanied by a rationale for the chosen reagents and conditions to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Overall Synthetic Workflow

The synthesis is logically divided into the formation of the indanone ring system, followed by the installation of the amine functionality.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Amine Synthesis A 3-(4-fluorophenyl)propanoic acid B 6-Fluoro-2,3-dihydro-1H-inden-1-one A->B   Polyphosphoric Acid (PPA)   Heat (e.g., 80-100°C)    (Intramolecular Friedel-Crafts Acylation) C 6-Fluoro-2,3-dihydro-1H-inden-1-one (From Stage 1) D 6-Fluoro-2,3-dihydro-1H-inden-1-one oxime C->D   Hydroxylamine HCl   Base (e.g., NaOH)    (Oximation) E This compound (Final Product) D->E   Raney Nickel (Alumino Nickel)   NaOH, Ethanol/Water    (Oxime Reduction)

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-one

This stage involves an intramolecular Friedel-Crafts acylation reaction. The carboxylic acid moiety of the starting material is activated by a strong acid, allowing it to acylate the electron-rich aromatic ring, thereby forming the five-membered ring of the indanone system. A similar cyclization is reported for the synthesis of the parent compound, 1-indanone[2].

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Comments
3-(4-fluorophenyl)propanoic acid405-64-1168.16Starting Material
Polyphosphoric Acid (PPA)8017-16-1N/ADehydrating agent and acid catalyst
Dichloromethane (DCM)75-09-284.93Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous solution for neutralization
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
IceN/A18.02For quenching the reaction
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material). Begin stirring and heat the PPA to approximately 80°C in an oil bath.

    • Rationale: PPA serves as both the solvent and the catalyst. Pre-heating ensures the PPA is fluid and reactive.

  • Addition of Starting Material: Slowly and carefully add 3-(4-fluorophenyl)propanoic acid to the hot PPA in portions. The addition should be controlled to manage any initial exotherm.

  • Reaction: Increase the temperature of the reaction mixture to 90-100°C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for the intramolecular cyclization to occur.

  • Quenching: After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to around 60-70°C. Carefully and slowly pour the viscous reaction mixture onto a large beaker filled with crushed ice.

    • Causality: This step quenches the reaction and hydrolyzes the polyphosphoric acid. The process is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Extraction: Once all the ice has melted, the aqueous mixture will contain a precipitate of the crude product. Extract the product from the aqueous slurry with dichloromethane (3 x volumes).

  • Washing and Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Rationale: The bicarbonate wash neutralizes any residual acid carried over from the reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 6-Fluoro-2,3-dihydro-1H-inden-1-one.

  • Purification: The crude product, often a solid with a melting point around 56-60°C, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Stage 2: Synthesis of this compound

This stage converts the ketone into the target primary amine. A two-step oximation-reduction sequence is employed, which is a classic and reliable method for this transformation, often yielding cleaner products than direct reductive amination with ammonia[1][3][4].

Step 2a: Formation of 6-Fluoro-2,3-dihydro-1H-inden-1-one oxime

The ketone is reacted with hydroxylamine to form an oxime, replacing the C=O double bond with a C=N-OH group.

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Comments
6-Fluoro-2,3-dihydro-1H-inden-1-one1481-32-9150.15Starting material from Stage 1
Hydroxylamine Hydrochloride (NH₂OH·HCl)5470-11-169.49Source of hydroxylamine
Sodium Hydroxide (NaOH)1310-73-240.00Base to liberate free hydroxylamine
Ethanol (EtOH)64-17-546.07Reaction Solvent
Water7732-18-518.02Co-solvent
  • Setup: In a round-bottom flask, dissolve 6-Fluoro-2,3-dihydro-1H-inden-1-one in ethanol.

  • Reagent Addition: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

    • Rationale: The base (NaOH) reacts with hydroxylamine hydrochloride to generate free hydroxylamine in situ, which is the active nucleophile. An excess of hydroxylamine is typically used to drive the reaction to completion.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone. Heat the mixture to reflux (approx. 60-80°C) for 1-2 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator. The product may precipitate upon cooling or upon addition of water.

  • Purification: Collect the solid oxime product by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Step 2b: Reduction of the Oxime to this compound

The C=N bond of the oxime is reduced to a C-N single bond, yielding the primary amine.

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Comments
6-Fluoro-2,3-dihydro-1H-inden-1-one oximeN/A~165.17Intermediate from Step 2a
Raney Nickel (Alumino Nickel)7440-02-058.69Reducing agent/catalyst
Sodium Hydroxide (NaOH)1310-73-240.00Creates alkaline conditions for the reduction
Ethanol / WaterN/AN/ASolvent system
Toluene or Dichloromethane108-88-392.14Extraction Solvent
  • Setup: In a three-necked flask fitted with a mechanical stirrer and a condenser, suspend the oxime intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 20% NaOH).

  • Addition of Reducing Agent: Heat the mixture to 50-60°C. Carefully add Raney Nickel (as a slurry in water) in portions.

    • Caution: Raney Nickel is pyrophoric when dry and can react vigorously with the evolution of hydrogen gas. Handle with extreme care.

  • Reaction: Maintain the reaction at 50-60°C for several hours (e.g., 7-9 hours), monitoring by TLC until the oxime is fully consumed[1].

  • Work-up: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst.

    • Safety Note: The filter cake must be kept wet with water at all times to prevent ignition and should be disposed of according to institutional safety protocols for pyrophoric materials.

  • Extraction: Remove most of the ethanol from the filtrate under reduced pressure. Extract the remaining aqueous solution with a suitable organic solvent like toluene or dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic solution under reduced pressure to yield the crude this compound as an oil.

  • Purification/Salt Formation: The free amine can be purified by vacuum distillation. Alternatively, it can be converted to a stable, crystalline salt (e.g., the hydrochloride salt) by dissolving the crude amine in a solvent like ether or isopropanol and bubbling dry HCl gas through the solution or adding a solution of HCl in isopropanol. The resulting solid hydrochloride salt can be collected by filtration and recrystallized[5][6].

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times[7].

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and causes severe burns. It reacts violently with water. Avoid contact with skin and eyes[8].

  • Raney Nickel: Pyrophoric when dry. Always handle as a slurry and never allow the catalyst to dry in the air. Ensure proper quenching and disposal procedures are followed.

  • Amines: The final product is an amine, which should be considered toxic and corrosive. It may cause skin and eye irritation or burns[9][10]. Avoid inhalation of vapors and direct contact[5].

  • Solvents: Dichloromethane, toluene, and ethanol are flammable and should be handled away from ignition sources.

References

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents.
  • This compound hydrochloride - Lead Sciences. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. Available at: [Link]

  • Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • SAFETY DATA SHEET AMINE 6 - Greenbook.net. Available at: [Link]

  • Asymmetric reductive amination of 1‐indanone derivatives by using... - ResearchGate. Available at: [Link]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate) - Der Pharma Chemica. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]

  • 6-Fluoroindan-1-one - PMC - NIH. Available at: [Link]

  • 1H-Inden-1-one, 2,3-dihydro- - NIST WebBook. Available at: [Link]

Sources

Chiral Purity Determination: A Robust HPLC-UV Method for the Enantioselective Separation of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly efficient and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] This protocol employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the (R) and (S)-enantiomers, providing a reliable quality control tool for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Enantiomeric Purity

Chirality is a fundamental property of many biologically active molecules, with enantiomers often displaying distinct interactions with chiral biological systems such as enzymes and receptors.[1][3] Consequently, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects.[4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have increasingly stringent requirements for the development of single-enantiomer drugs, necessitating robust analytical methods to assess enantiomeric purity.[1][2]

This compound is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical agents. Ensuring the enantiopurity of this intermediate is paramount to controlling the stereochemistry of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation and quantification of enantiomers.[3][5] This note provides a detailed protocol for the successful chiral separation of this compound enantiomers.

Chiral Separation Strategy: Leveraging Polysaccharide-Based CSPs

The selection of an appropriate chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method.[6] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are among the most versatile and widely used for their broad enantiorecognition capabilities, especially for chiral amines.[6][7]

For the separation of this compound, a primary amine, an amylose-based CSP is recommended. The chiral recognition mechanism of these phases involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The carbamate derivatives on the polysaccharide backbone form chiral grooves, creating a stereoselective environment where the enantiomers can be differentially retained.

Normal phase chromatography, employing a non-polar mobile phase with a polar modifier, is often highly effective for the separation of amines on polysaccharide CSPs. The use of an alcohol modifier, such as isopropanol or ethanol, in a hexane or heptane mobile phase allows for the fine-tuning of retention times and resolution. To mitigate peak tailing often associated with primary amines due to their interaction with residual silanols on the silica support, a small amount of a basic additive is incorporated into the mobile phase.

Experimental Protocol

This section provides a step-by-step protocol for the chiral HPLC separation of this compound enantiomers.

Materials and Instrumentation
  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm).

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Analyte: Racemic this compound standard.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase
Standard and Sample Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare samples containing this compound at a similar concentration using the mobile phase as the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution at least five times. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.

Workflow for Chiral HPLC Method Development and Analysis

The following diagram illustrates the logical workflow from method development to routine sample analysis for the chiral separation of this compound.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Evaluation A Prepare Mobile Phase (Hexane/IPA/DEA) D Equilibrate Column A->D B Prepare Racemic Standard (1 mg/mL) E Inject Standard / Sample B->E C Prepare Sample Solution C->E D->E System Ready F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Resolution (Rs) G->H I Determine Enantiomeric Purity (%) H->I Rs > 1.5

Caption: Workflow for Chiral HPLC Analysis.

Expected Results and Discussion

Under the specified chromatographic conditions, baseline separation of the two enantiomers of this compound is expected. The addition of diethylamine to the mobile phase is crucial for obtaining symmetrical peak shapes by minimizing interactions with active sites on the stationary phase. The elution order of the enantiomers should be consistent, but it is essential to confirm the identity of each peak by injecting an enantiomerically pure standard if available.

Typical Chromatographic Parameters:

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 9.8 min
Resolution (Rs) > 2.0
Tailing Factor < 1.2

The enantiomeric purity can be calculated using the peak areas from the chromatogram:

  • % Enantiomer 1 = (Area of Enantiomer 1 / (Area of Enantiomer 1 + Area of Enantiomer 2)) x 100

  • % Enantiomer 2 = (Area of Enantiomer 2 / (Area of Enantiomer 1 + Area of Enantiomer 2)) x 100

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the chiral separation of this compound enantiomers. The use of an amylose-based chiral stationary phase with an optimized normal phase mobile phase delivers excellent resolution and peak shape. This method is suitable for routine quality control in both research and industrial settings to ensure the enantiomeric purity of this important pharmaceutical intermediate.

References

  • Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 208-218. Available at: [Link]

  • Aboul-Enein, H. Y. (1998). Chiral Separations. VTechWorks. Available at: [Link]

  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Toyo'oka, T. (2008). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]

  • Pure Synth. (2023). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Available at: [Link]

  • Doherty, M. M., & M. (2023). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. Available at: [Link]

  • Magbool, F. F. (2021). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine is a critical chiral building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of various pharmacologically active molecules. The most notable application is in the preparation of rasagiline analogues and other neuroprotective agents. Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), used in the treatment of Parkinson's disease.[1] The stereochemistry at the C1 position is paramount for biological activity, making the development of robust, efficient, and highly enantioselective synthetic routes a topic of considerable importance.

Conventional approaches often relied on classical resolution of a racemic mixture, a process inherently limited to a maximum theoretical yield of 50% and often requiring tedious, multi-step procedures with chiral resolving agents.[1][2][3] Modern synthetic chemistry, however, provides more elegant and efficient solutions through asymmetric catalysis. This guide details two state-of-the-art, field-proven protocols for the synthesis of the (R)-enantiomer of 6-fluoro-1-aminoindan starting from the prochiral ketone, 6-fluoro-1-indanone.

We will explore two distinct, yet complementary, methodologies:

  • Biocatalytic Asymmetric Reductive Amination: Leveraging the exquisite selectivity of transaminase (TA) enzymes for a green and highly efficient transformation.

  • Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH): A powerful chemical approach using a well-defined chiral ruthenium catalyst for predictable and scalable synthesis.

This document is designed to be a practical guide, providing not just step-by-step protocols but also the underlying scientific rationale, ensuring that researchers can both replicate the results and adapt these methodologies to their specific needs.

Foundational Starting Material: 6-Fluoro-1-indanone

All asymmetric routes described herein begin with the prochiral ketone, 6-fluoro-1-indanone. The quality of this starting material is crucial for the success of the subsequent stereoselective transformations. It is commercially available, but can also be synthesized via the intramolecular Friedel-Crafts acylation (cyclization) of 3-(4-fluorophenyl)propanoic acid, often catalyzed by a strong acid or Lewis acid.[4]

Structure:

  • IUPAC Name: 6-Fluoro-2,3-dihydro-1H-inden-1-one

  • CAS Number: 34057-79-1

  • Molecular Formula: C₉H₇FO

Before proceeding, ensure the starting ketone is pure (>98%), as impurities can interfere with catalyst activity, particularly in biocatalytic systems.

Strategy I: Biocatalytic Reductive Amination via Transaminase (TA)

This approach represents the pinnacle of green chemistry for chiral amine synthesis. Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[5][6] The reaction is characterized by exceptional enantioselectivity, mild aqueous reaction conditions, and the elimination of heavy metal catalysts.

Scientific Principle & Causality

The core of this process is the stereoselective amination of the prochiral 6-fluoro-1-indanone. An (R)-selective transaminase will preferentially produce the desired (R)-amine. The overall reaction is an equilibrium process. To drive the reaction to completion, an inexpensive amino donor, such as isopropylamine, is used in excess. The co-product, acetone, is volatile and can be removed, further shifting the equilibrium towards the product. The PLP cofactor is essential as it acts as the carrier for the amino group during the catalytic cycle.[5]

Experimental Workflow: Transaminase Pathway

G cluster_0 Biocatalytic Reductive Amination Ketone 6-Fluoro-1-indanone Enzyme Transaminase (ATA) + PLP Cofactor Ketone->Enzyme Substrate Binding AmineDonor Isopropylamine (Amino Donor) AmineDonor->Enzyme Product (R)-6-Fluoro-1-aminoindan (>99% ee) Coproduct Acetone (Byproduct) Enzyme->Product Amination & Release Enzyme->Coproduct

Caption: Biocatalytic synthesis of the target amine using a transaminase.

Detailed Protocol: (R)-Selective Transamination

This protocol is adapted from established procedures for the asymmetric amination of indanone derivatives.[1][7]

Materials & Reagents:

  • 6-Fluoro-1-indanone (Substrate)

  • (R)-Selective ω-Transaminase (e.g., ATA-217 from Codexis or equivalent)

  • Isopropylamine (Amino Donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • DMSO (Dimethyl sulfoxide), HPLC grade

  • Sodium hydroxide (1 M) and Hydrochloric acid (1 M) for pH adjustment

  • Methyl tert-butyl ether (MTBE) for extraction

Instrumentation:

  • Temperature-controlled shaker/incubator

  • pH meter

  • Centrifuge

  • Rotary evaporator

  • Chiral HPLC system with a suitable column

Procedure:

  • Buffer and Reagent Preparation:

    • Prepare 100 mM potassium phosphate buffer and adjust the pH to 8.0 at room temperature.

    • Prepare a stock solution of PLP (e.g., 20 mM in buffer).

  • Reaction Setup:

    • In a suitable reaction vessel, add the phosphate buffer (e.g., 10 mL).

    • Add the transaminase enzyme to a final concentration of 2-5 mg/mL.

    • Add PLP from the stock solution to a final concentration of 1 mM.

    • Add isopropylamine to a final concentration of 0.5-1.0 M.

    • Pre-warm the mixture to the desired reaction temperature (typically 30-40°C) with gentle agitation.

  • Substrate Addition:

    • Dissolve 6-fluoro-1-indanone in a minimal amount of DMSO (e.g., 100 mg of ketone in 0.5 mL DMSO).

    • Add the substrate solution to the reaction mixture to achieve a final concentration of 10-50 g/L (e.g., 100 mg).

  • Reaction Execution:

    • Seal the vessel and place it in a shaker incubator set to the optimal temperature (e.g., 35°C) and agitation speed (e.g., 200 rpm).

    • Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, and 24 hours) and analyzing them by HPLC or GC to measure substrate conversion.

  • Work-up and Product Isolation:

    • Once the reaction has reached completion (>99% conversion), cool the mixture to room temperature.

    • Adjust the pH of the mixture to >11 using 1 M NaOH to ensure the product amine is in its free base form.

    • Extract the product with an organic solvent such as MTBE (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting oil or solid is the crude (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine. Further purification can be achieved by chromatography if necessary, but purity is often high.

  • Analysis:

    • Determine the chemical purity by standard HPLC or GC-MS.

    • Crucially, determine the enantiomeric excess (ee) by Chiral HPLC (see Section 5 for a detailed protocol).

Expected Results & Data
ParameterTypical ValueRationale / Senior Scientist's Note
Substrate Conc.10-50 g/LHigher concentrations can lead to substrate/product inhibition or solubility issues.
Enzyme Loading2-5 mg/mLLoading depends on the specific activity of the enzyme batch. Lower loading is more economical but may require longer reaction times.
Conversion>99%The use of excess amino donor and removal of the acetone coproduct drives the reaction to completion.
Enantiomeric Excess (ee) >99% (R) This is the key advantage of biocatalysis; the enzyme's active site provides near-perfect stereochemical control.
Isolated Yield85-95%Yields are typically high due to the clean conversion and straightforward extraction procedure.

Strategy II: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a robust and widely used method for the reduction of prochiral ketones and imines. It employs a chiral transition metal catalyst, typically based on Ruthenium or Rhodium, and a simple hydrogen donor like a formic acid/triethylamine mixture or isopropanol.[8][9]

Scientific Principle & Causality

This strategy proceeds in two stages:

  • Imine Formation: The 6-fluoro-1-indanone is first condensed with an amine (e.g., ammonia or a protected amine source) to form the corresponding imine. This step is typically a straightforward equilibrium process.

  • Asymmetric Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. A chiral catalyst, such as RuCl, transfers a hydride from the hydrogen donor (formic acid) to one specific face of the imine. The chiral ligand ((S,S)-TsDPEN) creates a chiral environment around the metal center, dictating the stereochemical outcome of the hydride delivery, leading to the formation of the (R)-amine with high enantioselectivity.[8]

Experimental Workflow: ATH Pathway

G cluster_1 Asymmetric Transfer Hydrogenation Ketone 6-Fluoro-1-indanone Imine Intermediate Imine Ketone->Imine Step 1: Condensation (e.g., with NH4OAc) Catalyst RuCl[(S,S)-TsDPEN](p-cymene) Imine->Catalyst Step 2: Reduction Product (R)-6-Fluoro-1-aminoindan (>96% ee) Catalyst->Product H_Source HCOOH / Et3N (Hydride Source) H_Source->Catalyst

ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Sources

Application Note & Protocols: Asymmetric Synthesis of (S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Fluorinated Indanamine

(S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine is a high-value chiral primary amine that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The specific (S)-enantiomer is often the desired stereoisomer for achieving targeted therapeutic effects, making its stereocontrolled synthesis a critical challenge in pharmaceutical development.

Traditional methods for obtaining such chiral amines often relied on the optical resolution of a racemic mixture, a process inherently limited to a maximum theoretical yield of 50% and often requiring tedious, multi-step procedures[3]. Modern synthetic chemistry, however, offers more elegant and efficient solutions through asymmetric synthesis. This guide provides detailed protocols and mechanistic insights into two state-of-the-art methodologies for producing (S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine with high enantiopurity and yield: biocatalytic transamination and chemo-catalytic asymmetric transfer hydrogenation.

Strategic Overview: Pathways to Enantiopurity

The primary precursor for the target amine is the prochiral ketone, 6-Fluoro-2,3-dihydro-1H-inden-1-one. The core challenge lies in the stereoselective introduction of the amine group at the C1 position. The two main strategies discussed herein involve the direct, one-step conversion of this ketone into the desired chiral amine.

G cluster_start Starting Material cluster_methods Asymmetric Synthesis Strategies cluster_product Target Product start 6-Fluoro-2,3-dihydro-1H-inden-1-one bio Method 1: Biocatalytic Reductive Amination (ω-Transaminase) start->bio Enzyme, Amine Donor chemo Method 2: Chemo-catalytic Asymmetric Transfer Hydrogenation (Metal-Ligand Complex) start->chemo Catalyst, H-Source end (S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine bio->end chemo->end

Caption: High-level strategies for the asymmetric synthesis.

Method 1: Biocatalytic Asymmetric Amination via ω-Transaminase

Expertise & Causality: Biocatalysis using ω-transaminases (ω-TAs) represents a pinnacle of green chemistry for chiral amine synthesis[4]. These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor with exceptional stereo- and regioselectivity[4][5]. The reaction operates under mild, aqueous conditions, eliminating the need for heavy metals and harsh reagents. The choice of an (S)-selective ω-TA is paramount, as it directly dictates the stereochemistry of the product. The equilibrium of the reaction can be unfavorable; therefore, it is often driven to completion by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone)[5].

Catalytic Cycle of ω-Transaminase

The mechanism involves two half-reactions. First, the enzyme's pyridoxal phosphate (PLP) cofactor reacts with the amine donor to form a pyridoxamine phosphate (PMP) intermediate. In the second half, the PMP transfers the amino group to the ketone substrate, regenerating the PLP and releasing the chiral amine product.

G cluster_1 Half-Reaction 1 cluster_2 Half-Reaction 2 E_PLP E-PLP (Enzyme-Cofactor) E_PMP E-PMP (Aminated Enzyme) E_PLP->E_PMP 1 KetoneByproduct Ketone Byproduct (e.g., Acetone) E_PLP->KetoneByproduct E_PMP->E_PLP 2 ChiralAmine (S)-Product Amine E_PMP->ChiralAmine AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->E_PLP KetoneSubstrate 6-Fluoro-1-indanone KetoneSubstrate->E_PMP

Caption: The ping-pong mechanism of ω-Transaminase.

Protocol: ω-Transaminase Mediated Synthesis

This protocol is a self-validating system. Successful execution will yield the target amine with high conversion and excellent enantiomeric excess, verifiable by HPLC analysis.

Materials:

  • (S)-selective ω-Transaminase (e.g., from Vibrio fluvialis or an engineered variant)[5]

  • 6-Fluoro-2,3-dihydro-1H-inden-1-one

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP cofactor)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • MTBE (Methyl tert-butyl ether) for extraction

  • Sodium sulfate (anhydrous)

Equipment:

  • Thermostatted shaker incubator

  • pH meter

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system

Procedure:

  • Reaction Setup: In a 50 mL flask, prepare a 10 mL reaction mixture by adding 50 mg (5 mM) of 6-Fluoro-2,3-dihydro-1H-inden-1-one.

  • Buffer and Cofactor: Add 8 mL of 100 mM potassium phosphate buffer (pH 8.0). Add 1 mg of PLP. Stir until dissolved.

  • Enzyme Addition: Add 10-20 mg of lyophilized ω-transaminase powder. The optimal enzyme loading should be determined empirically but this serves as a robust starting point.

  • Amine Donor: Add 1.0 mL of isopropylamine (approx. 1 M final concentration). This large excess helps drive the reaction equilibrium towards product formation.

  • Incubation: Seal the flask and place it in a shaker incubator at 30-37°C and 200 rpm for 24 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC.

  • Workup - Quenching: After 24 hours (or upon reaction completion), quench the reaction by adding 1 mL of 10 M NaOH to raise the pH > 11. This stops the enzymatic activity and ensures the product is in its free base form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with MTBE (3 x 15 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The resulting crude oil is analyzed by chiral HPLC to determine the enantiomeric excess (% ee) and by ¹H NMR to confirm the structure and calculate the yield.

Data Summary
ParameterExpected ValueAnalysis Method
Substrate6-Fluoro-1-indanone-
Enzyme(S)-selective ω-TA-
Conversion>95%HPLC
Enantiomeric Excess (ee)>99% (S)Chiral HPLC
Isolated Yield85-95%Gravimetric/NMR

Method 2: Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH)

Expertise & Causality: Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones and imines[3][6]. This approach avoids the use of high-pressure hydrogen gas, instead employing hydrogen donors like isopropanol or formic acid[7]. The stereoselectivity is controlled by a chiral catalyst, typically a Ruthenium(II) or Rhodium(III) complex coordinated to a chiral diamine or amino alcohol ligand. For the synthesis of primary amines, a direct reductive amination is performed where the ketone, an ammonia source (like ammonium formate), and the catalyst system are combined in a one-pot reaction[8][9]. The choice of a catalyst like Ru(OAc)₂[(S)-BINAP] is based on its proven efficacy in the direct reductive amination of various ketones with excellent enantioselectivity[10].

Experimental Workflow

The process is a one-pot reaction where the ketone is converted to the amine in situ. The catalyst facilitates the stereoselective transfer of a hydride from the hydrogen donor to the transiently formed imine or iminium ion.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product Ketone 6-Fluoro-1-indanone Vessel Inert Atmosphere (N₂ or Ar) Heat (e.g., 50-80°C) Ketone->Vessel Catalyst Ru(OAc)₂[(S)-BINAP] Catalyst->Vessel Ammonia Ammonium Formate (Amine & H-Source) Ammonia->Vessel Solvent Solvent (e.g., Isopropanol) Solvent->Vessel Quench Basify (e.g., NaOH) Vessel->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product (S)-6-Fluoro-1-aminoindane Purify->Product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Protocol: Ru-Catalyzed Direct Asymmetric Reductive Amination

Trustworthiness: This protocol relies on a well-established catalyst system. Adherence to inert atmosphere techniques is crucial, as the catalyst can be sensitive to oxygen. The outcome is highly reproducible, providing the target amine in high yield and ee.

Materials:

  • 6-Fluoro-2,3-dihydro-1H-inden-1-one

  • Ru(OAc)₂[(S)-BINAP] (or similar Ru/Rh catalyst)

  • Ammonium formate (NH₄HCO₂)

  • 2-Propanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Magnetic stirrer with hotplate

  • Standard glassware for extraction and chromatography

Procedure:

  • Catalyst Activation (if necessary): Some catalysts require pre-activation. For this system, we will proceed with direct use.

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask under an inert atmosphere, add 6-Fluoro-2,3-dihydro-1H-inden-1-one (150 mg, 1.0 mmol), ammonium formate (315 mg, 5.0 mmol), and the catalyst Ru(OAc)₂[(S)-BINAP] (6.7 mg, 0.0075 mmol, 0.75 mol%).

  • Solvent Addition: Add 10 mL of anhydrous 2-propanol via syringe.

  • Reaction: Stir the mixture at 80°C for 18-24 hours under a positive pressure of nitrogen. Monitor the reaction by TLC (staining with ninhydrin to visualize the amine product).

  • Workup - Quenching: Cool the reaction to room temperature. Carefully add 15 mL of water and basify with 1 M NaOH until pH ~10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of DCM/Methanol with 1% triethylamine) to afford the pure amine.

  • Analysis: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC.

Data Summary
ParameterExpected ValueRationale/Reference
Substrate to Catalyst Ratio~130:1Efficient catalysis[10]
Hydrogen SourceAmmonium FormateAlso serves as the nitrogen source[9][10]
Conversion>90%Optimized conditions
Enantiomeric Excess (ee)94% to >99% (S)High stereocontrol from (S)-BINAP ligand[10]
Isolated Yield80-90%After chromatographic purification

Conclusion

Both biocatalytic and chemo-catalytic methods provide highly effective and stereoselective routes to (S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine. The choice between them depends on project-specific requirements:

  • The ω-Transaminase method is ideal for green manufacturing, offering exceptional selectivity under mild, aqueous conditions, and is often preferred when scaling up for pharmaceutical production due to its environmental and safety profile.[11][12]

  • The Asymmetric Transfer Hydrogenation method offers broad substrate scope and operational simplicity for lab-scale synthesis. It is a robust and reliable tool for medicinal chemists needing rapid access to chiral amines, though it requires careful handling of the air-sensitive catalyst and organic solvents.[8][13]

By leveraging these advanced synthetic protocols, researchers and drug development professionals can efficiently access this critical chiral building block, accelerating the discovery and development of new therapeutics.

References

  • Aleku, G. A., et al. (2017). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Chemistry. Available at: [Link]

  • (Reference not directly used in text, but provides context on aminoindanol synthesis). Kim, E.-J., et al. (2006). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. ResearchGate. Available at: [Link]

  • (Reference for starting material). Acta Crystallographica Section E: Structure Reports Online. (2011). 6-Fluoro-indan-1-one. PubMed. Available at: [Link]

  • Lee, H., et al. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. PubMed. Available at: [Link]

  • (Reference for general ARA of indanones). ResearchGate. (N.D.). Asymmetric reductive amination of 1-indanone derivatives by using CC1012 wild-type enzyme and the best design M9. Available at: [Link]

  • (Reference not directly used in text, but provides context on indanone chemistry). Granados, A., et al. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. MDPI. Available at: [Link]

  • Shin, J. S., et al. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. Available at: [Link]

  • (Reference for imine reduction). A diversity of recently reported methodology for asymmetric imine reduction. (2020). RSC Publishing. Available at: [Link]

  • Wang, B., et al. (2023). Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. ACS Publications. Available at: [Link]

  • (Reference for ATH of imines). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. (2010). SciSpace. Available at: [Link]

  • Liu, W., et al. (2023). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. Available at: [Link]

  • Xiao, Y-C., & Deng, J-G. (2013). Asymmetric Reductive Amination. University of Liverpool. Available at: [Link]

  • (Reference for organofluorine synthesis). Chen, C-Y., et al. (2016). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. PMC - NIH. Available at: [Link]

  • Contente, M. L., & Paradisi, F. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Publications. Available at: [Link]

  • Yamada, M., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Sci-Hub. Available at: [Link]

  • Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Bentham Science. Available at: [Link]

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. Available at: [Link]

  • (Reference for enantioselective reductions). Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Zuo, W., et al. (2013). Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. PubMed. Available at: [Link]

  • Yamada, M., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: 6-Fluoro-2,3-dihydro-1H-inden-1-amine as a Versatile Scaffold for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the multifaceted applications of 6-Fluoro-2,3-dihydro-1H-inden-1-amine in the field of neuroscience. This fluoro-aminoindane scaffold represents a privileged structural motif, serving as a critical building block for both novel therapeutic agents and advanced diagnostic tools targeting a range of neurological disorders. We will explore its application in two primary domains: the development of selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases like Parkinson's and Alzheimer's, and its use as a precursor for fluorine-18 ([¹⁸F]) radiolabeled Positron Emission Tomography (PET) ligands for in-vivo brain imaging. This guide offers not just step-by-step protocols but also the underlying scientific rationale, ensuring that experimental designs are robust, self-validating, and grounded in established principles.

Introduction: The Strategic Value of the 6-Fluoro-Aminoindane Scaffold

The 2,3-dihydro-1H-inden-1-amine core is a cornerstone in neuropharmacology, most notably as the central scaffold for Rasagiline, a potent and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2] The inhibition of MAO-B is a clinically validated strategy to increase dopaminergic tone and is believed to confer neuroprotective effects, making it a high-value target for drug discovery in Parkinson's and other neurodegenerative conditions like Alzheimer's disease.[3][4][5]

The specific subject of this guide, This compound , enhances this valuable scaffold in two critical ways:

  • Improved Drug-like Properties: The incorporation of a fluorine atom is a well-established medicinal chemistry strategy. It can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, which is crucial for optimizing blood-brain barrier (BBB) penetration—a prerequisite for any centrally acting therapeutic.[4][6]

  • Gateway to Neuroimaging: The presence of a stable fluorine atom provides a direct site for isotopic labeling with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a near-ideal half-life (109.8 minutes) for PET imaging.[7] This allows for the development of PET radioligands to visualize and quantify drug targets like MAO-B in the living brain, accelerating preclinical and clinical drug development.[8][9]

This guide will provide detailed protocols for leveraging these strategic advantages, empowering researchers to harness the full potential of this versatile chemical entity.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of this compound. It is typically supplied as a hydrochloride salt, which improves stability and solubility in polar solvents.

PropertyDataReference
Chemical Name This compound hydrochloride[10]
CAS Number 1191908-44-7 (for hydrochloride salt)[10][11]
Molecular Formula C₉H₁₁ClFN[10]
Molecular Weight 187.64 g/mol [10]
Typical Purity ≥97%[12]
Appearance White to off-white solidN/A
Storage Conditions Store at room temperature under an inert atmosphere (e.g., Argon)[10]
Solubility Soluble in water, methanol, and DMSON/A

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • To maintain compound integrity, use an inert atmosphere for long-term storage and when preparing stock solutions for sensitive downstream applications.

Application in Therapeutic Discovery: Development of Novel MAO-B Inhibitors

Rationale and Strategic Approach

Elevated MAO-B activity is a hallmark of gliosis in the aging and neurodegenerating brain, contributing to oxidative stress and the breakdown of key neurotransmitters.[2][4] Designing selective MAO-B inhibitors based on the 6-fluoro-aminoindane scaffold is therefore a promising therapeutic strategy. The N-propargyl group is a classic pharmacophore for irreversible MAO inhibition, as seen in Rasagiline.[1] The following protocols detail the synthesis of a model N-propargylated derivative and its subsequent in-vitro characterization.

Overall Experimental Workflow

The workflow progresses from chemical synthesis and purification to biochemical validation of the target activity and selectivity.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Biochemical Validation start 6-Fluoro-2,3-dihydro- 1H-inden-1-amine synthesis Protocol 1: N-Propargylation Reaction start->synthesis purification Column Chromatography or Recrystallization synthesis->purification characterization QC Analysis: NMR, LC-MS purification->characterization assay_maob Protocol 2: MAO-B Inhibition Assay (IC50) characterization->assay_maob data_analysis Data Analysis: IC50 & Selectivity Index assay_maob->data_analysis assay_maoa MAO-A Counter-Screen (Selectivity) assay_maoa->data_analysis G cluster_0 Phase 1: Radiosynthesis cluster_1 Phase 2: Preclinical Evaluation start [¹⁸F]Fluoride (from Cyclotron) reaction Protocol 3: Automated Radiosynthesis start->reaction purification HPLC Purification reaction->purification qc Quality Control: Radiochemical Purity, Molar Activity purification->qc injection Protocol 4: IV Injection into Animal Model qc->injection scan Dynamic PET/CT Scan injection->scan analysis Image Reconstruction & Data Analysis (TACs) scan->analysis

Sources

"6-Fluoro-2,3-dihydro-1H-inden-1-amine" as a norepinephrine reuptake inhibitor assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Characterization of 6-Fluoro-2,3-dihydro-1H-inden-1-amine as a Novel Norepinephrine Reuptake Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

The norepinephrine transporter (NET) is a critical regulator of noradrenergic signaling and a validated target for therapeutic intervention in a range of neuropsychiatric disorders, including depression and ADHD.[1][2] This document provides a comprehensive guide for the characterization of novel compounds, using this compound as a representative test article, for their potential as NET inhibitors. We present a multi-tiered assay cascade, beginning with a direct assessment of binding affinity to the human norepinephrine transporter (hNET) via a radioligand binding assay, followed by a functional evaluation of norepinephrine uptake inhibition in a cell-based system. Detailed, step-by-step protocols, data analysis procedures, and troubleshooting advice are provided to ensure robust and reproducible characterization of potential NET-targeting therapeutics.

Part 1: Scientific Background & Mechanism of Action

The Norepinephrine Transporter (NET): A Key Modulator of Synaptic Transmission

Norepinephrine (NE) is a central neurotransmitter that plays a pivotal role in regulating mood, arousal, attention, and memory.[2] The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family, is a protein located on the plasma membrane of presynaptic noradrenergic neurons.[3] Its primary function is to terminate NE signaling by rapidly clearing synaptically released NE from the extracellular space back into the presynaptic neuron.[1][3] This reuptake process is crucial for maintaining neurotransmitter homeostasis.[2]

Dysregulation of NET function is implicated in numerous neuropsychiatric conditions.[2] Consequently, inhibiting NET function to increase the synaptic concentration and duration of norepinephrine is a proven therapeutic strategy.[4] Potent and selective NET inhibitors, such as atomoxetine and reboxetine, are effective treatments for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and major depressive disorder.[1][2] The discovery of novel NET inhibitors remains a significant goal in drug development.[1]

Principle of Norepinephrine Reuptake Inhibition

NET facilitates the transport of norepinephrine from the synaptic cleft into the presynaptic neuron by coupling it with the co-transport of sodium (Na⁺) and chloride (Cl⁻) ions down their electrochemical gradients.[5] A competitive inhibitor, such as this compound, is hypothesized to bind to the transporter, at or near the norepinephrine binding site, thereby physically occluding the transporter and preventing it from binding and translocating norepinephrine. This action leads to an elevation of NE levels in the synaptic cleft, enhancing and prolonging its signaling at postsynaptic receptors.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal NE_vesicle Norepinephrine (NE) Vesicle NET Norepinephrine Transporter (NET) NE_synapse NE NE_vesicle->NE_synapse Release Inhibitor 6-Fluoro-2,3-dihydro- 1H-inden-1-amine NE_in NE Na_in Na+ Cl_in Cl- NE_synapse->NET Reuptake Path Receptor Adrenergic Receptor NE_synapse->Receptor Binding Inhibitor->NET Blockade Signal Signal Transduction Receptor->Signal

Caption: Mechanism of Norepinephrine Transporter (NET) Inhibition.

Part 2: Characterization Workflow

A systematic approach is essential for characterizing a novel compound. The workflow begins with assessing the compound's direct interaction with the target (binding) and then moves to its functional effect on the target's activity (uptake).

G start Start: Novel Compound (this compound) prep Compound Preparation & Solubilization start->prep binding_assay Protocol 1: Radioligand Binding Assay (Affinity: Ki) prep->binding_assay functional_assay Protocol 2: Functional Uptake Assay (Potency: IC50) prep->functional_assay analysis Data Analysis & Interpretation binding_assay->analysis functional_assay->analysis end End: Compound Characterization Profile analysis->end

Caption: Experimental workflow for characterizing a novel NET inhibitor.

Test Compound Preparation

Proper handling and solubilization of the test compound are critical for accurate results.

  • Source: this compound (or other test article).

  • Solvent: Initially, attempt to dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate assay buffer. Ensure the final concentration of DMSO in the assay does not exceed a level known to affect cell viability or transporter function (typically ≤0.5%).

Part 3: Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for hNET

This assay directly measures the affinity of the test compound for hNET by quantifying its ability to compete with a known high-affinity radioligand.[6][7]

  • Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human norepinephrine transporter.

  • Principle: This is a competitive binding assay. Cell membranes expressing hNET are incubated with a fixed concentration of a radiolabeled NET ligand (e.g., [³H]-Nisoxetine) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the transporter is measured. An effective test compound will displace the radioligand, resulting in a reduced radioactive signal.[8]

3.1.1 Materials & Reagents

  • Biological Material: Cell membranes from a stable cell line overexpressing hNET (e.g., HEK293-hNET or CHO-hNET).

  • Radioligand: [³H]-Nisoxetine (Specific Activity: 70-90 Ci/mmol).

  • Non-specific Ligand: Desipramine or Protriptyline (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for microplates (e.g., Ultima Gold™).

  • Equipment: 96-well microplates, cell harvester with glass fiber filtermats (pre-soaked in 0.3% polyethyleneimine - PEI), liquid scintillation counter.

3.1.2 Step-by-Step Protocol

  • Membrane Preparation: Thaw the hNET-expressing cell membranes on ice. Homogenize gently and dilute to the desired final protein concentration (typically 10-30 µ g/well ) in ice-cold Assay Buffer. Keep on ice.[9]

  • Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

    • Total Binding (TB): 50 µL Assay Buffer + 150 µL membrane suspension + 50 µL [³H]-Nisoxetine.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Desipramine (final concentration 2 µM) + 150 µL membrane suspension + 50 µL [³H]-Nisoxetine.

    • Test Compound: 50 µL of serially diluted this compound + 150 µL membrane suspension + 50 µL [³H]-Nisoxetine.

    • Expert Tip: The final concentration of [³H]-Nisoxetine should be approximately at its Kₑ value for hNET (e.g., 1-3 nM) to ensure assay sensitivity.[8]

  • Incubation: Seal the plate and incubate for 120 minutes at 4°C with gentle agitation to reach equilibrium.[8]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration using a cell harvester onto PEI-soaked glass fiber filtermats. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Rationale: Rapid filtration is crucial to prevent significant dissociation of the ligand-receptor complex. PEI pre-treatment reduces non-specific binding of the radioligand to the filter.[9]

  • Washing: Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filtermats completely (e.g., under a heat lamp or in a low-temperature oven). Place the filtermat in a sample bag, add scintillation cocktail, and seal. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol 2: In Vitro Functional Norepinephrine Uptake Assay

This assay provides a functional measure of the compound's potency by assessing its ability to inhibit the uptake of a substrate into cells expressing hNET. Modern fluorescence-based methods offer a non-radioactive alternative.[10][11][12]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Principle: A fluorescent substrate that mimics norepinephrine is used. This substrate is actively transported into hNET-expressing cells, leading to an increase in intracellular fluorescence. An inhibitor will block this transport, resulting in a lower fluorescent signal. The external fluorescence is quenched by a masking agent, allowing for a no-wash, kinetic, or endpoint reading.[12]

3.2.1 Materials & Reagents

  • Biological Material: Live hNET-expressing cells (e.g., HEK293-hNET) seeded in 96- or 384-well black, clear-bottom microplates.

  • Control Inhibitor: Desipramine or Atomoxetine.

  • Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices or similar), which includes a fluorescent substrate and a masking dye.[10][13]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment: Fluorescence microplate reader capable of bottom-read measurements.

3.2.2 Step-by-Step Protocol

  • Cell Plating: The day before the assay, seed hNET-expressing cells into microplates to achieve a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).[12]

  • Compound Pre-incubation: Remove the cell culture medium. Wash the cells once with Assay Buffer. Add 80 µL of Assay Buffer containing the desired concentrations of this compound or control inhibitor.

    • Include "vehicle control" wells (e.g., 0.5% DMSO in buffer) for 100% activity and "maximal inhibition" wells (e.g., 10 µM Desipramine) for 0% activity.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Initiate Uptake: Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions. Add 20 µL of this solution to each well to initiate the uptake reaction.

  • Measurement: Immediately place the plate into the fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Endpoint Mode: Incubate for a fixed period (e.g., 20-30 minutes) and then read the fluorescence. This is suitable for high-throughput screening.[10]

    • Kinetic Mode: Read the fluorescence every 1-2 minutes for 30-60 minutes. This provides data on the rate of uptake and is useful for mechanistic studies.[11]

Part 4: Data Analysis & Interpretation

4.1 Binding Assay Data (Kᵢ Calculation)

  • Calculate Specific Binding: For each well, subtract the average NSB CPM from the measured CPM.

    • Specific Binding = Total CPM - Average NSB CPM

  • Generate IC₅₀ Curve: Plot the percent specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand used and Kₑ is its dissociation constant for hNET.[9]

4.2 Uptake Assay Data (IC₅₀ Calculation)

  • Normalize Data: Express the fluorescence signal (or the rate of uptake from kinetic data) as a percentage of the activity of the vehicle control, after subtracting the background signal from the maximal inhibition wells.

    • % Activity = 100 * (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition)

  • Generate IC₅₀ Curve: Plot the % Activity against the log concentration of the test compound. Fit the data using non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the norepinephrine uptake.

4.3 Representative Data Presentation

The following table shows hypothetical data for this compound compared to a reference compound.

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)
Desipramine (Reference) 3.4[1]10.2
This compound 15.845.1

This data is for illustrative purposes only.

Interpretation: The Kᵢ value from the binding assay indicates the affinity of the compound for the transporter, with lower values signifying higher affinity. The IC₅₀ value from the uptake assay reflects the functional potency of the compound to block the transporter's action. A strong correlation between these two values provides confidence that the observed functional effect is due to direct interaction with the NET.

Part 5: Essential Considerations

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand concentration too high; Insufficient washing; Hydrophobic compound/ligand.Optimize radioligand concentration (use at or near Kₑ). Increase the number or volume of washes. Increase PEI concentration for filter pre-soak. Add 0.1% BSA to the assay buffer.[7]
Low Signal Window Low transporter expression; Inactive cells/membranes; Incorrect buffer composition.Verify cell line expression levels. Use fresh, properly stored membranes. Ensure buffer pH and ionic strength are optimal for NET function. Check cell viability before the assay.
Poor Curve Fit / High Variability Inaccurate pipetting; Compound solubility issues; Assay not at equilibrium.Use calibrated pipettes. Visually inspect for compound precipitation in dilutions. Increase incubation time to ensure equilibrium is reached. Run replicates.
Safety Precautions
  • Chemical Safety: this compound is a novel chemical entity; its toxicological properties are unknown. Handle with care, using appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[14]

  • Radiological Safety: When working with [³H]-Nisoxetine or other radioligands, strict adherence to radiation safety protocols is mandatory.

    • Work in a designated radioactivity area.

    • Use appropriate shielding (though Tritium, a low-energy beta emitter, requires minimal shielding, good lab practice is essential).

    • Monitor for contamination regularly using wipe tests.

    • Dispose of all radioactive waste (liquid and solid) according to institutional guidelines.[15][16]

    • All personnel must receive institutional radiation safety training before handling radioactive materials.[17]

Conclusion

The protocols described in this application note provide a robust framework for the primary characterization of novel compounds, such as this compound, as norepinephrine transporter inhibitors. By combining direct radioligand binding assays to determine affinity (Kᵢ) with functional uptake assays to measure potency (IC₅₀), researchers can confidently assess a compound's activity at its intended target. These foundational assays are a critical step in the drug discovery pipeline, enabling the identification and optimization of new chemical entities with therapeutic potential for a wide range of neurological and psychiatric disorders.

References

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PubMed Central. (2018-05-31). Available from: [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential - PubMed Central - NIH. Available from: [Link]

  • Norepinephrine transporter - Wikipedia. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs Medicalexpo. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available from: [Link]

  • NET (SLC6A2) Transporter Assay - BioIVT. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

  • Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC - PubMed Central. Available from: [Link]

  • Safe handling of RLT - RLT Institute - Novartis. Available from: [Link]

  • (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity - ResearchGate. Available from: [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. Available from: [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. Available from: [Link]

  • In Case of Emergency: Radiation Safety Guidance for Patients Undergoing Radioligand Therapy - UF Radiation Oncology - University of Florida. Available from: [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - NIH. Available from: [Link]

  • Neurotransmitter Transporter Assay Kit - Molecular Devices. Available from: [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed. Available from: [Link]

  • Radioligand binding methods: practical guide and tips - PubMed. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available from: [Link]

  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. Available from: [Link]

  • The norepinephrine transporter in physiology and disease - PubMed. Available from: [Link]

  • Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons | International Journal of Neuropsychopharmacology | Oxford Academic. Available from: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Available from: [Link]

  • Handling Radioactive Materials Safely | Office of Environmental Health and Safety. Available from: [Link]

  • Role of Norepinephrine in the Pathophysiology of Neuropsychiatric Disorders | CNS Spectrums | Cambridge Core. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors - Pharmacia. Available from: [Link]

  • Essential Considerations for Successful Assay Development - Dispendix. Available from: [Link]

  • Radiation Safety Precautions and Guidelines - OHSU. Available from: [Link]

  • Monoamine reuptake inhibitors – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Norepinephrine transporter – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing - Frontiers. Available from: [Link]

  • Vital Radiation Safety Practices - YouTube. Available from: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available from: [Link]

  • Essentials in Bioassay Development - BioPharm International. Available from: [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PubMed Central. Available from: [Link]

  • Preface - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

Sources

Application Notes and Protocols: Receptor Binding Studies of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Indane Amine

6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of the indane amine scaffold. This chemical class is of significant interest in neuropharmacology due to its structural relationship with compounds known to interact with key central nervous system targets. For instance, the structurally related compound rasagiline is an irreversible inhibitor of monoamine oxidase B (MAO-B), utilized in the treatment of Parkinson's disease.[1] Furthermore, molecules incorporating indane or similar heterocyclic scaffolds have demonstrated affinity for crucial neurotransmitter receptors, including dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, which are pivotal in treating schizophrenia and other psychiatric disorders.[2]

Given this background, a comprehensive understanding of the receptor binding profile of this compound is essential to elucidate its potential therapeutic applications and mechanism of action.[3] This guide provides a detailed experimental framework for characterizing the binding affinity of this compound at high-priority CNS targets: the serotonin transporter (SERT), the dopamine transporter (DAT), and the dopamine D2 receptor.

This document is intended for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols, but also the scientific rationale behind the experimental design, ensuring that the described methodologies are robust, reproducible, and yield high-quality, interpretable data.

Pillar 1: Selecting the Right Experimental Approach

The choice of assay technology is critical for generating reliable binding data. For membrane-bound targets like transporters and G-protein coupled receptors (GPCRs), two primary methods have become industry standards: filtration binding assays and Scintillation Proximity Assays (SPA).[4]

  • Filtration Binding Assay: This classic method involves incubating a radiolabeled ligand with a source of the target receptor (typically cell membranes). The mixture is then rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter. The radioactivity retained on the filter is then quantified, providing a direct measure of binding.[4] Its primary advantages are its versatility and the directness of the measurement.

  • Scintillation Proximity Assay (SPA): SPA is a homogeneous assay technology, meaning it does not require a physical separation of bound and free ligand.[5] In this method, receptor-containing membranes are coupled to SPA beads impregnated with a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to cause a signal.[6][7] This "mix-and-measure" format is highly amenable to high-throughput screening (HTS).[5][8]

For the purposes of this guide, we will detail the filtration binding assay methodology. It is a foundational technique that provides a clear, direct measure of binding and is adaptable for laboratories without specialized SPA-compatible readers.

Pillar 2: The Principle of Radioligand Binding Assays

Radioligand binding assays are governed by the law of mass action.[9] By measuring the interaction between a radiolabeled ligand and a receptor, we can determine key parameters of this interaction, namely the receptor density (Bmax) and the ligand's equilibrium dissociation constant (Kd), which is a measure of its affinity.

Two fundamental types of experiments form the core of this investigation:

  • Saturation Binding: This experiment determines the affinity (Kd) of a specific radioligand for its target and the total number of receptors in the preparation (Bmax). It is performed by incubating the receptor source with increasing concentrations of the radioligand until saturation is reached.[4]

  • Competitive Binding: This is the primary method for determining the affinity of an unlabeled test compound (like this compound). The receptor is incubated with a fixed concentration of a specific radioligand in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.[10] This value can then be converted to an inhibition constant (Ki), which reflects the true affinity of the test compound for the receptor.[11]

G cluster_0 Binding Assay Logic Start Start Saturation_Binding Saturation Binding (Determine Radioligand Kd & Bmax) Start->Saturation_Binding Characterize System Competitive_Binding Competitive Binding (Determine Test Compound IC50 & Ki) Saturation_Binding->Competitive_Binding Use Kd to set radioligand concentration Data_Analysis Data Analysis (Non-linear Regression) Competitive_Binding->Data_Analysis Generate Inhibition Curve End Pharmacological Profile Data_Analysis->End

Caption: Logical workflow for receptor binding characterization.

Materials and Reagents

This section provides a general list of materials. Specific radioligands and competing agents will be detailed in the individual protocols.

Category Item Purpose/Specification
Test Compound This compoundProvided as hydrochloride salt. Prepare a 10 mM stock in DMSO.
Receptor Source Cell Membranes expressing human SERT, DAT, or D2Commercially available (e.g., from PerkinElmer, Millipore) or prepared in-house from transfected cell lines (e.g., HEK293, CHO).[12]
Radioligands e.g., [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Spiperone (for D2)High specific activity is crucial for sensitivity.
Competing Agents e.g., Fluoxetine (for SERT), GBR 12909 (for DAT), Haloperidol (for D2)Used to define non-specific binding.
Assay Buffers Tris-HCl, Krebs-Henseleit (KHB) bufferSpecific composition varies by target. Must be optimized.
Filtration 96-well GF/B or GF/C filter plates, Vacuum manifoldFor separating bound from free radioligand.[4]
Detection Liquid Scintillation Cocktail (e.g., Microscint-20)For quantifying radioactivity.
Instrumentation 96-well microplate liquid scintillation counter (e.g., TopCount NXT)For reading the plates.
General Labware 96-well assay plates (non-binding surface), multichannel pipettes, reagent reservoirsStandard laboratory equipment.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Serotonin Transporter (SERT) Binding Assay

This protocol is designed to determine the binding affinity of the test compound for the human serotonin transporter (SERT).

1.1. Reagents

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]-Citalopram (specific activity ~70-87 Ci/mmol). Final concentration in assay should be at or near its Kd (~1-2 nM).

  • Non-Specific Binding (NSB) Agent: Fluoxetine, 10 µM final concentration.

  • Receptor Source: Membranes from HEK293 cells stably expressing human SERT.

1.2. Procedure

  • Prepare Compound Dilutions: Perform a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well assay plate, add reagents in the following order:

    • Total Binding (TB) wells: 50 µL Assay Buffer.

    • NSB wells: 50 µL of 10 µM Fluoxetine solution.

    • Test Compound wells: 50 µL of each compound dilution.

  • Add Radioligand: Add 50 µL of [³H]-Citalopram (diluted in Assay Buffer to 4x the final concentration) to all wells.

  • Add Membranes: Add 100 µL of the diluted SERT membrane preparation (typically 5-10 µg protein/well) to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature (22-25°C) with gentle shaking. This time should be sufficient to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a GF/B filter plate using a cell harvester/vacuum manifold. Wash the filters 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.[4]

  • Scintillation Counting: Dry the filter plate, add 50 µL of liquid scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[13]

Protocol 2: Dopamine Transporter (DAT) Binding Assay

This protocol measures the affinity for the human dopamine transporter (DAT).

2.1. Reagents

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]-WIN 35,428 (specific activity ~80-87 Ci/mmol). Final concentration in assay should be at or near its Kd (~5-10 nM).

  • NSB Agent: GBR 12909, 10 µM final concentration.

  • Receptor Source: Membranes from CHO cells stably expressing human DAT.

2.2. Procedure The procedure is identical to the SERT assay (Section 1.2), with the following substitutions:

  • Use [³H]-WIN 35,428 as the radioligand.

  • Use GBR 12909 to define non-specific binding.

  • Use DAT-expressing cell membranes.

  • Incubate for 90 minutes at 4°C to minimize potential radioligand degradation and improve stability.

Protocol 3: Dopamine D2 Receptor Binding Assay

This protocol assesses affinity for the human dopamine D2 receptor, a GPCR.

3.1. Reagents

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol). Final concentration in assay should be at or near its Kd (~0.1-0.3 nM).

  • NSB Agent: Haloperidol, 10 µM final concentration.

  • Receptor Source: Membranes from HEK293 cells stably expressing human D2 receptors.

3.2. Procedure The procedure is identical to the SERT assay (Section 1.2), with the following substitutions:

  • Use [³H]-Spiperone as the radioligand.

  • Use Haloperidol to define non-specific binding.

  • Use D2-expressing cell membranes.

  • Incubate for 120 minutes at room temperature.

G cluster_workflow Filtration Binding Assay Workflow prep 1. Prepare Reagents (Buffer, Ligands, Membranes) plate 2. Plate Setup (TB, NSB, Compound) prep->plate incubate 3. Incubate (Reach Equilibrium) plate->incubate filter 4. Harvest & Wash (Separate Bound/Free) incubate->filter count 5. Add Scintillant & Count (CPM/DPM) filter->count analyze 6. Analyze Data (Calculate Ki) count->analyze

Caption: Step-by-step workflow for a typical filtration binding assay.

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful affinity values. Software such as GraphPad Prism is highly recommended for this purpose.[9][14]

4.1. Calculating Specific Binding First, calculate the specific binding for each concentration of the test compound.

  • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

    • Where CPM is Counts Per Minute.

    • Non-specific binding (NSB) is the binding that remains in the presence of a saturating concentration of an unlabeled drug that binds to the same site as the radioligand.[15][16] It represents binding to non-receptor components like the filter itself.[4]

4.2. Generating the Competition Curve Plot the specific binding (as a percentage of the control specific binding without any competitor) against the log concentration of this compound. This will generate a sigmoidal dose-response curve.

4.3. Determining the IC50 Use non-linear regression to fit the data to a "one-site fit logIC50" equation (or similar model in your software). This analysis will yield the IC50 value, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.[10]

4.4. Calculating the Ki (Inhibition Constant) The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation:[11]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the experiment.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

The Ki value is a constant for a given compound and receptor, independent of the assay conditions, and represents the true binding affinity.

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the results, the following quality control measures must be implemented:

  • Receptor Characterization: Before screening test compounds, the Kd and Bmax of the radioligand for each batch of cell membranes must be determined via a saturation binding experiment. This validates the quality of the receptor preparation.

  • Assay Window: The specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand. Low specific binding can indicate problems with the receptor source or high non-specific binding of the radioligand.[4]

  • Reproducibility: All experiments should be performed in triplicate, and key experiments should be repeated on different days to ensure the results are reproducible.

  • Positive Controls: A known reference compound with established affinity for the target should be run in parallel with the test compound to validate the assay performance on that day.

By adhering to these principles, the experimental setup becomes a self-validating system, providing high confidence in the final affinity values determined for this compound.

References

  • MySkinRecipes. This compound hydrochloride.
  • Kaczor, A. A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PubMed Central. Available from: [Link]

  • Google Patents. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Pollard, B. S., & Pollard, J. M. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available from: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available from: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available from: [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. Available from: [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Available from: [Link]

  • IJzerman, A. P., et al. (2021). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed. Available from: [Link]

  • ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. Available from: [Link]

  • Roth, B. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. Available from: [Link]

  • Fluidic Analytics. Competition Assays vs. Direct Binding Assays: How to choose. Available from: [Link]

  • Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. Available from: [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • GraphPad Software. Analyzing competition kinetics data using GraphPad PrismTM. Available from: [Link]

  • GraphPad Software. Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Neuromodulatory Potential of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

This compound is a synthetic compound belonging to the class of aminoindanes. This structural motif is of significant interest in neuropharmacology, as related molecules have demonstrated a range of biological activities. For instance, the indane structure is a core component of rasagiline, a well-established irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] The presence of a fluorine atom can modulate the compound's metabolic stability and binding affinity to its biological targets. Given its structural characteristics, this compound is a prime candidate for investigation as a modulator of monoamine signaling.

Monoamine neurotransmitters, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE), play crucial roles in regulating mood, cognition, and motor function.[3] The synaptic concentrations of these neurotransmitters are tightly controlled by monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[5] Consequently, MATs are key targets for a wide array of therapeutic agents, including antidepressants and psychostimulants.[3][6]

This guide provides a comprehensive framework for characterizing the in vitro pharmacological profile of this compound using cell-based assays. We will focus on protocols to assess its activity as a potential inhibitor of the dopamine, serotonin, and norepinephrine transporters. These assays are fundamental in early-stage drug discovery for identifying and characterizing novel psychoactive compounds.[7]

I. Foundational Knowledge: The Rationale Behind Experimental Design

Before delving into specific protocols, it is crucial to understand the principles that underpin the experimental choices. The primary objective is to determine if and how this compound interacts with monoamine transporters. This is typically achieved by measuring the inhibition of neurotransmitter uptake in cells engineered to express a specific transporter.

Choosing the Right Cellular Model

The selection of an appropriate cell line is paramount for obtaining reliable and reproducible data. Commonly used cell lines for these assays include:

  • Human Embryonic Kidney 293 (HEK-293) cells: These cells are a robust and versatile platform for transient or stable expression of recombinant proteins, including monoamine transporters.[8][9] Their non-neuronal origin ensures a low background of endogenous transporter activity.

  • Human Neuroblastoma SK-N-BE(2)C cells: This cell line endogenously expresses the norepinephrine transporter (NET), making it a suitable model for studying NET inhibitors.[10][11]

  • Human Choriocarcinoma (JAR) cells: These cells have been shown to endogenously express the serotonin transporter (SERT) and can be used as an alternative to engineered cell lines for studying SERT inhibitors.[12]

For the purpose of this guide, we will focus on protocols using HEK-293 cells stably expressing human DAT, SERT, or NET, as this approach allows for a direct and clean comparison of the compound's activity at each transporter.

Neurotransmitter Uptake Assays: A Head-to-Head Comparison

Two primary methods are employed to measure neurotransmitter uptake:

  • Radiolabeled Substrate Uptake Assays: This traditional and highly sensitive method utilizes radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) as substrates for the transporters. The amount of radioactivity accumulated within the cells is directly proportional to the transporter activity. Inhibition of this uptake by a test compound is then quantified.[8][13]

  • Fluorescence-Based Uptake Assays: These assays offer a non-radioactive alternative and are well-suited for high-throughput screening (HTS).[14][15][16] They employ fluorescent substrates that mimic the natural neurotransmitters.[15] Upon transport into the cell, the fluorescence signal increases, providing a measure of transporter activity.[15] Many kits also include a masking dye that quenches the extracellular fluorescence, thereby improving the signal-to-noise ratio.[14]

While both methods are valid, this guide will detail the protocol for a fluorescence-based assay due to its increasing popularity, safety profile, and amenability to automation.[14]

II. Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the key experiments.

A. General Cell Culture and Maintenance of Transporter-Expressing HEK-293 Cells

Consistent and healthy cell cultures are the bedrock of any successful cell-based assay.

Workflow for Maintaining Transporter-Expressing HEK-293 Cells

cluster_0 Cell Culture Maintenance Thaw Thaw frozen vial of HEK-hDAT/hSERT/hNET cells Culture Culture in complete medium (DMEM, 10% FBS, 1% Pen/Strep, selection antibiotic) Thaw->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Passage Passage cells at 80-90% confluency Incubate->Passage Passage->Culture Continue culturing

Caption: General workflow for the maintenance of HEK-293 cells stably expressing monoamine transporters.

Protocol 1: Culturing HEK-293 Cells Stably Expressing hDAT, hSERT, or hNET

  • Culture Medium Preparation:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • Selection antibiotic (e.g., G418, puromycin - concentration to be determined based on the specific cell line)

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with 5 mL of sterile Phosphate-Buffered Saline (PBS).

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 8 mL of complete culture medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Seed new T-75 flasks at a split ratio of 1:5 to 1:10.

    • Change the culture medium every 2-3 days.

B. Monoamine Transporter Uptake Inhibition Assay (Fluorescence-Based)

This protocol is designed to determine the potency of this compound in inhibiting the uptake of fluorescent substrates for DAT, SERT, and NET.

Workflow for Fluorescence-Based Neurotransmitter Uptake Assay

cluster_1 Uptake Inhibition Assay Seed Seed cells in a 96-well plate Incubate_overnight Incubate overnight Seed->Incubate_overnight Wash Wash cells with assay buffer Incubate_overnight->Wash Add_compound Add this compound (various concentrations) Wash->Add_compound Pre_incubate Pre-incubate for 15 min Add_compound->Pre_incubate Add_substrate Add fluorescent substrate Pre_incubate->Add_substrate Read_fluorescence Read fluorescence kinetically or as an endpoint Add_substrate->Read_fluorescence Analyze Analyze data to determine IC50 Read_fluorescence->Analyze

Caption: Step-by-step workflow for the monoamine transporter uptake inhibition assay.

Protocol 2: Fluorescence-Based Uptake Inhibition Assay

  • Cell Plating:

    • The day before the assay, seed the HEK-hDAT, HEK-hSERT, or HEK-hNET cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of complete culture medium.[15]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and formation of a monolayer.[15]

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in assay buffer (e.g., HEPES-buffered saline) to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

    • Also prepare solutions of known inhibitors for each transporter to serve as positive controls (e.g., GBR12909 for DAT, fluoxetine for SERT, and nisoxetine for NET).

  • Assay Procedure:

    • On the day of the assay, gently remove the culture medium from the wells.

    • Wash the cells three times with 100 µL of pre-warmed assay buffer.[17]

    • Add 50 µL of the diluted this compound or control inhibitor solutions to the respective wells. Include wells with assay buffer only (vehicle control) and wells with a high concentration of a known inhibitor (non-specific uptake control).

    • Pre-incubate the plate for 15 minutes at 37°C.[17]

    • Initiate the uptake reaction by adding 50 µL of the fluorescent substrate (prepared according to the manufacturer's instructions, e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[14][15]

  • Fluorescence Measurement:

    • Immediately place the plate in a bottom-read fluorescence plate reader.

    • The assay can be performed in two modes:

      • Kinetic Mode: Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes. This mode is useful for mechanistic studies.[14]

      • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then measure the final fluorescence intensity. This mode is suitable for high-throughput screening.[14]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • The specific transporter-mediated uptake is the difference between the vehicle control and the non-specific uptake control.

    • Normalize the data by expressing the uptake in the presence of this compound as a percentage of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the transporter activity).

III. Data Interpretation and Expected Outcomes

The results from these assays will provide a quantitative measure of the inhibitory potency of this compound at the dopamine, serotonin, and norepinephrine transporters.

Table 1: Hypothetical Data Summary for this compound

TransporterKnown InhibitorKnown Inhibitor IC₅₀ (nM)This compound IC₅₀ (nM)
hDAT GBR129095-20To be determined
hSERT Fluoxetine10-50To be determined
hNET Nisoxetine1-10To be determined

A low IC₅₀ value indicates high inhibitory potency. By comparing the IC₅₀ values across the three transporters, you can determine the selectivity profile of the compound. For example, a compound with a significantly lower IC₅₀ for SERT compared to DAT and NET would be classified as a selective serotonin reuptake inhibitor (SSRI).[6]

IV. Advanced Assays: Exploring the Mechanism of Action

Should this compound show significant inhibitory activity, further assays can be conducted to elucidate its mechanism of action.

  • Efflux Assays: These assays determine whether the compound acts as a substrate (releaser) or a blocker of the transporter.[8] This is a critical distinction, as releasers can have profoundly different pharmacological effects compared to uptake inhibitors.

  • Binding Assays: Radioligand binding assays can be used to determine the affinity (Ki) of the compound for the transporter protein, providing further insight into its interaction.

V. Safety and Handling Precautions

As with any novel chemical entity, appropriate safety precautions must be taken when handling this compound.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[18][19][20]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound's activity on monoamine transporters. By systematically evaluating its inhibitory potency and selectivity, researchers can gain valuable insights into its potential as a novel neuromodulatory agent. The data generated from these cell-based assays are a critical first step in the drug discovery pipeline, guiding further preclinical development.

References

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-16. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Mayo Clinic. (2019). Selective serotonin reuptake inhibitors (SSRIs). Retrieved from [Link]

  • Ramamoorthy, S., Shippenberg, T. S., & Jayanthi, L. D. (2011). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 53(1), 12-1. [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2, 3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Heliyon, 4(3), e00569. [Link]

  • Decker, A. M., & Blough, B. E. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Heliyon, 4(5), e00633. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Retrieved from [Link]

  • Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved from [Link]

  • On-line, J. C. C. (2011). General overview of neuronal cell culture. Neuronal Cell Culture, 1-10. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Nature Methods. (2011). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • RTI International. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved from [Link]

  • Journal of Neuroscience. (2018). Selective Serotonin Reuptake Inhibitors within Cells: Temporal Resolution in Cytoplasm, Endoplasmic Reticulum, and Membrane. Retrieved from [Link]

  • bioRxiv. (2022). Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. Retrieved from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]

  • Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • International Journal of Neuropsychopharmacology. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Retrieved from [Link]

  • Cells. (2021). Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2019). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from [Link]

  • Molecules. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][14]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • Journal of Chemical Information and Modeling. (2023). Proteochemometric Modeling Identifies Chemically Diverse Norepinephrine Transporter Inhibitors. Retrieved from [Link]

  • Pharmacia. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound hydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 6-Fluoro-2,3-dihydro-1H-inden-1-amine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to a Novel MAO-B Inhibitor Candidate

6-Fluoro-2,3-dihydro-1H-inden-1-amine is a synthetic compound belonging to the aminoindan class. While direct in vivo studies on this specific molecule are not extensively published, its structural similarity to a well-established class of neuroprotective and therapeutic agents provides a strong rationale for its investigation in animal models of neurodegenerative diseases. The core structure, 2,3-dihydro-1H-inden-1-amine, is the backbone of potent Monoamine Oxidase B (MAO-B) inhibitors, most notably Rasagiline.[1][2] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease (PD).[1][3] It mitigates the degradation of dopamine in the brain, thereby increasing its availability, and reduces the production of neurotoxic reactive oxygen species that contribute to the progressive loss of dopaminergic neurons.[3][4]

These application notes provide a comprehensive guide for researchers to design and execute initial in vivo studies to characterize the neuroprotective and symptomatic efficacy of this compound, leveraging established protocols for related MAO-B inhibitors. The protocols are designed to be self-validating, with integrated behavioral, neurochemical, and histological endpoints.

Predicted Mechanism of Action: Selective MAO-B Inhibition

The primary hypothesis is that this compound acts as a selective inhibitor of MAO-B. This enzyme is predominantly located in the outer mitochondrial membrane of glial cells and is responsible for the oxidative deamination of dopamine. By inhibiting MAO-B, the compound is expected to increase synaptic dopamine levels and protect dopaminergic neurons from oxidative stress.

MAO_B_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_glial Glial Cell Dopamine_syn Dopamine Dopamine_glia Dopamine Dopamine_syn->Dopamine_glia Reuptake MAOB MAO-B ROS Reactive Oxygen Species (ROS) MAOB->ROS Oxidative Deamination ROS->Dopamine_syn Neuronal Damage Dopamine_glia->MAOB Test_Compound 6-Fluoro-2,3-dihydro- 1H-inden-1-amine Test_Compound->MAOB Inhibition

Caption: Predicted signaling pathway of this compound.

Animal Model Selection: Rationale and Considerations

To assess the neuroprotective potential of this compound, neurotoxin-based models of Parkinson's disease are recommended due to their robustness and extensive characterization.

Animal ModelNeurotoxinSpeciesKey CharacteristicsRationale for Use
MPTP Model 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridineMouse (C57BL/6)Systemic administration crosses the blood-brain barrier and is converted to the toxic metabolite MPP+ by MAO-B, selectively destroying dopaminergic neurons.[5]Excellent for screening compounds that may interfere with MAO-B activity or protect against MPP+-induced toxicity.[5][6]
6-OHDA Model 6-hydroxydopamineRat (Sprague-Dawley, Wistar)Requires direct stereotaxic injection into the nigrostriatal pathway (e.g., medial forebrain bundle or striatum).[7][8][9] Causes a rapid and extensive loss of dopaminergic neurons.Produces a stable and well-defined unilateral lesion, ideal for assessing symptomatic relief (e.g., rotational behavior) and neuroprotection.[7][8][9][10]

Experimental Protocols

Protocol 1: Neuroprotective Efficacy in the MPTP Mouse Model

This protocol is designed to assess the ability of the test compound to prevent dopaminergic neuron loss when administered prior to and during MPTP intoxication.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (hydrochloride salt recommended for solubility)

  • MPTP hydrochloride (handle with extreme caution in a certified chemical fume hood)

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)[11]

  • Standard laboratory equipment for injections (e.g., syringes, needles)

Workflow:

MPTP_Workflow cluster_workflow MPTP Model Workflow start Acclimatize Mice (1 week) pretreatment Pre-treatment Phase (e.g., 3 days) Compound or Vehicle (i.p.) start->pretreatment induction MPTP Induction (e.g., 20 mg/kg, i.p., 4x at 2h intervals) pretreatment->induction treatment Continued Treatment (e.g., 7 days) induction->treatment behavior Behavioral Testing (e.g., Rotarod, Pole Test) treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Histological & Neurochemical Analysis euthanasia->analysis

Sources

"6-Fluoro-2,3-dihydro-1H-inden-1-amine" for organic electronic material development

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the application of 6-Fluoro-2,3-dihydro-1H-inden-1-amine.

Introduction: A Molecule Bridging Disciplines

This compound is a fascinating molecular building block primarily recognized for its significant role in medicinal chemistry. It serves as a crucial intermediate in the synthesis of potent enzyme inhibitors, particularly for 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is implicated in metabolic diseases. Its rigid, bicyclic structure and the presence of a fluorine atom and a primary amine group make it a valuable scaffold for creating compounds with high specificity and efficacy.

While its utility in drug development is well-established, these same chemical features—a fluorinated aromatic system and a reactive amine handle—suggest intriguing, albeit largely unexplored, potential in the realm of organic electronic materials. This guide, therefore, takes a forward-looking approach. We will first acknowledge its established role and then present a series of detailed, hypothetical protocols that explore how this compound could be repurposed as a novel component in the development of next-generation organic electronic devices.

This document is intended for researchers and scientists in both organic chemistry and materials science, providing a theoretical framework and actionable protocols to investigate this molecule's electronic applications.

Part 1: Established Role in Medicinal Chemistry

The primary application of this compound lies in its use as a key precursor for synthesizing inhibitors of 11β-HSD1. This enzyme is responsible for converting inactive cortisone to active cortisol, and its overexpression is linked to conditions like type 2 diabetes and obesity. The indanamine core provides a rigid conformational constraint, while the fluorine atom can enhance binding affinity and improve metabolic stability.

Part 2: Hypothetical Application in Organic Electronics

The true potential for innovation lies in applying this molecule to a new field. We hypothesize that this compound can be used in two primary ways in organic electronics:

  • As a foundational building block for novel Hole-Transporting Materials (HTMs): The amine group provides a convenient point for synthetic elaboration, allowing it to be coupled with other electroactive moieties to build larger, conjugated molecules suitable for use in devices like Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the fluorine atom is expected to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting material, which can lead to better energy level alignment with anodes and improved air stability.

  • As a surface modification agent for transparent conductive oxides: The primary amine can be used to form a self-assembled monolayer (SAM) on the surface of materials like Indium Tin Oxide (ITO). This can tune the work function of the electrode, reducing the energy barrier for charge injection and improving overall device efficiency.

The following sections provide detailed protocols for these two hypothetical applications.

Protocol 1: Synthesis of a Novel Indane-Based Hole-Transporting Material (HTM)

This protocol details the synthesis of a new HTM, "HTM-Indane-TPA," via a Buchwald-Hartwig amination reaction, coupling the indanamine core with a well-known hole-transporting triphenylamine (TPA) moiety.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product & Purification Indanamine 6-Fluoro-2,3-dihydro- 1H-inden-1-amine Catalyst Pd2(dba)3 / RuPhos Indanamine->Catalyst TPA_Br 4-Bromo-N,N- diphenylaniline TPA_Br->Catalyst Product HTM-Indane-TPA Catalyst->Product Buchwald-Hartwig Amination Base NaOtBu Solvent Toluene Temp 110 °C, 24h Purification Column Chromatography (Silica, Hexane/EtOAc) Product->Purification

Caption: Synthetic workflow for the proposed hole-transporting material.

  • Reactor Setup: In a nitrogen-filled glovebox, add this compound (1.0 eq), 4-Bromo-N,N-diphenylaniline (1.05 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), and RuPhos (0.02 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (0.01 eq), to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The final concentration should be approximately 0.1 M with respect to the indanamine.

  • Reaction Execution: Seal the flask and remove it from the glovebox. Place it in a preheated oil bath at 110 °C and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench with deionized water and extract the organic phase with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure HTM-Indane-TPA.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate its thermal (TGA/DSC), photophysical (UV-Vis, PL), and electrochemical (CV) properties.

PropertyPredicted ValueRationale
HOMO Level -5.2 to -5.4 eVThe fluorine atom's inductive effect is expected to deepen the HOMO level compared to non-fluorinated analogues, improving air stability.
Glass Transition Temp. (Tg) > 100 °CThe rigid indane core should contribute to a high Tg, ensuring morphological stability in devices.
Solubility Good in common organic solventsThe non-planar structure should prevent significant aggregation, leading to good solubility for solution processing.
Protocol 2: Surface Modification of ITO with this compound

This protocol describes how to form a self-assembled monolayer (SAM) of the indanamine on an ITO surface to reduce the hole injection barrier in an OLED or organic photovoltaic (OPV) device.

cluster_pre Substrate Preparation cluster_sam SAM Formation cluster_post Characterization ITO ITO Substrate Cleaning Detergent -> DI Water -> Acetone -> IPA (Ultrasonication) ITO->Cleaning Activation UV-Ozone Treatment (15 min) Cleaning->Activation Solution 10 mM Solution in Anhydrous Ethanol Activation->Solution Surface is now hydrophilic (-OH groups) Immersion Immerse Activated ITO (60 min, RT) Solution->Immersion Rinsing Rinse with Ethanol -> Dry with N2 Immersion->Rinsing Characterization Contact Angle Kelvin Probe (Work Function) XPS Rinsing->Characterization Modified ITO (ITO-Indanamine)

Caption: Workflow for modifying an ITO surface with a self-assembled monolayer.

  • ITO Substrate Cleaning:

    • Sequentially sonicate a patterned ITO substrate in baths of detergent solution, deionized water, acetone, and isopropanol (IPA) for 15 minutes each.

    • Dry the substrate under a stream of high-purity nitrogen gas.

  • Surface Activation:

    • Place the cleaned, dry ITO substrate in a UV-Ozone cleaner for 15 minutes. This process removes organic residues and generates hydroxyl (-OH) groups on the surface, making it hydrophilic and reactive.

  • SAM Solution Preparation:

    • Prepare a 10 mM solution of this compound in anhydrous ethanol.

  • Monolayer Deposition:

    • Immediately after UV-Ozone treatment, immerse the activated ITO substrate into the prepared solution.

    • Let it stand for 60 minutes at room temperature to allow the amine groups to react with the surface hydroxyls and form a monolayer.

  • Post-Deposition Cleaning:

    • Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate again with a stream of nitrogen.

  • Characterization:

    • Measure the water contact angle. A successful SAM formation should result in a more hydrophobic surface (increased contact angle) compared to the activated ITO.

    • Use a Kelvin probe to measure the work function of the modified ITO. The amine groups are expected to create a surface dipole that reduces the work function.

    • Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine and nitrogen on the surface.

PropertyBare ITO (Activated)ITO-Indanamine (Expected)Mechanism of Change
Work Function ~4.7 - 4.9 eV~4.3 - 4.5 eVThe amine group creates an interface dipole that points away from the surface, lowering the vacuum level and thus the work function.
Water Contact Angle < 15°> 50°The aromatic, non-polar part of the indane molecule is oriented outwards, increasing the surface hydrophobicity.
Hole Injection Barrier ReducedA lower work function provides a better energy level alignment with the HOMO of most common HTMs, facilitating more efficient hole injection.

Conclusion and Future Outlook

While this compound is a well-established player in medicinal chemistry, its potential in materials science remains an open and exciting frontier. The protocols and theoretical data presented here offer a robust starting point for researchers to explore its use in organic electronics. The proposed synthetic pathway to a novel HTM and the surface modification procedure are based on sound chemical principles and established laboratory techniques. Successful validation of these hypotheses could unlock a new class of materials derived from a readily available and cost-effective chemical feedstock, demonstrating the power of interdisciplinary thinking in scientific innovation.

References

  • Wang, J., et al. (2014). Discovery of a Potent and Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor with a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Biftu, T., et al. (2006). Novel C-5-substituted 1,5-diarylpyrazole 11β-HSD1 inhibitors for the treatment of metabolic syndrome. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established literature and practical field experience, this document provides in-depth troubleshooting advice and validated protocols.

Overview of the Primary Synthetic Pathway

The most prevalent and efficient method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 6-Fluoro-2,3-dihydro-1H-inden-1-one. This process typically involves the in-situ formation of an imine or iminium ion, which is then reduced to the target primary amine. While conceptually straightforward, this transformation is sensitive to several parameters that can significantly impact reaction efficiency and product quality.

G cluster_reaction Reductive Amination Ketone 6-Fluoro-1-indanone Imine Imine/Iminium Ion (Intermediate) Ketone->Imine Condensation AmineSource Ammonia Source (e.g., NH4OAc, NH3) AmineSource->Imine Reduction Reduction Step Imine->Reduction Product 6-Fluoro-2,3-dihydro- 1H-inden-1-amine Reduction->Product Yield & Purity

Caption: General workflow for the synthesis of the target amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most widely adopted method is the one-pot reductive amination of 6-Fluoro-2,3-dihydro-1H-inden-1-one. This ketone is a commercially available starting material. The reaction condenses the ketone with an ammonia source to form an imine intermediate, which is immediately reduced to the desired amine. This approach is favored for its operational simplicity and efficiency. Alternative, multi-step routes, such as the formation and subsequent reduction of an oxime, are also possible but often involve more steps and harsher conditions.[1]

Q2: What are the critical parameters that control the success of the reductive amination?

A2: The three most critical parameters are:

  • Choice of Reducing Agent: The reagent must be selective for the imine/iminium ion over the starting ketone to prevent the formation of 6-fluoro-1-indanol as a byproduct.

  • pH Control: The reaction medium's pH is crucial. Mildly acidic conditions (pH 4-6) are typically required to catalyze imine formation without fully protonating and deactivating the ammonia source.[2]

  • Reaction Stoichiometry and Temperature: Precise control over the molar ratios of reactants and maintaining an optimal temperature are essential for driving the reaction to completion and minimizing side reactions.

Q3: What kind of yields and purity can I realistically expect from an optimized reaction?

A3: With a well-optimized protocol, yields for the reductive amination step can range from 70% to over 90%. Purity of the crude product can vary, but after a standard acid-base workup or column chromatography, purities exceeding 98% are achievable. Published syntheses of analogous indane amines report high yields and purity when reaction conditions are carefully controlled.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q4: My reaction is incomplete. TLC/LC-MS analysis shows a significant amount of unreacted 6-Fluoro-1-indanone. What is the likely cause?

A4: Incomplete conversion is typically due to inefficient imine formation or insufficient reducing agent activity.

  • Causality: The equilibrium between the ketone/ammonia and the imine may not favor the imine, or the water produced during imine formation may inhibit the reaction. Alternatively, the reducing agent may have degraded or been added in insufficient quantity.

  • Solutions:

    • Optimize pH: Ensure the reaction is run under mildly acidic conditions. The addition of a catalytic amount of acetic acid is common practice to facilitate imine formation.[4][5]

    • Remove Water: Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å), to the reaction mixture to drive the imine formation equilibrium forward.[4]

    • Check Reducing Agent: Use a fresh bottle of the reducing agent. If using sodium borohydride-based reagents, ensure they have been stored in a desiccator. Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.5 to 2.0 eq).

    • Increase Reaction Time/Temperature: While many reductive aminations run to completion at room temperature, gently heating the reaction (e.g., to 40-50 °C) may be necessary, but monitor carefully for byproduct formation.

Q5: I'm observing a major byproduct with a polarity similar to the starting material. Mass spectrometry suggests it's the corresponding alcohol (6-fluoro-1-indanol). How can I prevent this?

A5: The formation of the alcohol byproduct is a classic sign that your reducing agent is too reactive and is reducing the starting ketone before it can form an imine.[2][5]

  • Causality: This occurs when the rate of ketone reduction is competitive with or faster than the rate of imine reduction. It is a very common issue when using strong, non-selective hydrides like sodium borohydride (NaBH₄) in a one-pot procedure.[2][6]

  • Solutions:

    • Switch to a Selective Reducing Agent: The most effective solution is to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for one-pot reductive aminations precisely because it is less reactive towards ketones but highly effective at reducing the protonated iminium ion.[5] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and requires careful handling.

    • Adopt a Stepwise Procedure: If you must use NaBH₄, modify the procedure. First, stir the ketone, ammonia source, and acid catalyst (e.g., in methanol) for a period to allow for maximum imine formation (monitor by TLC/LC-MS). Once the imine has formed, cool the reaction in an ice bath before slowly adding the NaBH₄ portion-wise.[7] This temporal separation minimizes the exposure of the ketone to the reducing agent.

Data Table: Comparison of Common Reducing Agents

Reducing AgentAbbreviationProsConsRecommended Procedure
Sodium TriacetoxyborohydrideNaBH(OAc)₃Highly selective for imines/iminiums; mild; excellent for one-pot reactions.[5]More expensive; moisture sensitive.One-pot
Sodium CyanoborohydrideNaBH₃CNSelective for imines at controlled pH (6-7).[2]Highly toxic (releases HCN gas in strong acid).One-pot (with caution)
Sodium BorohydrideNaBH₄Inexpensive; readily available.Not selective; reduces ketones and aldehydes rapidly.[6]Stepwise (Imine formation first)
Catalytic HydrogenationH₂/Catalyst (Pd/C, PtO₂)Clean reaction; high yields; scalable.Requires specialized equipment (hydrogenator); catalyst may be expensive.[8][9]One-pot or Stepwise

Q6: The purification is challenging. My product is contaminated with a persistent impurity, and acid-base extraction results in emulsions or poor recovery. What are my options?

A6: Purification issues often arise from residual imine or starting material. The basic nature of the product dictates the purification strategy.

  • Causality: The unreduced imine can be hydrolyzed back to the ketone during aqueous workup, leading to a mixture of ketone and amine. The similar structure of these compounds can make separation difficult. Emulsions during extraction are common with amine products.

  • Solutions:

    • Ensure Complete Reduction: The best purification is a clean reaction. Before workup, ensure the reaction is complete (no imine detectable). If a small amount of imine persists, add another portion of the reducing agent and stir for a few more hours.[6]

    • Optimized Acid-Base Extraction:

      • After quenching the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

      • Extract the aqueous layer with 1M HCl. The amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities (ketone, alcohol) in the organic layer.

      • Separate the layers. To break emulsions, add brine (saturated NaCl solution).

      • Wash the organic layer again with 1M HCl to ensure full recovery.

      • Combine the acidic aqueous layers, cool in an ice bath, and slowly basify with 2-4M NaOH or Na₂CO₃ solution until pH > 10.

      • Extract the now free-based amine back into an organic solvent (e.g., ethyl acetate, 3x).

      • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Alternative Purification: If extraction fails, consider forming a salt with an acid like trichloroacetic acid (TCA), which can sometimes facilitate isolation and purification before liberating the free amine.[10] For high-purity material, column chromatography on silica gel is a reliable option (eluent system typically a gradient of methanol in dichloromethane with 0.5-1% triethylamine to prevent streaking).

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Optimized Reductive Amination

This protocol uses sodium triacetoxyborohydride for its high selectivity and reliability in a one-pot procedure.

Materials:

  • 6-Fluoro-2,3-dihydro-1H-inden-1-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq).

  • Add ammonium acetate (5-10 eq) and anhydrous dichloromethane (DCM) to create a ~0.2 M solution based on the ketone.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture vigorously at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and proceed with the acid-base extraction as described in Question 6 to isolate the pure amine.

  • Dry the final organic solution containing the free amine over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.

References

  • CN111592437A - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2008). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Troupel, M. (2019). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 4(2), 2639–2647. [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

  • Lead Sciences. This compound hydrochloride. [Link]

  • Mondal, S., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Beilstein Journal of Organic Chemistry, 18, 1516–1557. [Link]

  • ResearchGate. (2010). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. [Link]

  • Beilstein Journals. (2012). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Planchenault, D., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 211–216. [Link]

  • Google Patents.
  • ResearchGate. (2013). Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. [Link]

  • ResearchGate. (2022). Asymmetric reductive amination of 1‐indanone derivatives by using... [Link]

  • Clark, G. R., et al. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E, 70(Pt 8), o841. [Link]

  • Ye, N., et al. (2022). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development, 26(4), 1184–1190. [Link]

Sources

"6-Fluoro-2,3-dihydro-1H-inden-1-amine" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-2,3-dihydro-1H-inden-1-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This resource is designed to provide you, as a fellow scientist, with practical, in-depth solutions to common challenges encountered with this compound, particularly its solubility in aqueous media. My goal is to explain the science behind these protocols, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (free base) not dissolving in water or phosphate-buffered saline (PBS)?

This is a common and expected observation. The insolubility arises from the compound's molecular structure. It possesses a non-polar indane ring system, which is hydrophobic, and a primary amine group that is a weak base.[1] In neutral pH solutions like water or PBS, the amine group is predominantly in its neutral, uncharged state. This uncharged form has limited ability to form the strong hydrogen bonds with water necessary for dissolution, leading to poor aqueous solubility.[1][2] The fluorine atom further increases the molecule's hydrophobicity, exacerbating the issue.

Q2: What are the key physicochemical properties I should be aware of before designing my experiment?

Understanding the fundamental properties of a compound is critical for success. While specific experimental data for this exact molecule can be limited, we can infer its behavior from its structure and related compounds.

PropertyEstimated Value/CharacteristicRationale & Experimental Implication
Molecular Formula C₉H₁₀FN[3]The formula indicates a significant hydrocarbon content relative to the polar amine group.
Molecular Weight ~151.18 g/mol (free base)[3]A relatively small molecule, but its rigidity and hydrophobicity are the primary drivers of insolubility.
Compound Type Weakly Basic AmineThe lone pair of electrons on the nitrogen atom can accept a proton.[4] This is the key to enhancing its solubility via pH modification.
pKa (of conjugate acid) Estimated: 9.5 - 11.0Most simple alkyl amines have pKa values in this range.[4] This means that at a pH below ~8.5, a significant portion of the amine will be protonated and charged, increasing water solubility.
Formulation Often supplied as a hydrochloride (HCl) salt.[5][6][7]The HCl salt is the protonated, charged form of the amine, which is intentionally prepared to be more water-soluble than the free base. If you have the salt form, start with aqueous buffers. If you have the free base, you will likely need to perform a solubilization protocol.
Q3: I have the hydrochloride salt. Why is it still not dissolving well at the concentration I need?

While the hydrochloride salt is significantly more soluble than the free base, its solubility is not infinite. If you are trying to prepare a highly concentrated stock solution in a neutral buffer (e.g., PBS pH 7.4), you may exceed its solubility limit. At this pH, the equilibrium between the protonated (soluble) and deprotonated (insoluble) forms can shift, potentially leading to precipitation.

Q4: How can I prepare a stable, aqueous stock solution?

The most reliable method for dissolving the free base form of this compound is through pH adjustment. By preparing the solution in an acidic buffer or by adding acid, you can fully protonate the amine group, converting it into its highly soluble salt form in situ.

For advanced applications or particularly challenging formulations, other techniques like using co-solvents or cyclodextrins can be explored, though they come with their own set of experimental considerations.[8][9][10][11]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for overcoming solubility challenges. The choice of method depends on your experimental constraints, such as the required final pH and tolerance for organic solvents.

Decision Workflow for Solubilization

Before selecting a protocol, use this decision tree to determine the best starting point for your specific needs.

G start Start: Have Compound form What form is it? (Free Base or Salt) start->form free_base Free Base form->free_base Free Base hcl_salt HCl Salt form->hcl_salt Salt solvent_choice Final application tolerates low pH? free_base->solvent_choice protocol1 Use Protocol 1: pH Adjustment hcl_salt->protocol1 Dissolves in acidic buffer cosolvent_choice Final application tolerates organic solvent (e.g., DMSO)? solvent_choice->cosolvent_choice No solvent_choice->protocol1 Yes cosolvent_choice->protocol1 No (pH adjustment is a better first choice) protocol2 Use Protocol 2: Co-Solvent Method cosolvent_choice->protocol2 Yes

Caption: Decision tree for selecting a solubilization protocol.

Protocol 1: Preparation of an Acidic Aqueous Stock Solution

This is the preferred method for preparing a pure aqueous stock solution, especially for the free base form. The principle is to lower the pH of the solvent well below the pKa of the amine's conjugate acid (~9.5-11.0), ensuring it becomes protonated and charged.[12]

Objective: To prepare a 10 mM stock solution in 50 mM citrate buffer (pH 3.0).

Materials:

  • This compound (free base)

  • Anhydrous Citric Acid

  • Sodium Citrate Dihydrate

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Prepare the Acidic Buffer:

    • To prepare 100 mL of a 50 mM citrate buffer at pH 3.0, dissolve 0.82 g of anhydrous citric acid and 0.21 g of sodium citrate dihydrate in ~90 mL of high-purity water.

    • Adjust the pH to 3.0 using small additions of 1M HCl or 1M NaOH while monitoring with a calibrated pH meter.

    • Bring the final volume to 100 mL in a volumetric flask.

  • Weigh the Compound:

    • Accurately weigh out 15.12 mg of this compound for a final 10 mM solution in 10 mL.

  • Dissolution:

    • Add the weighed compound to a 10 mL volumetric flask.

    • Add approximately 8 mL of the pH 3.0 citrate buffer.

    • Agitate the solution. Gentle warming (to 37°C) or brief sonication can be used to expedite dissolution if necessary.

    • Once fully dissolved, bring the final volume to 10 mL with the citrate buffer.

  • Validation & Storage:

    • Visually inspect the solution against a dark background to ensure no particulate matter remains.

    • The solution should be clear and colorless.

    • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Causality: By using a solvent with a pH significantly lower than the compound's pKa, we apply Le Châtelier's principle to the acid-base equilibrium. The excess H⁺ ions in the solution drive the equilibrium towards the formation of the protonated, charged, and water-soluble conjugate acid form of the amine. This prevents the neutral, insoluble form from existing in any significant concentration.

Protocol 2: Using a Co-Solvent System

This method is useful when the final experimental medium cannot be acidic. It involves first dissolving the compound in a water-miscible organic solvent and then diluting it into the aqueous buffer.

Objective: To prepare a 10 mM stock solution in 100% DMSO.

Materials:

  • This compound (free base or HCl salt)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

Methodology:

G cluster_prep Stock Preparation cluster_use Working Solution Dilution weigh 1. Weigh Compound (e.g., 1.51 mg) add_dmso 2. Add DMSO (e.g., 100 µL for 10 mM) weigh->add_dmso vortex 3. Vortex until clear add_dmso->vortex dilute 4. Add stock dropwise to pre-warmed aqueous buffer while vortexing vigorously vortex->dilute validate 5. Visually inspect for precipitation (critical step) dilute->validate

Caption: Workflow for the co-solvent (DMSO) method.

Detailed Steps:

  • Weigh Compound: Accurately weigh the desired amount of the compound.

  • Initial Dissolution: Add the appropriate volume of 100% DMSO to achieve the target stock concentration.

  • Vortex: Mix thoroughly until the solution is completely clear.

  • Dilution (Crucial Step):

    • Warm your final aqueous buffer (e.g., cell culture media, PBS) to 37°C.

    • While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise or in very small aliquots.

    • Rationale: This rapid, high-energy mixing helps to disperse the DMSO/compound droplets quickly, preventing localized high concentrations that can cause the compound to precipitate out as the solvent polarity changes.

  • Final Concentration Check: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Trustworthiness & Pitfalls:

  • Self-Validation: If you observe any cloudiness or precipitate upon dilution into your aqueous buffer, it means you have exceeded the compound's kinetic solubility in that mixed-solvent system. You must lower the final concentration.

  • Co-solvent Effects: Co-solvents like DMSO can alter the properties of your experimental system.[11][13][14] Always run a vehicle control (your final aqueous buffer containing the same final concentration of DMSO) to ensure that any observed effects are due to your compound and not the solvent.

  • Precipitation Over Time: Be aware that even if a solution is initially clear, the compound may precipitate out over time as it equilibrates. It is best practice to prepare working solutions fresh from the DMSO stock just before use.[15]

Advanced Solubilization Strategies

Q5: What about cyclodextrins? Can they help?

Yes, for certain applications, particularly in drug formulation, cyclodextrins can be powerful solubilizing agents.[8][16] These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17]

  • Mechanism: The hydrophobic indane portion of this compound can form an "inclusion complex" by fitting inside the cyclodextrin cavity.[18][19] The resulting complex has a hydrophilic exterior, dramatically increasing its aqueous solubility without requiring pH modification or organic solvents.

  • Considerations: This is an advanced technique that requires screening different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) and stoichiometric ratios to find the optimal formulation. It is most relevant for in vivo studies or complex formulation development.

References

  • (1S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1391354-92 . J&K Scientific. Available from: [Link]

  • This compound hydrochloride . Lead Sciences. Available from: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . MDPI. Available from: [Link]

  • Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. Available from: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility . PubMed. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs . PubMed. Available from: [Link]

  • Advanced Properties of Amines . Chemistry LibreTexts. Available from: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion . PMC - NIH. Available from: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects . PMC - NIH. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs . Taylor & Francis Online. Available from: [Link]

  • Solubility and pH of amines . Creative Chemistry. Available from: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications . OAText. Available from: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . ResearchGate. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview . ResearchGate. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . LinkedIn. Available from: [Link]

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science . YouTube. Available from: [Link]

  • Aqueous Solutions and Dissolution . Chemistry LibreTexts. Available from: [Link]

  • Study of pH-dependent drugs solubility in water . ResearchGate. Available from: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? . NIH. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . ACS Publications. Available from: [Link]

  • Structure and Properties of Amines . Chemistry LibreTexts. Available from: [Link]

  • β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells . ResearchGate. Available from: [Link]

  • Video: Extraction: Effects of pH . JoVE. Available from: [Link]

Sources

Technical Support Center: Optimizing Chiral Resolution of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chiral resolution of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds. As a critical intermediate in various pharmaceutical pipelines, particularly for compounds like Rasagiline, obtaining high enantiopurity of this amine is paramount.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols based on the principles of classical chemical resolution via diastereomeric salt formation.

Core Principle: Diastereomeric Salt Resolution

The foundational strategy for resolving racemic this compound is its reaction with an enantiomerically pure chiral resolving agent, typically a chiral acid.[3][4] This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts.

  • (R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt

  • (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

Unlike enantiomers, diastereomers possess different physical properties, most critically, differential solubility in specific solvent systems.[5][6][7][8] By exploiting this solubility difference, one diastereomer can be selectively crystallized from the solution, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base, liberating the desired, enantiomerically enriched free amine.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when developing a resolution protocol?

The initial and most crucial phase is a comprehensive screening of both the chiral resolving agent and the solvent system.[4][11] The success of the resolution is entirely dependent on the solubility difference between the two diastereomeric salts, which is a unique property of the salt-solvent combination. A robust screening matrix is essential to identify a system that yields a crystalline salt with high diastereomeric excess.

Q2: My experiment resulted in an oil or sticky solid instead of crystals. What does this mean and how do I fix it?

This phenomenon, known as "oiling out," occurs when the diastereomeric salt is formed but is either too soluble or its melting point is below the temperature of the solution. To resolve this, you should:

  • Change the Solvent: Try a less polar or a more structured solvent (e.g., moving from methanol to isopropanol or ethyl acetate).

  • Lower the Concentration: A highly concentrated solution can sometimes favor oiling out. Dilute the reaction mixture.

  • Reduce the Temperature: Ensure your crystallization is being attempted at or below room temperature, and consider slower, more controlled cooling profiles.

Q3: How do I confirm the enantiomeric excess (ee) of my final product?

While polarimetry can give a preliminary indication of success, it is not sufficient for accurate determination. The industry-standard method is Chiral High-Performance Liquid Chromatography (HPLC) .[12][13][14] You must develop a validated chiral HPLC method capable of separating the (R) and (S) enantiomers of this compound to accurately quantify the enantiomeric excess.

Q4: Can I use only 0.5 equivalents of the resolving agent?

Yes, and this is often a highly effective strategy. Using a substoichiometric amount of the resolving agent (typically 0.5 to 0.6 equivalents) ensures that only the less soluble diastereomeric salt crystallizes, as there isn't enough resolving agent to form a salt with the entire racemic mixture. This can significantly increase the enantiomeric excess of the crystallized product in a single step, though it limits the maximum theoretical yield to 50%.[11]

Troubleshooting Guide: In-Depth Scenarios

This section addresses the most common and challenging issues encountered during the optimization of this chiral resolution.

Scenario 1: Low Enantiomeric Excess (ee < 90%)

This is the most frequent obstacle. Low optical purity indicates that the more soluble diastereomer is co-crystallizing with the desired, less soluble one.

Causality Analysis: The thermodynamic solubility difference between your diastereomeric salts in the chosen solvent is insufficient, or the crystallization was performed under kinetic control (too fast), trapping the undesired diastereomer.

Troubleshooting Protocol:

  • Re-evaluate the Solvent System: This is the highest impact variable.

    • Polarity Tuning: If using a polar solvent like methanol, switch to ethanol or isopropanol. The increased steric bulk can enhance intermolecular interactions that differentiate the diastereomers.

    • Mixed Solvents: A mixture of solvents (e.g., Ethanol/Water, THF/Heptane) can fine-tune solubility to maximize the difference between the diastereomers.[11] Systematically screen ratios (9:1, 4:1, 1:1).

  • Optimize the Temperature Profile:

    • Slow Cooling: Avoid crash-cooling in an ice bath. A slow, controlled ramp-down from the dissolution temperature (e.g., 60°C) to room temperature over several hours allows the system to remain in thermodynamic equilibrium, favoring the crystallization of only the least soluble salt.

    • Isothermal Crystallization: Hold the solution at a constant temperature where the desired salt is sparingly soluble, but the undesired one remains fully dissolved. This requires precise solubility data but offers the highest selectivity.

  • Perform a Re-crystallization:

    • A single crystallization rarely yields >99% ee. The isolated, partially enriched salt should be dissolved in a fresh portion of the same or a different optimized solvent system and re-crystallized. Each subsequent crystallization will further enrich the enantiomeric purity.

  • Utilize Seeding:

    • If you have a small amount of high-purity diastereomeric salt, add a single, tiny crystal ("seed") to the saturated solution.[5][10] This provides a template for crystallization to begin, often preventing spontaneous nucleation of the undesired diastereomer.

Scenario 2: Acceptable Enantiomeric Excess but Very Low Yield (<30%)

Causality Analysis: This indicates that while your chosen system has good selectivity, the "less soluble" diastereomer is still quite soluble in the mother liquor, meaning a large fraction of your target compound is not recovered.

Troubleshooting Protocol:

  • Increase Concentration: Carefully increase the initial concentration of the amine and resolving agent. The goal is to reach a point of supersaturation for the desired salt while keeping the undesired salt in solution. Be cautious, as over-concentration can lead to a drop in ee.

  • Solvent Optimization for Yield: Screen for a solvent where both salts are less soluble overall, while maintaining the difference in solubility. An anti-solvent approach can be effective here; dissolve the salt in a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., heptane) to induce precipitation.

  • Mother Liquor Rework: Do not discard the mother liquor. It contains the other enantiomer and a portion of your desired product.

    • Liberate the Amine: Treat the mother liquor with a base (e.g., NaOH) and extract the free amine.

    • Racemize and Recycle: The recovered, partially enriched amine can be racemized through a separate chemical process and recycled back into the resolution, maximizing overall process efficiency.

Data & Visualization
Table 1: Common Chiral Resolving Agents for Amines
Resolving AgentAcronymTypical SolventsKey Considerations
(2R,3R)-Tartaric Acid(+)-TAAlcohols (MeOH, EtOH), WaterInexpensive and widely available. Often the first choice for screening.[14]
(2R,3R)-O,O'-Dibenzoyl-D-tartaric acidDBTAAlcohols, Acetone, Ethyl AcetateBulky aromatic groups can enhance chiral recognition and induce crystallinity.
(2R,3R)-O,O'-Di-p-toluoyl-D-tartaric acidDPTTAAlcohols, THFSimilar to DBTA, offers different electronic and steric properties for optimization.
(1S)-(-)-10-Camphorsulfonic AcidCSAAlcohols, AcetonitrileA strong acid that forms robust salts; can be effective when tartaric acids fail.
(S)-(+)-Mandelic AcidAlcohols, WaterA simpler chiral acid that can sometimes provide unique selectivity.
Diagram 1: General Workflow for Chiral Resolution

This diagram outlines the complete process from the racemic starting material to the isolated, pure enantiomer.

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_iso Step 3: Liberation & Analysis racemate Racemic Amine (R/S)-6-Fluoro-indan-1-amine dissolve Dissolve with Heating racemate->dissolve agent Chiral Resolving Agent (e.g., (+)-DBTA) agent->dissolve solvent Optimal Solvent (e.g., Ethanol) solvent->dissolve cool Controlled Cooling & Crystallization dissolve->cool filtration Filtration cool->filtration crystals Crystalline Diastereomeric Salt (Enriched in one diastereomer) filtration->crystals Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Liquid liberate Liberate Free Amine (Add Base, e.g., NaOH) crystals->liberate extract Liquid-Liquid Extraction liberate->extract final_product Pure Enantiomer (e.g., (R)-Amine) extract->final_product hplc Analyze Purity (Chiral HPLC) final_product->hplc

Caption: Workflow for diastereomeric salt resolution.

Diagram 2: Troubleshooting Decision Tree for Low Enantiomeric Excess (ee)

This diagram provides a logical path for addressing suboptimal enantiomeric purity.

G start Problem: Low Enantiomeric Excess (ee) q1 Is this the first crystallization? start->q1 recrystallize Action: Perform a second crystallization on the solid. q1->recrystallize No change_solvent Action: Change solvent system. Screen polarities & mixtures. q1->change_solvent Yes q2 Did ee improve significantly? recrystallize->q2 change_solvent->q2 optimize_temp Action: Optimize cooling profile. Use slower, linear cooling. q2->optimize_temp No success Success: High ee Achieved q2->success Yes q3 Is ee still low? optimize_temp->q3 change_agent Action: Change resolving agent. (e.g., Tartaric -> Mandelic) q3->change_agent Yes, still low q3->success No, it improved change_agent->start Restart Screening

Caption: Decision tree for optimizing enantiomeric excess.

Experimental Protocols

Disclaimer: These protocols are templates. Optimal concentrations, temperatures, and volumes must be determined experimentally.

Protocol 1: Screening of Resolving Agents and Solvents
  • Preparation: In 4 separate vials, dissolve 100 mg of racemic this compound in 1 mL of 4 different solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile).

  • Addition: To each vial, add 0.55 molar equivalents of a chosen chiral resolving agent (e.g., (2R,3R)-O,O'-Dibenzoyl-D-tartaric acid).

  • Dissolution: Gently heat the vials (to ~50-60°C) and stir until all solids dissolve completely.

  • Crystallization: Remove the vials from heat and allow them to cool slowly to room temperature. Let them stand undisturbed for 12-24 hours.

  • Observation: Record the results for each vial: clear solution (no salt), oil formation, or crystalline precipitate.

  • Isolation & Analysis: For any vials with crystalline solids, isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Liberation & HPLC: Liberate the free amine from a small sample of the crystals and analyze the enantiomeric excess by a validated chiral HPLC method.

Protocol 2: Preparative Scale Resolution and Amine Liberation
  • Salt Formation: In a suitable reactor, charge racemic amine (1.0 eq) and the optimized solvent. Begin stirring and add the chosen chiral resolving agent (0.55 eq).

  • Dissolution: Heat the mixture to the temperature determined during screening (e.g., 60°C) until a clear solution is obtained.

  • Controlled Crystallization: Cool the solution slowly and linearly over 4-6 hours to room temperature. If seeding, add the seed crystal at the point of saturation.

  • Aging: Stir the resulting slurry at room temperature for an additional 2-4 hours to ensure complete crystallization.

  • Isolation: Isolate the crystalline diastereomeric salt by filtration. Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Liberation of Free Amine: Suspend the wet filter cake in a mixture of water and a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Basification: Cool the mixture in an ice bath and slowly add 2M Sodium Hydroxide (NaOH) solution with vigorous stirring until the pH of the aqueous layer is >12. All solids should dissolve.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Final Analysis: Determine the final yield and enantiomeric excess by chiral HPLC.

References
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • ETH Zurich Research Collection. (2021, July 28). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. [Link]

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • Lumen Learning. (n.d.). 4.6. Separating enantiomers. [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746. [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • ResearchGate. (n.d.). Resolution of P-Heterocycles with Tartaric Acid Derivatives. [Link]

Sources

"6-Fluoro-2,3-dihydro-1H-inden-1-amine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability and proper storage of 6-Fluoro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt. Our goal is to ensure the integrity of your experiments by providing a clear understanding of the compound's chemical properties and best practices for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended form of this compound for long-term storage?

A1: For long-term storage, the hydrochloride (HCl) salt of this compound is highly recommended over the free base. The salt form enhances stability by protecting the reactive primary amine group from atmospheric degradation.[1] Amine salts are generally more stable, less volatile, and easier to handle as crystalline solids compared to their often oily or liquid free base counterparts.

Q2: What are the primary degradation pathways for the free base of this compound?

A2: The free base of this compound is susceptible to two main degradation pathways upon exposure to air:

  • Oxidation: The primary aromatic amine group can be oxidized by atmospheric oxygen.[2][3] This process can be accelerated by light and heat and often results in the formation of colored impurities, indicating a loss of compound integrity.

  • Reaction with Carbon Dioxide: Primary amines can react with carbon dioxide (CO₂) present in the atmosphere to form carbamate salts.[4][5][6][7][8] This reaction alters the chemical structure and will impact the purity and effective concentration of the amine.

Protonating the amine to form the hydrochloride salt effectively mitigates these degradation routes.

Q3: What are the optimal storage conditions for solid this compound HCl?

A3: The solid hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[9] Storing in a desiccator will provide additional protection against moisture. While refrigeration is not strictly necessary for the solid salt, maintaining a consistent room temperature is advisable.

Q4: Should I be concerned about the stability of the fluorine substituent?

A4: The carbon-fluorine bond in aromatic systems is generally very strong and stable, making it unlikely to be a point of degradation under standard laboratory storage and handling conditions.

Q5: How long can I expect the solid compound to be stable under recommended conditions?

A5: When stored as the hydrochloride salt under an inert atmosphere at room temperature and protected from light, this compound is expected to be stable for years. For specific shelf-life information, it is always best to consult the certificate of analysis provided by the supplier.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Discoloration of Solid (e.g., yellowing, browning) Oxidation of the amine free base.This indicates that the compound may have been exposed to air. If you are working with the free base, it is crucial to handle it exclusively under an inert atmosphere. For future use, purchasing and storing the compound as the more stable hydrochloride salt is strongly advised.
Inconsistent Experimental Results Compound degradation or inaccurate concentration of stock solutions.Prepare fresh stock solutions before each experiment. If you suspect degradation of your solid material, consider obtaining a new, validated batch. Verify the calibration of your balance before weighing.
Poor Solubility of the Hydrochloride Salt Incorrect solvent choice or pH.The hydrochloride salt is expected to have good solubility in polar solvents like water, methanol, and DMSO. If you are working in an aqueous buffer, ensure the pH is acidic to neutral to maintain the protonated, more soluble form of the amine. In basic solutions, the free base will precipitate.
Precipitate Forms in a Neutral or Basic Aqueous Solution Conversion of the soluble hydrochloride salt to the less soluble free base.The amine hydrochloride is a salt of a weak base and a strong acid. In solutions with a pH above the pKa of the amine, it will be deprotonated to the free base, which is significantly less water-soluble. To redissolve, carefully acidify the solution with a dilute acid (e.g., HCl).

Data Summary: Storage Conditions

Parameter Recommendation for Solid HCl Salt Rationale
Temperature Room TemperatureThe solid salt is thermally stable at ambient temperatures. Extreme heat should be avoided.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents long-term, slow oxidation of any residual free base and protects from atmospheric moisture.
Light Store in an Amber Vial or in the DarkProtects against potential light-catalyzed degradation.
Container Tightly Sealed VialPrevents exposure to atmospheric moisture and gases.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound HCl

This protocol outlines the steps for preparing an accurate stock solution for use in biological or chemical experiments.

  • Pre-weighing Preparation: Allow the container of this compound HCl to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the solid using a calibrated analytical balance.

  • Dissolution: Add the weighed solid to a volumetric flask. Add a portion of the desired solvent (e.g., sterile water or a suitable buffer) and gently swirl to dissolve the compound completely.

  • Final Volume Adjustment: Once fully dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage of the Solution: If the solution is not for immediate use, it can be stored for short periods. For storage up to a week, store at 2-8°C. For longer-term storage, aliquot the solution into smaller, single-use vials and store at -20°C or -80°C. Before freezing, it is good practice to purge the headspace of the vial with an inert gas to displace oxygen.

Visualized Workflow and Logic

Diagram 1: Handling and Storage Decision Tree

This diagram illustrates the decision-making process for the proper handling and storage of this compound.

G cluster_receiving Receiving Compound cluster_handling Handling & Preparation cluster_storage Storage start Receive Shipment check_form Check Form: Free Base or HCl Salt? start->check_form handle_freebase Handle in Glovebox or under Inert Gas check_form->handle_freebase Free Base handle_hcl Handle on Bench (Standard Precautions) check_form->handle_hcl HCl Salt prepare_solution Prepare Stock Solution (Protocol 1) handle_freebase->prepare_solution handle_hcl->prepare_solution store_solid_hcl Store Solid HCl Salt: - Room Temperature - Inert Atmosphere - Dark & Dry handle_hcl->store_solid_hcl use_immediately Use Immediately prepare_solution->use_immediately Yes store_solution Store Solution: - Aliquot - Purge with N2/Ar - Freeze (-20°C or -80°C) prepare_solution->store_solution No

Caption: Decision tree for handling and storage.

References

  • Yang, X., et al. (2017). Computational Modeling and Simulation of CO2 Capture by Aqueous Amines. Chemical Reviews, 117(14), 9524–9593. [Link]

  • Chemistry LibreTexts. (2021, July 31). Oxidation of Amines. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • ChemTube3D. (n.d.). Reversible reaction of Carbon Dioxide and Amines. Retrieved from [Link]

  • Ibne-Rasa, K. M., & Edwards, J. O. (1962). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society, 84(5), 763–766. [Link]

  • Trieff, N. M., & Ramanujam, V. M. S. (1977). Oxidation of aromatic amine air pollutants using chloramine-T and hypochlorous acid. UTMB Research Experts. [Link]

  • ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). Retrieved from [Link]

  • LookChem. (n.d.). 1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). Retrieved from [Link]

  • Penny, D. E., & Ritter, T. J. (1983). Kinetic study of the reaction between carbon dioxide and primary amines. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(9), 2103-2109. [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate), 3(4), 110-115. [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]

  • Morken, A. K., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(39), 17454–17464. [Link]

  • ResearchGate. (n.d.). Reaction of primary amines with CO2 in the presence of a strong nonnucleophilic base. Retrieved from [Link]

  • Jo, H., et al. (2019). Selective Oxidation of Amines to Imines or Nitriles by Manganese Dioxide in Air. Bulletin of the Korean Chemical Society, 40(1), 88-91. [Link]

  • Zhang, Z. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. [Link]

  • Knuutila, H., et al. (2020). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Industrial & Engineering Chemistry Research, 59(42), 18653–18666. [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing an amine hydrochloride suspension.
  • Wang, X., et al. (2021). Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. Chemical Science, 12(10), 3654–3660. [Link]

  • YouTube. (2020, April 19). Conversion of Amines to Amine Salts. Retrieved from [Link]

  • Morken, A. K., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. Applied Sciences, 10(10), 3568. [Link]

  • Møller, K. H., et al. (2020). Atmospheric Autoxidation of Amines. Environmental Science & Technology, 54(21), 13531–13539. [Link]

Sources

Overcoming poor enantioselectivity in "6-Fluoro-2,3-dihydro-1H-inden-1-amine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Welcome to the technical support center for the asymmetric synthesis of this compound. This critical chiral amine is a valuable building block in pharmaceutical development. Achieving high enantioselectivity in its synthesis is a common challenge for researchers. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and optimize your synthetic route.

Understanding the Core Challenge: Why is Enantioselectivity Difficult?

The primary synthetic precursor to this compound is the prochiral ketone, 6-fluoro-1-indanone. The core challenge lies in the stereocontrolled delivery of a hydride or an amino group to the carbonyl carbon. Without a chiral influence, this addition results in a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture.

Poor enantioselectivity often stems from:

  • Non-Catalyzed Background Reactions: The reducing or aminating agent reacts with the substrate without the guidance of the chiral catalyst, leading to the formation of the racemic product.

  • Catalyst Inactivity or Degradation: The chiral catalyst may be sensitive to air, moisture, or impurities, leading to a loss of its stereodirecting ability.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role in the transition state energetics that govern stereoselectivity. Incorrect parameters can erode the energy difference between the pathways leading to the two enantiomers.

  • Substrate-Catalyst Mismatch: The electronic and steric properties of the 6-fluoro-1-indanone may not be perfectly suited for a given "off-the-shelf" chiral catalyst, requiring careful selection and optimization.

Strategic Decision Making: Choosing Your Asymmetric Method

Selecting the right strategy is the first step toward success. The choice between chemical catalysis and biocatalysis depends on factors like scale, available equipment, downstream processing, and desired purity.

G start Goal: Enantiopure 6-Fluoro-1-aminoindan precursor Primary Precursor: 6-Fluoro-1-indanone start->precursor method_choice Which Synthetic Strategy? precursor->method_choice chem_cat Chemical Catalysis method_choice->chem_cat  Established, versatile bio_cat Biocatalysis (Enzymatic) method_choice->bio_cat  Green, highly selective cbs Asymmetric Ketone Reduction (e.g., CBS Reduction) chem_cat->cbs  High e.e., borane reagents ath Asymmetric Transfer Hydrogenation (ATH) chem_cat->ath  Uses H-donors like isopropanol redam Reductive Amination (IREDs/RedAms) bio_cat->redam  Direct conversion, high atom economy dkr Dynamic Kinetic Resolution (DKR) bio_cat->dkr  Resolves racemic amine

Caption: Decision workflow for selecting a synthetic strategy.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Asymmetric Ketone Reduction (e.g., CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for converting prochiral ketones to chiral alcohols with high enantioselectivity using a chiral oxazaborolidine catalyst and a borane source.[1][2] The resulting chiral alcohol can then be converted to the amine.

Q1: My enantiomeric excess (e.e.) is much lower than reported in the literature. What's wrong?

Answer: This is the most common issue and usually points to one of three culprits:

  • The Background Reaction: The borane reagent (e.g., BH₃·THF or BH₃·SMe₂) can reduce the ketone without the catalyst's involvement, producing racemic alcohol. This non-catalyzed pathway becomes significant at higher temperatures.

    • Solution:

      • Lower the Temperature: Perform the reaction at 0 °C, -20 °C, or even lower. This dramatically slows the uncatalyzed reduction relative to the fast, catalyzed pathway.

      • Slow Addition: Add the borane solution dropwise over an extended period (e.g., 1-2 hours) to the solution of the ketone and catalyst. This keeps the instantaneous concentration of free borane low.

  • Catalyst Quality: Oxazaborolidine catalysts can degrade upon storage, especially if exposed to moisture or air.[3]

    • Solution:

      • Use Fresh Catalyst: Purchase from a reputable supplier and use it promptly.

      • Generate In Situ: Generate the catalyst immediately before the reduction by reacting the corresponding chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) with a borane source. This often gives more reproducible results.[3]

  • Solvent Purity: Water in the solvent (e.g., THF) will rapidly decompose the borane reagent and the catalyst.

    • Solution: Always use freshly distilled, anhydrous solvents. Store them over molecular sieves.

Q2: The reaction is sluggish or stalls completely. Why?

Answer: This is often related to reagent stoichiometry or purity.

  • Cause: Insufficient borane or inactive catalyst. The stoichiometry is critical; typically, about 0.6 equivalents of BH₃ are needed per equivalent of ketone for the reduction, plus an amount to activate the catalyst (usually 10 mol %).

  • Solution:

    • Titrate Borane: The actual concentration of commercial borane solutions can vary. Titrate the solution (e.g., by reacting with water and measuring H₂ evolution) to know its precise molarity.

    • Increase Catalyst Loading: If the reaction is clean but slow, consider increasing the catalyst loading from 5-10 mol % to 15 mol %.

Category 2: Biocatalysis (Enzymatic Methods)

Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. For this synthesis, Imine Reductases (IREDs) or Reductive Aminases (RedAms) are particularly effective.[4][5] They catalyze the direct conversion of the ketone and an amine donor to the chiral amine.

Q3: I want to try an enzymatic approach. Where do I start?

Answer: The most direct enzymatic route is asymmetric reductive amination. This avoids the multiple steps of reduction followed by conversion of the alcohol to the amine.

  • Strategy: Use a commercially available, screened IRED or RedAm enzyme. These enzymes use a cofactor (NADPH) that must be recycled in the reaction. A common recycling system uses glucose and glucose dehydrogenase (GDH).

  • Key Advantages:

    • High Selectivity: Enzymes often provide >99% e.e.[4]

    • Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature.

    • Direct Conversion: A one-step process from ketone to the desired amine.[5]

Q4: My enzymatic reaction has poor conversion. What are the common causes?

Answer: Poor conversion in biocatalysis is usually a result of enzyme inhibition or suboptimal conditions.

  • Substrate/Product Inhibition: High concentrations of the ketone (substrate) or the amine (product) can inhibit the enzyme's activity.

    • Solution: Start with a lower substrate concentration (e.g., 10-50 g/L). If successful, you can gradually increase it. Fed-batch strategies, where the substrate is added over time, can also overcome this.

  • Cofactor Recycling Failure: The entire process depends on the efficient regeneration of the expensive NADPH cofactor. If the recycling system (e.g., GDH/glucose) fails, the reaction will stop.

    • Solution: Ensure the GDH is active and that the pH of the buffer is optimal for both enzymes (typically pH 7-8). Ensure sufficient glucose is present (usually 1.0-1.2 equivalents).

  • Incorrect pH or Temperature: Every enzyme has an optimal pH and temperature range.

    • Solution: Consult the enzyme supplier's technical data sheet for the recommended conditions and strictly maintain them throughout the reaction.

Comparative Data & Protocols

Method Comparison

The following table summarizes typical conditions and expected outcomes for the leading synthetic strategies.

ParameterCBS ReductionAsymmetric Transfer Hydrogenation (ATH)Enzymatic Reductive Amination
Chiral Source Oxazaborolidine CatalystChiral Ligand (e.g., TsDPEN) + Metal (e.g., Ru)Reductive Aminase (RedAm)
Reagent Borane (BH₃·THF)Formic Acid or IsopropanolAmine Donor (NH₃) + NADPH (recycled)
Solvent Anhydrous THF, TolueneAprotic or Protic SolventsAqueous Buffer (e.g., Phosphate)
Temperature -20 °C to 25 °C25 °C to 60 °C25 °C to 40 °C
Typical e.e. 90 - 98%[1]85 - 99%[6]>99%[4]
Key Pro Well-established, high e.e.Avoids pyrophoric boranesExceptional selectivity, green
Key Con Moisture sensitive, borane handlingRequires catalyst screeningPotential substrate inhibition
Protocol 1: (S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol via CBS Reduction

This protocol details the asymmetric reduction of the ketone to the chiral alcohol, a key intermediate that can be converted to the amine via standard methods (e.g., Mitsunobu reaction or activation/displacement).

Materials:

  • 6-Fluoro-1-indanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric Acid

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Charge the flask with 6-fluoro-1-indanone (1.0 eq).

  • Add anhydrous THF to dissolve the ketone (concentration ~0.5 M).

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol %) via syringe.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dilute the borane-dimethyl sulfide complex (0.6 eq) with anhydrous THF in the dropping funnel.

  • Add the borane solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for an additional 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Warm the mixture to room temperature and add 2 M HCl. Stir for 30 minutes.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the enantiomerically enriched alcohol.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or SFC.

G cluster_0 CBS Catalytic Cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) complex Active Catalyst-Borane Complex catalyst->complex Coordination borane BH3 Source (e.g., BH3-SMe2) borane->complex ts Transition State (Ketone Coordinated, Hydride Delivery) complex->ts Coordination ketone 6-Fluoro-1-indanone ketone->ts product_complex Product-Catalyst Complex ts->product_complex Hydride Transfer product_complex->catalyst Release product Chiral Alcohol Product product_complex->product

Caption: Simplified CBS reduction catalytic cycle.

References

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]

  • Hussain, S., et al. (2022). Enantioselectivity of imine reductase enzymes in the asymmetric synthesis of cyclic amines. ResearchGate. [Link]

  • Various Authors. (2024). Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine.
  • Wang, Z., et al. (2021). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters, 23(19), 7488–7493. [Link]

  • Cowley, A. R., et al. (2015). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o841–o842. [Link]

  • Ni, Y., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Journal of Agricultural and Food Chemistry. [Link]

  • Tuncbilek, M. K., et al. (2014). Method for the synthesis of rasagiline.
  • List, B., et al. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Nature. [Link]

  • Csajági, C., et al. (2010). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Villegas, C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules, 26(23), 7175. [Link]

  • Aizicovici, A., et al. (2024). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]

  • Wang, D., et al. (2019). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Angewandte Chemie International Edition. [Link]

  • Majer, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 582–606. [Link]

  • Akiyama, T., et al. (2011). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 47(16), 4730–4732. [Link]

  • Jin, M. J., et al. (1996). Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence. University of Groningen Research Portal. [Link]

  • Wu, S., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 801047. [Link]

  • Wu, S., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC. [Link]

  • Akiyama, T., et al. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chemistry – An Asian Journal. [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Wikipedia. Retrieved January 22, 2026. [Link]

Sources

Technical Support Center: Crystallization of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting crystallization challenges with 6-Fluoro-2,3-dihydro-1H-inden-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the purification of this compound. As a fluorinated primary amine, its crystallization behavior is influenced by factors that can lead to common issues such as oiling out, poor crystal formation, and low yields. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you achieve high-purity crystalline material.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My compound separated as an oil instead of crystallizing. What happened and how can I fix it?

Probable Cause: This phenomenon, known as "oiling out," is the most common issue for this compound. The free base of this compound is often isolated as a pale brown or yellow oil, especially when impure, and likely has a low melting point.[1] Oiling out occurs when a supersaturated solution is cooled to a temperature that is still above the melting point of the solute. Instead of forming a crystalline lattice, the compound separates as a liquid phase.

Solutions:

  • Convert to a Hydrochloride Salt: This is the most robust and highly recommended solution. Amines are often difficult to crystallize as free bases, and converting them to a salt, such as a hydrochloride, dramatically increases the melting point and lattice energy, favoring crystallization.[2][3] The hydrochloride salt of this compound is a stable, crystalline solid.[4][5]

    • Action: Dissolve the crude oily amine in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether or dioxane until precipitation ceases. The resulting solid can be isolated and recrystallized.

  • Lower the Crystallization Temperature: If you must crystallize the free base, try to ensure the temperature at which nucleation occurs is below the compound's melting point. After dissolving the compound in the minimum amount of hot solvent, cool the solution very slowly and then transfer it to a low-temperature bath (0 °C or -20 °C) to induce crystallization.

  • Change the Solvent System: Use a less polar solvent or a solvent mixture. A higher polarity solvent may be "too good," keeping the compound solvated even at low temperatures. Experiment with solvent systems like toluene/heptane or ethyl acetate/hexanes.

Q2: I've cooled my solution, but no crystals have formed. What should I do next?

Probable Cause: The failure of crystals to form typically points to one of two issues: either the solution is not sufficiently supersaturated (i.e., too much solvent was used), or there is a kinetic barrier to nucleation.[6]

Solutions:

  • Induce Nucleation (If Supersaturated):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a pure crystal of the compound, add a tiny speck to the solution to act as a template for crystal growth.

  • Increase Concentration: If nucleation techniques fail, your solution is likely not supersaturated.

    • Action: Gently warm the solution and reduce the solvent volume by 10-20% using a rotary evaporator or a gentle stream of nitrogen. Allow the concentrated solution to cool slowly again.[6]

  • Re-evaluate the Solvent: If significant solvent removal is required, the chosen solvent is likely inappropriate. Evaporate the solvent completely and attempt the crystallization again with a different solvent system in which the compound has lower solubility when cold.

Q3: My product crashed out of solution as a fine powder immediately after cooling. Is this a problem?

Probable Cause: Yes, this is a sign of excessively rapid crystallization. This process tends to trap impurities within the crystal lattice, which defeats the purpose of purification.[6] It is caused by a solution that is too concentrated or cooled too quickly, moving it from a stable to a highly unstable, labile state of supersaturation.

Solutions:

  • Re-dissolve and Dilute: Place the flask back on the heat source and add a small amount (5-10% of the total volume) of additional solvent until the solid fully redissolves.[6] This creates a solution that is less supersaturated upon cooling.

  • Control the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth or paper towels. This slow cooling promotes the formation of larger, purer crystals.

Q4: The crystallization worked, but my final yield is very low (<50%). How can I recover more product?

Probable Cause: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor (the solvent left after filtering the crystals).[6] This happens if you used too much solvent or if the compound has moderate solubility even in the cold solvent.

Solutions:

  • Minimize Solvent Usage: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to dissolve the solid. Add the solvent in small portions.

  • Maximize Precipitation: Ensure the crystallization mixture is thoroughly chilled before filtration. An ice-water bath (0 °C) is standard, but if the compound's solubility allows, a colder bath (e.g., dry ice/acetone) can further increase the yield.

  • Recover a Second Crop: Do not discard the mother liquor. Concentrate it by 50-70% using a rotary evaporator and cool the resulting solution again. This will often yield a "second crop" of crystals.[6] Note that this second crop may be less pure than the first and should be analyzed separately.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for solvent selection for the free base? A: For amines, which have a tendency to be oily, a good starting point is often a mixture of a moderately polar solvent with a non-polar anti-solvent.[7] Consider screening systems such as:

  • Toluene / Heptane

  • Ethyl Acetate / Hexanes

  • Dichloromethane / Hexanes The goal is to find a system where the compound is soluble in the mixture when hot but sparingly soluble when cold.

Q: Why is forming the hydrochloride salt so effective for this compound? A: Converting a basic amine to its salt fundamentally changes its physical properties in favor of crystallization.[2][3]

  • Increased Intermolecular Forces: The ionic bond between the ammonium cation (R-NH3+) and the chloride anion (Cl-) creates strong electrostatic interactions, which promote the formation of an ordered, stable crystal lattice.

  • Higher Melting Point: Salts have significantly higher melting points than their corresponding free bases, which directly combats the problem of oiling out.

  • Modified Solubility: The salt will have a very different solubility profile, often being more soluble in polar solvents like alcohols (good for recrystallization) and less soluble in non-polar organic solvents.

Q: How does the fluorine atom influence the crystallization of this molecule? A: The presence of a fluorine atom can have complex effects on crystallization. Fluorine is highly electronegative, which can alter the molecule's dipole moment and its ability to form hydrogen bonds or other non-covalent interactions.[8] This can change the way molecules pack in a crystal lattice, affecting everything from crystal shape to solubility.[8][9] While it doesn't dictate a specific troubleshooting step, it helps explain why this compound's behavior might differ from its non-fluorinated analogs.

Experimental Protocols & Data
Protocol 1: High-Purity Crystallization via Hydrochloride Salt Formation

This protocol describes the most reliable method for purifying this compound.

Step 1: Salt Formation

  • Dissolve the crude this compound (1.0 eq) in a suitable solvent such as diethyl ether or methyl tert-butyl ether (MTBE) (approx. 10 mL per gram of amine).

  • While stirring, slowly add a 2.0 M solution of hydrogen chloride (HCl) in diethyl ether (1.1 eq) dropwise.

  • A white precipitate of the hydrochloride salt will form immediately. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether or MTBE to remove any soluble impurities.

  • Dry the solid under vacuum. At this stage, the material is often >95% pure.

Step 2: Recrystallization of the Hydrochloride Salt

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent, such as isopropanol or ethanol, and heat the mixture to boiling until all the solid dissolves. Add the solvent portion-wise to avoid using an excess.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 1 hour to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Data Summary Table: Key Crystallization Parameters
ParameterValue/SolventRationale
Form Hydrochloride SaltOvercomes oiling out, increases crystallinity.[2][3]
Precipitation Solvent Diethyl Ether or MTBEAmine is soluble, HCl salt is insoluble.
Recrystallization Solvent Isopropanol or EthanolGood solubility when hot, poor solubility when cold.
Cooling Protocol Slow cooling to RT, then 0°CPromotes large, pure crystal growth and maximizes yield.[6]
Expected Purity >99%Recrystallization is a highly effective purification technique.
Visualization of Workflows
Troubleshooting Crystallization Issues

G start Crystallization Attempted outcome Observe Outcome start->outcome oil Compound Oiled Out outcome->oil Liquid phase separation? no_xtal No Crystals Formed outcome->no_xtal Clear solution? crash Crystals Crashed Out outcome->crash Rapid powder formation? success Good Crystals Formed outcome->success Slow crystal growth? sol_oil Solution: Convert to Salt OR Change Solvent/Temp oil->sol_oil sol_no_xtal Solution: Scratch/Seed OR Concentrate Solution no_xtal->sol_no_xtal sol_crash Solution: Re-heat, Add Solvent, Cool Slowly crash->sol_crash proceed Proceed to Filtration & Drying success->proceed

Caption: A decision tree for troubleshooting common crystallization outcomes.

Workflow for Purification via Salt Crystallization

G cluster_0 Salt Formation cluster_1 Recrystallization crude Crude Amine (Oil) dissolve Dissolve in Ether/MTBE crude->dissolve add_hcl Add HCl Solution dissolve->add_hcl precipitate Precipitate Crude Salt add_hcl->precipitate dissolve_hot Dissolve in Hot Isopropanol precipitate->dissolve_hot Isolate Crude Solid cool_slow Cool Slowly dissolve_hot->cool_slow filter Filter & Dry cool_slow->filter pure_xtal Pure Crystalline HCl Salt filter->pure_xtal

Caption: Standard workflow from crude free base to purified hydrochloride salt.

References
  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases . National Institutes of Health (NIH). [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester Department of Chemistry. [Link]

  • Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • Amine workup : r/Chempros . Reddit. [Link]

  • Fluorine in Crystal Engineering—The Little Atom That Could . ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up 6-Fluoro-2,3-dihydro-1H-inden-1-amine Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. As a crucial intermediate for various pharmaceutical candidates, scaling its production from the benchtop to quantities required for preclinical trials presents a unique set of challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during scale-up operations.

Synthetic Pathway Overview

The synthesis of racemic this compound is typically achieved via a three-step sequence starting from a suitable phenylpropionic acid precursor. Each step requires careful optimization to ensure high yield, purity, and operational safety when transitioning to a larger scale.

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction A 3-(4-Fluorophenyl)propionic Acid B 6-Fluoro-1-indanone A->B  Intramolecular  Friedel-Crafts Acylation   C 6-Fluoro-1-indanone D 6-Fluoro-1-indanone Oxime C->D  Hydroxylamine HCl,  Base   E 6-Fluoro-1-indanone Oxime F This compound E->F  Catalytic Hydrogenation  or Chemical Reduction   Troubleshooting_Reduction Start Low Yield or Impurities in Oxime Reduction CheckMethod Which reduction method was used? Start->CheckMethod CatHydro Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) CheckMethod->CatHydro Catalytic ChemRed Chemical Reduction (e.g., Zn, NaBH₄) CheckMethod->ChemRed Chemical CatProblem Problem Observed? CatHydro->CatProblem Incomplete Incomplete Reduction CatProblem->Incomplete Yes SecondaryAmine Secondary Amine Formation CatProblem->SecondaryAmine No, but... Sol_Incomplete Solution: - Increase H₂ pressure - Increase catalyst loading - Check catalyst activity Incomplete->Sol_Incomplete Sol_Secondary Solution: - Add ammonia to reaction - Use alkaline solvent (e.g., NaOH/EtOH) SecondaryAmine->Sol_Secondary ChemProblem Problem Observed? ChemRed->ChemProblem LowYield Low Yield / Stalled Reaction ChemProblem->LowYield Yes SideProducts Other Side Products ChemProblem->SideProducts No, but... Sol_LowYield Solution: - Ensure sufficient equivalents of reducing agent - Check reagent quality (e.g., Zn dust activation) - Optimize temperature LowYield->Sol_LowYield Sol_SideProducts Solution: - Lower reaction temperature - Control rate of addition of reagents - Re-evaluate choice of reducing agent SideProducts->Sol_SideProducts

Caption: Troubleshooting decision tree for the oxime reduction step.

Detailed Experimental Protocols

These protocols are intended as a starting point and must be adapted and optimized for specific equipment and scale.

Protocol 1: Preparation of 6-Fluoro-1-indanone (Scale: 100 g)
  • Acid Chloride Formation: To a 2 L reactor equipped with a mechanical stirrer, reflux condenser, and gas outlet connected to a caustic scrubber, charge 3-(4-fluorophenyl)propionic acid (100 g, 0.59 mol) and dichloromethane (DCM, 500 mL).

  • Cool the mixture to 0-5 °C. Slowly add thionyl chloride (85 g, 0.71 mol, 1.2 equiv) over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the mixture to reflux (approx. 40 °C) and stir for 2-3 hours until gas evolution ceases. Monitor by TLC or GC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature. The resulting solution of the acid chloride is used directly in the next step.

  • Friedel-Crafts Cyclization: In a separate 2 L reactor, charge anhydrous aluminum chloride (95 g, 0.71 mol, 1.2 equiv) and DCM (400 mL). Cool the suspension to 0-5 °C.

  • Slowly add the acid chloride solution from step 4 to the AlCl₃ suspension over 1-2 hours, keeping the internal temperature below 10 °C.

  • After addition, warm the mixture to reflux and stir for 3-4 hours. Monitor the reaction for completion. [1]8. Workup: Cool the reaction mixture to room temperature. Prepare a separate vessel with crushed ice (1.5 kg) and water (500 mL). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

  • Combine the organic layers, wash with 1 M HCl (200 mL), water (200 mL), and brine (200 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-1-indanone, which can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).

Protocol 2: Reduction of 6-Fluoro-1-indanone Oxime (Scale: 50 g)
  • To a 1 L hydrogenation reactor, add 6-fluoro-1-indanone oxime (50 g, 0.30 mol), ethanol (500 mL), and a 25% aqueous sodium hydroxide solution (50 mL).

  • Carefully add Raney Nickel (approx. 10 g, 50% slurry in water) under a nitrogen atmosphere.

  • Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-60 psi. Heat the mixture to 50-55 °C with vigorous stirring. [2]5. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-10 hours.

  • Workup: Cool the reactor to room temperature. Carefully vent the hydrogen and purge three times with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Ni on the filter pad is pyrophoric and should not be allowed to dry. Quench the filter cake immediately with plenty of water.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Add toluene (250 mL) and water (100 mL) to the residue. Separate the layers. Extract the aqueous layer with toluene (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound as an oil. Further purification is typically performed via salt formation and recrystallization.

References

  • Domagala, J. M., et al. (1986). 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid and related antibacterial agents. Journal of Medicinal Chemistry, 29(3), 394–404. Available from: [Link]

  • Organic Syntheses. (2015). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 92, 15-27. Available from: [Link]

  • Google Patents. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (CN101062897A).
  • Organic Syntheses. (2016). PREPARATION OF 1-INDANONE OXIME AND TETRAHYDROQUINOLINE. Organic Syntheses, 93, 1-14. Available from: [Link]

  • Szymański, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available from: [Link]

  • J&K Scientific. (n.d.). (1S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Available from: [Link]

  • ResearchGate. (2015). Effective use of preparative chiral HPLC in a preclinical drug synthesis. Available from: [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

  • Google Patents. (2005). Process for the preparation of 6-fluoro-2-methyl-1-indanone. (WO2005068411A1).

Sources

Technical Support Center: Production of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the production of this key intermediate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the highest standards of purity and yield in your experiments.

Introduction: The Criticality of Impurity Management

This compound is a chiral amine that serves as a vital building block in the synthesis of various pharmacologically active molecules. The stereochemical and chemical purity of this intermediate is paramount, as even trace impurities can impact the efficacy, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[1] This guide addresses the most frequently encountered impurities—ranging from unreacted starting materials and diastereomers to process-related contaminants—and provides a logical framework for their identification, control, and remediation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Impurities can generally be categorized into three main groups:

  • Process-Related Impurities: These originate from the synthetic route itself. The most common include unreacted starting material (e.g., 6-fluoro-2,3-dihydro-1H-inden-1-one), intermediates from incomplete reactions, and byproducts from side reactions such as over-reduction or dimerization.[2]

  • Stereochemical Impurities: As the target molecule is chiral, the presence of the undesired enantiomer is a critical impurity that must be controlled. If the synthesis involves multiple chiral centers, diastereomers may also be present.[3]

  • Contaminants: These include residual solvents, inorganic salts from workup procedures, and trace metals from catalysts (e.g., Palladium or Nickel).[1][4][5]

Q2: My reaction shows low conversion to the desired amine, with significant starting material remaining. What are the primary factors to investigate?

A2: Low conversion in the reductive amination of the corresponding indanone is typically linked to catalyst activity or reaction conditions. Key areas to troubleshoot are:

  • Catalyst Deactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenations, ensure the system is leak-proof and the pressure is maintained at the recommended level for the duration of the reaction.

  • Suboptimal Temperature or Time: Reductive aminations can be sensitive to temperature. A temperature that is too low may result in slow kinetics, while one that is too high can promote side reactions. Profile the reaction over time to ensure it has reached completion.

  • Solvent Effects: The choice of solvent can dramatically affect reaction efficiency. For instance, with a 10% Pd-C catalyst, toluene or xylene often yields better results than other solvents.[4]

Q3: How do I effectively separate the (R)- and (S)-enantiomers of the final product?

A3: Chiral resolution is the most common and effective method for separating enantiomers of chiral amines.[6] The standard industrial practice involves:

  • Diastereomeric Salt Formation: Reacting the racemic amine mixture with a chiral acid (e.g., L- or D-tartaric acid, R-mandelic acid) in a suitable solvent.[3]

  • Fractional Crystallization: The two resulting diastereomeric salts will have different solubilities, allowing one to crystallize preferentially out of the solution.

  • Liberation of the Free Amine: After isolating the desired diastereomeric salt, the chiral acid is neutralized with a base to regenerate the enantiomerically pure free amine.

Enzymatic resolution using lipases is another powerful technique for achieving kinetic resolution of racemic amines.[7][8]

Q4: I have an unknown peak in my HPLC chromatogram. What is the standard workflow for identification?

A4: A systematic approach is crucial for identifying unknown impurities. The modern standard involves hyphenated analytical techniques:[9][10]

  • Initial Assessment (HPLC-UV): Determine the impurity's retention time and UV profile. This can give preliminary clues about its structure (e.g., presence of a chromophore).

  • Mass Determination (LC-MS): This is the most critical step. Liquid Chromatography-Mass Spectrometry provides the molecular weight of the impurity, which is essential for proposing potential structures.[1]

  • Structural Elucidation (LC-NMR, MS/MS): For definitive identification, tandem mass spectrometry (MS/MS) can provide fragmentation patterns. If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed structural information.[9]

Troubleshooting Guide: Impurity Scenarios & Solutions

This section provides a deeper dive into specific problems you may encounter.

Scenario 1: High Levels of Unreacted 6-Fluoro-2,3-dihydro-1H-inden-1-one
  • Observation: GC or HPLC analysis shows a significant peak corresponding to the starting ketone.

  • Causality: This points to an incomplete reductive amination. The primary causes are often related to the catalytic system. A patent for a similar synthesis highlights that crude product purity can be as low as 83% before optimization, indicating this is a common issue.[4]

  • Troubleshooting Workflow:

G start High Ketone Impurity Detected check_catalyst 1. Verify Catalyst Quality & Loading start->check_catalyst check_conditions 2. Review Reaction Conditions start->check_conditions check_reagents 3. Analyze Reagent Purity start->check_reagents action_catalyst Action: Use fresh catalyst. Increase loading incrementally. check_catalyst->action_catalyst action_conditions Action: Increase H2 pressure. Optimize temperature (20-40°C). Extend reaction time. check_conditions->action_conditions action_reagents Action: Use high-purity solvents. Consider adding a co-catalyst (e.g., sodium acetate). check_reagents->action_reagents resolve Purity Improved action_catalyst->resolve action_conditions->resolve action_reagents->resolve

Caption: Troubleshooting workflow for incomplete reduction.

Scenario 2: Poor Enantiomeric Excess (ee) After Synthesis
  • Observation: Chiral HPLC analysis reveals a nearly 1:1 ratio of the two enantiomers.

  • Causality: Most non-stereoselective syntheses will produce a racemic mixture. Achieving high enantiomeric purity requires a dedicated chiral resolution or asymmetric synthesis step.

  • Resolution Workflow: The process of separating enantiomers via diastereomeric salt formation is a robust and scalable method.

G racemate Racemic Amine (R/S) add_acid Add Chiral Resolving Agent (e.g., D-Tartaric Acid) in suitable solvent. racemate->add_acid salts Formation of Diastereomeric Salts (R-Amine:D-Acid) & (S-Amine:D-Acid) add_acid->salts crystallize Fractional Crystallization (One salt is less soluble) salts->crystallize separate Isolate Crystalline Salt (e.g., S-Amine:D-Acid) crystallize->separate mother_liquor Mother Liquor (Enriched in R-Amine) crystallize->mother_liquor Remains in solution liberate Basify with NaOH/K2CO3 to liberate free amine separate->liberate final_product Enantiopure S-Amine liberate->final_product

Sources

Validation & Comparative

Confirming the purity of synthesized "6-Fluoro-2,3-dihydro-1H-inden-1-amine" by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Confirming the Purity of Synthesized "6-Fluoro-2,3-dihydro-1H-inden-1-amine" by HPLC

For researchers, scientists, and drug development professionals, the confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific validity and regulatory compliance. This is particularly true for chiral amines like this compound, a key intermediate in the synthesis of various pharmacologically active molecules. Its chemical and stereochemical purity can profoundly impact the efficacy and safety profile of the final drug product.

This guide provides a comprehensive framework for utilizing High-Performance Liquid Chromatography (HPLC) to rigorously assess the purity of this compound. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, compare analytical strategies, and present the data in a clear, actionable format.

The Analytical Imperative: Why Purity Matters

This compound possesses a chiral center at the C1 position, meaning it exists as two non-superimposable mirror images, or enantiomers ((R) and (S)). In drug development, it is common for one enantiomer to exhibit the desired therapeutic activity while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, purity assessment must be twofold:

  • Chemical Purity: Quantifying the target molecule relative to any process-related impurities, such as starting materials, by-products, or reagents.

  • Enantiomeric Purity (or Enantiomeric Excess, e.e.): Quantifying the desired enantiomer relative to its mirror image.

HPLC stands as the preeminent analytical technique for this dual assessment due to its high resolution, sensitivity, and adaptability to various molecular structures.[1][2]

Strategic Approach to Purity Confirmation

Our analytical strategy is bifurcated to address both chemical and enantiomeric purity. This involves two distinct HPLC methodologies: a Reversed-Phase (RP-HPLC) method for chemical purity and a Chiral HPLC method for enantiomeric separation.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Confirmation prep Dissolve Synthesized Compound in Mobile Phase Diluent RP_HPLC Reversed-Phase HPLC (Achiral) prep->RP_HPLC Inject Chiral_HPLC Chiral HPLC prep->Chiral_HPLC Inject Chem_Purity Calculate Chemical Purity (% Area Normalization) RP_HPLC->Chem_Purity Enan_Purity Calculate Enantiomeric Excess (e.e. %) Chiral_HPLC->Enan_Purity Final_Confirm Final Purity Confirmation Chem_Purity->Final_Confirm Enan_Purity->Final_Confirm

Caption: Overall workflow for purity confirmation.

Part 1: Assessing Chemical Purity with Reversed-Phase HPLC

RP-HPLC is the workhorse for separating compounds based on their hydrophobicity. It is ideal for separating the polar this compound from potentially less polar starting materials or more polar by-products.

Potential Process-Related Impurities

Understanding the synthetic route is key to anticipating impurities. A common synthesis involves the reduction of 6-fluoro-2,3-dihydro-1H-inden-1-one oxime.[3] Therefore, potential impurities could include:

  • Unreacted Starting Material: 6-fluoro-2,3-dihydro-1H-inden-1-one

  • Intermediate Species: 6-fluoro-2,3-dihydro-1H-inden-1-one oxime

  • By-products: Resulting from over-reduction or side reactions.

  • Residual Solvents and Reagents: From the reaction and workup steps.

Impurities cluster_impurities Potential Impurities Target This compound (Desired Product) StartingMaterial Unreacted Ketone/Oxime Target->StartingMaterial Must be separated from Enantiomer Opposite Enantiomer Target->Enantiomer Must be separated from Byproducts Reaction By-products Target->Byproducts Must be separated from

Caption: Relationship between the target analyte and key impurities.

Experimental Protocol: RP-HPLC Method

This protocol is a robust starting point and must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]

Objective: To separate the main compound from all potential process-related impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column Selection:

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules. A column with end-capping is recommended to minimize peak tailing for the basic amine analyte.

    • Example: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Rationale: A buffered mobile phase controls the ionization state of the amine, leading to consistent retention and symmetrical peak shapes. Acetonitrile is a common organic modifier.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Rationale: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

ParameterConditionJustification
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures retention time reproducibility.
Detection UV at 265 nmAromatic nature of the indane ring provides strong UV absorbance.
Injection Vol. 5 µLSmall volume to prevent column overloading.
Gradient 10% to 90% B over 15 minBroad gradient to elute compounds of varying polarity.
Run Time 20 minutesAllows for column re-equilibration.
  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter through a 0.45 µm syringe filter before injection.

Part 2: Quantifying Enantiomeric Purity with Chiral HPLC

Directly separating enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.

Method Selection: Direct vs. Indirect Analysis
  • Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[6][7] This adds sample preparation steps and the potential for introducing impurities.[8]

  • Direct Method: Employs a CSP to directly resolve the underivatized enantiomers. This is the preferred approach due to its simplicity and reduced risk of analytical error.[8] Macrocyclic glycopeptide-based CSPs are particularly effective for separating polar and ionic compounds like amines.[8]

Experimental Protocol: Chiral HPLC Method

Objective: To baseline-resolve and accurately quantify the (R)- and (S)-enantiomers of this compound.

  • Instrumentation:

    • Same as RP-HPLC.

  • Column Selection:

    • Rationale: Teicoplanin-based CSPs are known to provide excellent selectivity for underivatized amino compounds through multiple interaction mechanisms (ionic, hydrogen bonding, etc.).[8]

    • Example: Astec® CHIROBIOTIC® T (4.6 x 250 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Rationale: In polar organic mode, a mixture of an alcohol and a weak acid/base modifier is used to control retention and enantioselectivity.

    • Mobile Phase: Ethanol / Acetic Acid / Triethylamine (99 / 0.1 / 0.1, v/v/v). The acid and base modifiers improve peak shape.

  • Chromatographic Conditions:

ParameterConditionJustification
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution on chiral columns.
Column Temp. 25 °CChiral separations can be sensitive to temperature; consistency is key.
Detection UV at 265 nmSame as RP-HPLC.
Injection Vol. 10 µL
Mode IsocraticIsocratic elution is common in chiral separations for robustness.
Run Time 30 minutesMay require longer run times to achieve baseline separation.
  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution in the mobile phase.

    • A racemic (50:50) standard of this compound is required for initial method development to confirm peak identity and calculate selectivity.

Data Interpretation and Purity Calculation

Method validation is critical for ensuring the trustworthiness of the results.[9] According to ICH guidelines, the method must be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[4][10]

Example Data Summary

Table 1: Representative RP-HPLC Data for Chemical Purity

Peak IDRetention Time (min)Area (%)Identity
14.50.08Unknown Impurity
29.299.85This compound
312.10.07Starting Material (Hypothetical)
  • Chemical Purity Calculation: (Area of Main Peak / Total Area of All Peaks) x 100%

  • Result: 99.85%

Table 2: Representative Chiral HPLC Data for Enantiomeric Purity

Peak IDRetention Time (min)Area (%)Identity
115.499.92Desired (S)-Enantiomer (Hypothetical)
218.90.08Undesired (R)-Enantiomer
  • Enantiomeric Excess (e.e.) Calculation: [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100%

  • Result: 99.84% e.e.

Alternative and Complementary Techniques: HPLC vs. GC

While HPLC is the primary choice, Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities or if the analyte is derivatized to increase its volatility. One patent describes using GC to assess the purity of a similar compound.[11]

Table 3: Comparison of HPLC and GC for Purity Analysis

FeatureHPLCGas Chromatography (GC)
Principle Separation in a liquid mobile phase based on interactions with a solid stationary phase.Separation in a gaseous mobile phase based on volatility and interactions with a stationary phase.
Analyte Suitability Excellent for non-volatile and thermally sensitive compounds like amines.Best for volatile and thermally stable compounds. Derivatization may be needed for amines.
Chiral Analysis Wide variety of robust chiral stationary phases available for direct analysis.Chiral GC columns exist but may be less versatile for this specific compound.
Impurity Profile Can detect a wide range of process-related impurities (polar and non-polar).Excellent for detecting residual solvents.
Our Recommendation Primary Method. Superior for direct analysis of both chemical and enantiomeric purity of the target compound.Complementary Method. Useful for specific applications like residual solvent analysis.

Conclusion

Confirming the purity of synthesized this compound is a multi-faceted task that demands a rigorous and well-justified analytical approach. A dual-methodology strategy, employing RP-HPLC for chemical purity and a dedicated Chiral HPLC method for enantiomeric excess, provides a comprehensive and trustworthy assessment. The protocols and rationale outlined in this guide serve as a robust foundation for researchers and drug development professionals. It is imperative that these methods are fully validated in accordance with regulatory guidelines to ensure the data is reliable, reproducible, and fit for purpose, ultimately safeguarding the quality and integrity of the final pharmaceutical product.

References

  • Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Apollo Scientific.
  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • Synthesis of Fluorinated Amines: A Personal Account.
  • This compound hydrochloride. ChemicalBook.
  • This compound hydrochloride. Lead Sciences.
  • (1S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. J&K Scientific.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Steps for HPLC Method Valid
  • Chiral HPLC Separ
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.

Sources

A Comparative Guide to Fluoro-Indenamine Derivatives for Monoamine Transporter Research

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Structure-Activity Relationship of Positional Isomers of Fluoro-Substituted 2,3-Dihydro-1H-inden-1-amine

This guide provides a comprehensive comparison of 6-Fluoro-2,3-dihydro-1H-inden-1-amine and its positional isomers, focusing on their synthesis and pharmacological activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and medicinal chemistry.

Introduction to Fluoro-Indenamine Derivatives

Fluoro-indenamine derivatives represent a class of compounds with significant potential for modulating monoamine transporter activity. The introduction of a fluorine atom to the indane scaffold can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of novel therapeutic agents for a variety of neurological and psychiatric disorders. This guide will focus on the comparative analysis of the 4-fluoro, 5-fluoro, 6-fluoro, and 7-fluoro positional isomers of 2,3-dihydro-1H-inden-1-amine.

The Monoamine Transporter System: A Critical Target

Monoamine transporters (MATs), including DAT, NET, and SERT, are integral membrane proteins that regulate neurotransmission by facilitating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into presynaptic neurons.[1][2] This process is essential for maintaining neurotransmitter homeostasis, and its dysregulation is implicated in numerous CNS disorders.[3] As such, MATs are key pharmacological targets for a wide range of therapeutics, including antidepressants and psychostimulants.[1]

Synthesis of Fluoro-Indenamine Derivatives

The synthesis of fluoro-substituted 2,3-dihydro-1H-inden-1-amines typically proceeds through a multi-step sequence, starting from the corresponding fluorinated phenylpropanoic acid or a related precursor. A general synthetic pathway involves the intramolecular Friedel-Crafts acylation to form the respective fluoro-1-indanone, followed by oxime formation and subsequent reduction to the primary amine.

Below is a generalized workflow for the synthesis of these derivatives.

Synthesis_Workflow A Fluorinated Phenylpropanoic Acid or other suitable precursor B Intramolecular Friedel-Crafts Acylation A->B e.g., Polyphosphoric acid or other Lewis acid C Fluoro-1-indanone B->C D Oxime Formation C->D Hydroxylamine hydrochloride E Fluoro-1-indanone Oxime D->E F Reduction E->F e.g., Catalytic hydrogenation or other reducing agents G Fluoro-2,3-dihydro-1H-inden-1-amine F->G

Caption: Generalized synthetic workflow for fluoro-indenamine derivatives.

Exemplary Synthetic Protocol: this compound

The synthesis of this compound can be achieved starting from 3-(4-fluorophenyl)propanoic acid.

Step 1: Synthesis of 6-Fluoro-1-indanone 3-(4-Fluorophenyl)propanoic acid is treated with a strong acid, such as polyphosphoric acid, and heated to induce an intramolecular Friedel-Crafts acylation, yielding 6-fluoro-1-indanone.[4]

Step 2: Synthesis of 6-Fluoro-1-indanone Oxime 6-Fluoro-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in an alcoholic solvent to form the corresponding oxime.[5]

Step 3: Synthesis of this compound The 6-fluoro-1-indanone oxime is then reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere.[5]

Similar synthetic strategies can be employed for the preparation of the 4-fluoro, 5-fluoro, and 7-fluoro isomers, starting from the appropriately substituted fluorophenylpropanoic acids or other suitable precursors. For instance, the synthesis of 7-fluoro-1-indanone can be achieved from 2-fluorobenzoic acid.[6]

Comparative Pharmacological Profile at Monoamine Transporters

Table 1: Physical Properties of Fluoro-2,3-dihydro-1H-inden-1-amine Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight
4-Fluoro-2,3-dihydro-1H-inden-1-amine148960-34-3C₉H₁₀FN151.18
5-Fluoro-2,3-dihydro-1H-inden-1-amine148960-33-2C₉H₁₀FN151.18
This compound1191908-44-7 (HCl salt)C₉H₁₀FN151.18
7-Fluoro-2,3-dihydro-1H-inden-1-amine1071449-14-3C₉H₁₀FN151.18

Data sourced from commercial supplier catalogs.[6][7][8]

To experimentally determine the pharmacological profiles of these compounds, radioligand binding assays and neurotransmitter uptake inhibition assays are the gold-standard methods.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of the fluoro-indenamine derivatives for DAT, NET, and SERT.

Binding_Assay_Workflow A Prepare cell membranes expressing hDAT, hNET, or hSERT B Incubate membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of the test compound (fluoro-indenamine derivative) A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity on the filter using liquid scintillation counting C->D E Determine IC50 values by non-linear regression D->E F Calculate Ki values using the Cheng-Prusoff equation E->F

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are prepared.

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) with varying concentrations of the test compound (fluoro-indenamine derivative).

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol measures the functional potency (IC₅₀) of the fluoro-indenamine derivatives to inhibit the uptake of neurotransmitters.

Uptake_Assay_Workflow A Plate HEK293 cells stably expressing hDAT, hNET, or hSERT B Pre-incubate cells with varying concentrations of the test compound A->B C Initiate uptake by adding a mixture of radiolabeled (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and unlabeled neurotransmitter B->C D Terminate uptake after a short incubation period by washing with ice-cold buffer C->D E Lyse the cells and quantify the intracellular radioactivity D->E F Determine IC50 values from the concentration-response curve E->F

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Detailed Steps:

  • Cell Culture: Plate HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (fluoro-indenamine derivative) or vehicle.

  • Uptake: Initiate neurotransmitter uptake by adding a solution containing a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination: After a short incubation period (typically 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Discussion

The position of the fluorine substituent on the indane ring is expected to have a pronounced effect on the pharmacological profile of these compounds. Based on studies of related monoamine transporter ligands, the following hypotheses can be proposed:

  • Steric and Electronic Effects: The fluorine atom, being highly electronegative and relatively small, can influence the molecule's interaction with the transporter binding pocket through both steric and electronic effects. The precise positioning of this electronegative group can alter the electrostatic potential of the molecule, potentially leading to more favorable or unfavorable interactions with amino acid residues in the binding site.

  • Selectivity: It is plausible that different positional isomers will exhibit varying degrees of selectivity for DAT, NET, and SERT. For instance, studies on other classes of monoamine reuptake inhibitors have shown that substitutions at certain positions can favor interaction with one transporter over the others.

  • Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block metabolically labile positions, thereby increasing the metabolic stability and half-life of a compound. The position of the fluorine atom will determine its effectiveness in this regard.

Without direct experimental data, a definitive comparison remains speculative. However, this guide provides the necessary framework and experimental protocols to conduct a thorough comparative analysis of these promising fluoro-indenamine derivatives.

Conclusion

The positional isomers of fluoro-2,3-dihydro-1H-inden-1-amine represent a valuable set of tools for probing the structure and function of monoamine transporters. A systematic investigation of their synthesis and pharmacological properties, as outlined in this guide, will undoubtedly provide critical insights into the SAR of this chemical class and aid in the design of novel and selective monoamine reuptake inhibitors.

References

  • Krishnamurthy, N. & S. G. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.15.1-12.15.19. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152–160. [Link]

  • Sandtner, W., Stockner, T., & Sitte, H. H. (2016). Discovery and Development of Monoamine Transporter Ligands. Handbook of experimental pharmacology, 232, 143–171. [Link]

  • Simantov, R., & Snyder, S. H. (1976). The dopamine synaptic receptor: demonstration of a new receptor site in brain with [3H]apomorphine. Molecular pharmacology, 12(3), 463–472.
  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007).
  • Lead Sciences. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Islam, R., Al-Ghorbani, M., & Tusi, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 554–583. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Lead Sciences. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Islam, R., Al-Ghorbani, M., & Tusi, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 554–583. [Link]

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007).
  • Krishnamurthy, N. & S. G. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.15.1-12.15.19. [Link]

  • Sandtner, W., Stockner, T., & Sitte, H. H. (2016). Discovery and Development of Monoamine Transporter Ligands. Handbook of experimental pharmacology, 232, 143–171. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152–160. [Link]

  • Simantov, R., & Snyder, S. H. (1976). The dopamine synaptic receptor: demonstration of a new receptor site in brain with [3H]apomorphine. Molecular pharmacology, 12(3), 463–472.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Islam, R., Al-Ghorbani, M., & Tusi, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 554–583. [Link]

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007).
  • Koldsø, H., & Schiøtt, B. (2015). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in pharmacology, 6, 133. [Link]

Sources

A Comparative Analysis of the Biological Activity of 6-Fluoro-2,3-dihydro-1H-inden-1-amine Enantiomers: An Expert Analysis and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Aminoindane Pharmacology

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Within this class, 1-aminoindanes have garnered significant attention for their potent interactions with monoamine transporters, which are critical for regulating neurotransmitter levels in the brain. The introduction of a fluorine atom, as in 6-Fluoro-2,3-dihydro-1H-inden-1-amine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

Crucially, the presence of a chiral center at the 1-position of the indane ring means that this compound exists as a pair of enantiomers: (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine and (S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities.[1] This stereoselectivity arises from the three-dimensional nature of biological targets like receptors and transporters, which preferentially bind one enantiomer over the other.

Hypothesized Biological Activity at Monoamine Transporters

The primary targets for aminoindane derivatives are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, which is the mechanism of action for many antidepressant and psychostimulant drugs.

Based on the structure-activity relationships of related compounds, it is hypothesized that both enantiomers of this compound will exhibit inhibitory activity at DAT, NET, and SERT. However, the potency and selectivity are likely to differ significantly between the (R)- and (S)-isomers.

For many psychoactive aminoindanes and related phenethylamines, the (S)-enantiomer often displays higher potency at the dopamine and norepinephrine transporters, while the (R)-enantiomer may have a greater affinity for the serotonin transporter. For example, in the case of MDMA, the (S)-enantiomer is more potent as a dopamine and norepinephrine releasing agent, whereas the (R)-enantiomer has a higher affinity for the 5-HT2A receptor.[3]

Therefore, it is plausible to predict that (S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine will be a more potent inhibitor of DAT and NET compared to the (R)-enantiomer. Conversely, (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine may exhibit relatively higher selectivity towards SERT.

The following table summarizes the hypothesized relative potencies (as IC₅₀ or Kᵢ values) for the enantiomers of this compound at the monoamine transporters. It is important to emphasize that these are predicted values based on expert analysis of related compounds and require experimental verification.

CompoundPredicted DAT Affinity (IC₅₀/Kᵢ)Predicted NET Affinity (IC₅₀/Kᵢ)Predicted SERT Affinity (IC₅₀/Kᵢ)
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amineModerateModerateHigher
(S)-6-Fluoro-2,3-dihydro-1H-inden-1-amineHighHighModerate

Visualizing the Hypothesized Stereoselective Interaction

The differential binding of the enantiomers can be conceptualized as a three-point interaction with the binding site on the transporter protein. The following diagram illustrates this principle, where one enantiomer achieves a more optimal fit, leading to a higher binding affinity.

G cluster_receptor Transporter Binding Site cluster_S (S)-Enantiomer (High Affinity) cluster_R (R)-Enantiomer (Lower Affinity) BindingPoint1 Binding Point A BindingPoint2 Binding Point B BindingPoint3 Binding Point C S_center Chiral Center S_group1 Amino S_center->S_group1 S_group2 Fluoro-Indane S_center->S_group2 S_group3 H S_center->S_group3 S_group1->BindingPoint1 Optimal Interaction S_group2->BindingPoint2 S_group3->BindingPoint3 R_center Chiral Center R_group1 Amino R_center->R_group1 R_group2 Fluoro-Indane R_center->R_group2 R_group3 H R_center->R_group3 R_group1->BindingPoint1 R_group2->BindingPoint3 Suboptimal Interaction

Caption: Hypothesized differential binding of enantiomers to a transporter site.

Experimental Protocols for Determining Biological Activity

To empirically determine the biological activity of the (R)- and (S)-enantiomers of this compound, radioligand binding and neurotransmitter uptake inhibition assays are essential. The following are detailed, step-by-step methodologies for these key experiments.

Radioligand Binding Assay for DAT, NET, and SERT

This assay measures the affinity of the test compounds for the monoamine transporters by assessing their ability to displace a known radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT

  • Specific radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT

  • Test compounds: (R)- and (S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine

  • Non-specific binding inhibitors: Benztropine for DAT, Desipramine for NET, Fluoxetine for SERT

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well microplates, filter plates, scintillation fluid, and a microplate scintillation counter

Workflow Diagram:

G start Start: Prepare Cell Membranes prepare_reagents Prepare Reagents: - Radioligand - Test Compounds - Buffers start->prepare_reagents incubation Incubate: Cell Membranes + Radioligand + Test Compound (or buffer for total binding, or inhibitor for non-specific binding) prepare_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration wash Wash Filters filtration->wash scintillation Add Scintillation Cocktail wash->scintillation counting Measure Radioactivity (Scintillation Counter) scintillation->counting analysis Data Analysis: - Calculate % Inhibition - Determine Ki values counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Cell Membrane Preparation: Harvest HEK-293 cells expressing the target transporter and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of the appropriate radioligand at a concentration near its Kd value.

    • 50 µL of either:

      • Vehicle (for total binding)

      • A high concentration of a known non-specific binding inhibitor (for non-specific binding)

      • The test compound at various concentrations (for competition binding)

  • Initiate Reaction: Add 50 µL of the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding by the test compound at each concentration. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.[4][5]

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

  • Test compounds: (R)- and (S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine

  • Uptake inhibitors for defining non-specific uptake (as in the binding assay)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation fluid and a microplate scintillation counter

Workflow Diagram:

G start Start: Plate Transporter-Expressing Cells preincubation Pre-incubate Cells with Test Compound or Vehicle start->preincubation initiate_uptake Initiate Uptake: Add Radiolabeled Neurotransmitter preincubation->initiate_uptake incubation Incubate for a Short Period (e.g., 5-10 minutes) initiate_uptake->incubation terminate_uptake Terminate Uptake: Rapidly Wash with Ice-Cold Buffer incubation->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells scintillation Transfer Lysate to Scintillation Fluid lyse_cells->scintillation counting Measure Radioactivity scintillation->counting analysis Data Analysis: - Calculate % Uptake Inhibition - Determine IC₅₀ values counting->analysis end End analysis->end

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Plating: Seed HEK-293 cells expressing the target transporter into 96-well plates and grow them to confluence.

  • Pre-incubation: On the day of the assay, wash the cells with KRH buffer. Pre-incubate the cells with various concentrations of the test compounds or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiate Uptake: Add the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to each well to initiate uptake.

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) that falls within the linear range of uptake.

  • Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold KRH buffer to stop the uptake process.

  • Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the internalized radioactivity.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials or a compatible microplate, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the amount of specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake (vehicle-treated cells). Calculate the percent inhibition of specific uptake for each concentration of the test compound. Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value.[6][7]

Conclusion and Future Directions

While direct experimental data comparing the enantiomers of this compound is currently lacking, a robust hypothesis can be formulated based on the well-established principles of stereochemistry in pharmacology and the known structure-activity relationships of related aminoindane compounds. It is predicted that the (S)-enantiomer will exhibit greater potency at the dopamine and norepinephrine transporters, while the (R)-enantiomer may show a preference for the serotonin transporter.

This guide provides the necessary framework and detailed experimental protocols for researchers to empirically test this hypothesis. Such studies are crucial for elucidating the full pharmacological profile of these compounds and for guiding the development of more selective and effective therapeutic agents targeting the monoamine transport system. The data generated from these assays will be invaluable for drug development professionals seeking to understand the nuanced effects of stereoisomerism on the activity of this promising class of molecules.

References

  • Entactogen - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • (R)-MDMA - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 695. [Link]

  • Mahesh, S., & Sitte, H. H. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12.15.1-12.15.15. [Link]

  • U.S. Patent No. 7,790,905 B2. (2010).
  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents. (n.d.).
  • Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. (n.d.). Google Patents.
  • Čikotienė, I., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

  • Synthesis and biological activity of 1-aminoindan-1, 3-dicarboxylic acid, a benzo-analogue of (1S, 3R)-ACPD. (2000). ResearchGate. [Link]

  • Dopamine Transporter Amino and Carboxyl Termini Synergistically Contribute to Substrate and Inhibitor Affinities. (2017). The Journal of biological chemistry, 292(41), 16989–17000. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential. (2007). Current medicinal chemistry, 14(13), 1437–1452. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules (Basel, Switzerland), 28(10), 4099. [Link]

  • The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. (2020). Nature communications, 11(1), 1493. [Link]

  • Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. (2021). ResearchGate. [Link]

  • Overview of the structure and function of the dopamine transporter and its protein interactions. (2019). Frontiers in bioscience (Landmark edition), 24(5), 901–923. [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2024). ResearchGate. [Link]

  • Serotonin Receptor and Transporter Endocytosis Is an Important Factor in the Cellular Basis of Depression and Anxiety. (2021). International journal of molecular sciences, 22(16), 8637. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS chemical neuroscience, 11(20), 3415–3428. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein journal of organic chemistry, 14, 2146–2183. [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules (Basel, Switzerland), 27(4), 1269. [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). Bioorganic & medicinal chemistry letters, 17(5), 1312–1316. [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. (2020). Frontiers in Pharmacology, 11, 198. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 22, 2026, from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journal of Organic Chemistry, 14, 2146–2183. [Link]

  • Structure-activity relationship of organofluorine inhibitors of amyloid-beta self-assembly. (2017). European journal of medicinal chemistry, 126, 1016–1031. [Link]

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (2020). Molecules (Basel, Switzerland), 25(23), 5691. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 22, 2026, from [Link]

  • Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. (2001). Molecular pharmacology, 59(3), 443–451. [Link]

  • 25N-NBOMe - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • PYRROLE AMIDE COMPOUND AND USE THEREOF. (2022).
  • Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. (2022). Frontiers in chemistry, 10, 893323. [Link]

  • Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. (n.d.). Assay Genie. Retrieved January 22, 2026, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022). Journal of enzyme inhibition and medicinal chemistry, 37(1), 1262–1274. [Link]

  • Affinity labeling the dopamine transporter ligand binding site. (2006). Journal of neurochemistry, 97(2), 329–339. [Link]

  • Antidepressant affinity groups by affinity for serotonin transporter. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • US5158952A - 3-[2-[4-(6-fluoro-1,2-benzisoxozol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9 tetrahydro-9-hydroxy-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one, compositions and. (n.d.). Google Patents.

Sources

A Comparative Analysis of Synthetic Methodologies for 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Fluoro-2,3-dihydro-1H-inden-1-amine is a key structural motif found in a variety of pharmacologically active compounds and serves as a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the development of efficient and stereoselective synthetic routes to this fluorinated aminoindan is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the principal synthetic strategies for preparing this compound. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations, supported by experimental data.

Strategic Overview of Synthetic Routes

The synthesis of this compound predominantly commences from the corresponding ketone, 6-fluoro-1-indanone. The primary transformations involve the introduction of the amine functionality and, where desired, the establishment of stereocontrol at the C1 position. The main strategies that will be discussed are:

  • Reductive Amination of 6-Fluoro-1-indanone: A direct and widely used method for the conversion of ketones to amines.

  • Reduction of 6-Fluoro-1-indanone Oxime: A classical two-step approach involving the formation of an oxime intermediate followed by its reduction.

  • Asymmetric Synthesis via Chiral Precursors: Methods focused on producing enantiomerically pure this compound, often involving asymmetric hydrogenation or the use of chiral catalysts.

  • Biocatalytic Synthesis: The use of enzymes, particularly transaminases, to achieve high enantioselectivity under mild reaction conditions.

Synthesis_Overview cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Target Molecule 3-(4-fluorophenyl)propionic acid 3-(4-fluorophenyl)propionic acid 6-Fluoro-1-indanone 6-Fluoro-1-indanone 3-(4-fluorophenyl)propionic acid->6-Fluoro-1-indanone Intramolecular Friedel-Crafts Acylation This compound This compound 6-Fluoro-1-indanone->this compound Reductive Amination Reduction of Oxime Asymmetric Methods Biocatalysis

Caption: Overview of synthetic pathways to this compound.

Synthesis of the Key Precursor: 6-Fluoro-1-indanone

The common starting point for all subsequent syntheses is 6-fluoro-1-indanone. A reliable method for its preparation is the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propionic acid.

Experimental Protocol: Synthesis of 6-Fluoro-1-indanone

Step 1: Preparation of 3-(4-fluorophenyl)propionic acid [1]

  • Suspend p-fluorocinnamic acid (1 equivalent) and PtO₂ (2.2 mol%) in ethanol (8 ml/mmol of cinnamic acid).

  • Stir the suspension vigorously under a hydrogen atmosphere (1 bar) until hydrogen uptake ceases.

  • Filter the suspension and wash the residue with ethanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting crude mixture in ethanol (2 ml/mmol) and an aqueous solution of NaOH (2.5 equivalents).

  • Stir the solution for 16 hours and then reduce the volume under vacuum.

  • Dilute the resulting solution with water and acidify with 2N HCl.

  • Filter the resulting suspension and wash the residue with water to obtain 3-(4-fluorophenyl)propionic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to 6-Fluoro-1-indanone [1]

  • To a solution of 3-(4-fluorophenyl)propionic acid (1 equivalent) in CH₂Cl₂ (1.4 ml/mmol) and a catalytic amount of DMF (0.01 ml/mmol), carefully add acyl chloride (e.g., oxalyl chloride or thionyl chloride, 3.40 equivalents).

  • Stir the resulting clear solution for 6 hours, then remove volatile components under vacuum.

  • At 0°C, add the solution of the formed acyl chloride in CH₂Cl₂ (1.2 ml/mmol) dropwise to a suspension of AlCl₃ (1.30 equivalents) in CH₂Cl₂ (0.75 ml/mmol).

  • After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.

  • Pour the reaction mixture into ice water and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic phases, dry over Na₂SO₄, filter, and remove the solvent under vacuum.

  • Purify the crude product by column chromatography to yield 6-fluoro-1-indanone.

Method 1: Reductive Amination

Reductive amination is a one-pot procedure that combines the formation of an imine or enamine from the ketone and an amine, followed by in-situ reduction. This method is often favored for its operational simplicity and efficiency.

Causality Behind Experimental Choices

The choice of reducing agent is critical. Sodium borohydride is a mild and cost-effective choice, while sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity in reducing the iminium ion in the presence of the starting ketone, which minimizes the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and the reduction step. An acid catalyst, such as acetic acid, is often added to promote the formation of the iminium ion.

Experimental Protocol: Reductive Amination of 6-Fluoro-1-indanone

This protocol is adapted from a similar procedure for 5-fluoro-1-indanone.

  • To a solution of 6-fluoro-1-indanone (1.0 eq) and a suitable amine source such as ammonium acetate or an alkylamine (e.g., benzylamine, 1.2 eq) in methanol, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a reducing agent such as sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reductive_Amination 6-Fluoro-1-indanone 6-Fluoro-1-indanone Imine/Iminium Ion Imine/Iminium Ion 6-Fluoro-1-indanone->Imine/Iminium Ion + Amine Source - H2O This compound This compound Imine/Iminium Ion->this compound Reduction (e.g., NaBH4)

Caption: Workflow for the reductive amination of 6-fluoro-1-indanone.

Method 2: Reduction of 6-Fluoro-1-indanone Oxime

This two-step method involves the initial conversion of the ketone to its oxime, which is then reduced to the primary amine. This approach can be advantageous when direct reductive amination proves problematic or results in low yields.

Causality Behind Experimental Choices

The formation of the oxime is a straightforward condensation reaction with hydroxylamine hydrochloride, typically carried out in a basic medium like pyridine or in the presence of a base such as potassium carbonate to neutralize the liberated HCl. The subsequent reduction of the oxime can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common and effective method.[2] Alternative reducing agents like lithium aluminum hydride (LiAlH₄) or sodium in ethanol can also be employed, though they may require more stringent reaction conditions.

Experimental Protocol: Reduction of 6-Fluoro-1-indanone Oxime

This protocol is based on a similar procedure for 6-methoxy-1-indanone oxime.[2]

Step 1: Oximation of 6-Fluoro-1-indanone

  • Prepare a mixture of 6-fluoro-1-indanone, hydroxylamine hydrochloride (NH₂OH·HCl), and a base like potassium carbonate in a suitable solvent such as ethanol.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, evaporate the solvent to dryness.

  • Extract the residue with an organic solvent (e.g., ethyl acetate), wash the extract, dry, and evaporate to obtain the crude 6-fluoro-1-indanone oxime, which can be purified by recrystallization.

Step 2: Reduction of 6-Fluoro-1-indanone Oxime

  • Dissolve the 6-fluoro-1-indanone oxime in a suitable solvent such as tetrahydrofuran (THF).

  • Add a catalyst, for example, 5% palladium on carbon (Pd/C).

  • Perform the hydrogenation under a hydrogen atmosphere (e.g., 3 bars) at a slightly elevated temperature (e.g., 30-40°C) for 4-6 hours.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Concentrate the filtrate and perform an appropriate work-up, which may involve an acid-base extraction to isolate the amine product.

  • The crude this compound can be further purified by distillation or crystallization of its salt (e.g., hydrochloride).

Oxime_Reduction 6-Fluoro-1-indanone 6-Fluoro-1-indanone 6-Fluoro-1-indanone Oxime 6-Fluoro-1-indanone Oxime 6-Fluoro-1-indanone->6-Fluoro-1-indanone Oxime + NH2OH.HCl This compound This compound 6-Fluoro-1-indanone Oxime->this compound Reduction (e.g., H2/Pd-C)

Caption: Two-step synthesis via reduction of the corresponding oxime.

Method 3: Asymmetric Synthesis

For applications where a single enantiomer of this compound is required, asymmetric synthesis is the most direct approach. This can be achieved through various strategies, including the asymmetric hydrogenation of a suitable prochiral precursor. A plausible route involves the asymmetric synthesis of a chiral 6-fluoro-1-aminoindene derivative, followed by hydrogenation of the double bond.

Causality Behind Experimental Choices

The key to this approach is the enantioselective formation of the C-N bond. This can be accomplished through a catalytic asymmetric iminium ion cyclization of a suitable precursor.[3] Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven effective in catalyzing such transformations with high enantioselectivity.[3] The subsequent hydrogenation of the resulting enamine is typically a diastereoselective process, leading to the desired saturated aminoindan.

Conceptual Protocol: Asymmetric Synthesis
  • Synthesis of a Prochiral Precursor: Prepare a 2-alkenylbenzaldimine substituted with fluorine at the appropriate position.

  • Asymmetric Iminium Ion Cyclization: Employ a chiral Brønsted acid catalyst (e.g., a BINOL-derived N-triflyl phosphoramide) to effect the enantioselective cyclization of the aldimine to the corresponding chiral 1-aminoindene derivative.[3]

  • Hydrogenation: Subject the resulting enantiomerically enriched 1-aminoindene to catalytic hydrogenation (e.g., using H₂ and Pd/C) to reduce the double bond and afford the chiral this compound.

Method 4: Biocatalytic Synthesis using Transaminases

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral amines. ω-Transaminases (ω-TAs) are particularly well-suited for the asymmetric amination of prochiral ketones.

Causality Behind Experimental Choices

Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[4] The reaction is typically reversible, and strategies to drive the equilibrium towards product formation are often necessary. These can include using a large excess of the amine donor, or employing a "smart" amine donor that, after deamination, is removed from the equilibrium. The choice of the specific transaminase is crucial, as they exhibit varying substrate specificities and enantioselectivities. Screening a panel of (R)- and (S)-selective transaminases is often required to identify the optimal enzyme for the desired transformation.

Conceptual Protocol: Biocatalytic Transamination[4][5]
  • Reaction Setup: In a buffered aqueous solution, combine 6-fluoro-1-indanone, a suitable amine donor (e.g., isopropylamine or a diamine donor), and the pyridoxal-5'-phosphate (PLP) cofactor.

  • Enzyme Addition: Add the selected (R)- or (S)-selective ω-transaminase.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once the desired conversion is reached, stop the reaction (e.g., by pH change or addition of an organic solvent).

  • Purification: Extract the product into an organic solvent and purify using standard techniques such as column chromatography or crystallization.

Comparative Analysis of Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantages
Reductive Amination One-pot conversion of ketone to amine.Operationally simple, cost-effective reagents.May produce alcohol byproduct, requires purification. Racemic product.
Reduction of Oxime Two-step process via a stable intermediate.Can provide cleaner product than direct amination.Longer reaction sequence, use of potentially hazardous reagents. Racemic product.
Asymmetric Synthesis Multi-step synthesis involving a chiral catalyst.Direct access to enantiomerically pure product.Requires specialized and often expensive chiral catalysts, longer synthesis.
Biocatalysis Enzymatic conversion of ketone to chiral amine.High enantioselectivity, mild and environmentally friendly conditions.Requires screening for a suitable enzyme, potential for substrate/product inhibition.

Conclusion

The choice of synthetic method for this compound depends heavily on the specific requirements of the researcher. For the rapid production of a racemic mixture for initial screening purposes, reductive amination offers a straightforward and efficient route. The reduction of the corresponding oxime provides a reliable alternative, potentially with a cleaner reaction profile.

When enantiopure material is required, asymmetric synthesis via chiral catalysis or biocatalytic transamination are the methods of choice. Biocatalysis is an increasingly attractive option due to its high selectivity and green credentials, although it may necessitate an initial investment in enzyme screening and process optimization. Asymmetric synthesis using chiral catalysts provides a more traditional and often predictable route to enantiomerically pure compounds.

Ultimately, a thorough evaluation of factors such as cost, scalability, desired stereochemistry, and available resources will guide the selection of the most appropriate synthetic strategy.

References

  • Turek, P., Pęcak, N., Wzorek, Z., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Van den Berg, A. M. J., & Van der Gen, A. (2003). Process for preparing 1-indanones. U.S.
  • Turek, P., Pęcak, N., Wzorek, Z., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Sethi, M. K., et al. (2020). Stereoselective Synthesis of (R)-Amino Indans Using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 62-68. [Link]

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. [Link]

  • Mathew, S., & Yun, H. (2020). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 25(21), 5186. [Link]

  • Oren, I., et al. (2007). Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates. U.S.
  • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918–9919. [Link]

  • Akiyama, T., et al. (2010). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 46(27), 4932-4934. [Link]

  • Green, A. P., & Turner, N. J. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition, 53(39), 10345–10348. [Link]

  • Mas-Roselló, J., & Shcherbakov, N. V. (2023). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. CHIMIA, 77(11), 776–782. [Link]

  • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. ResearchGate. [Link]

  • Shon, M., et al. (2014). Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. Chemical Communications, 50(86), 13074–13077. [Link]

  • Rowles, H. C. (2008). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL Discovery. [Link]

Sources

A Comparative In Vitro Efficacy Guide: Profiling 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide provides a comprehensive framework for validating the in vitro efficacy of the novel compound, 6-Fluoro-2,3-dihydro-1H-inden-1-amine. We will explore its potential mechanisms of action based on its structural similarity to known neuroactive compounds and detail robust experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the pharmacological profile of this and similar molecules.

Introduction: Deconstructing this compound

This compound is a fluorinated derivative of 1-aminoindane. The 1-aminoindane scaffold is a privileged structure in neuropharmacology, most notably as the core of Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2] The parent compound, 1-aminoindane, is also an active metabolite of Rasagiline and is known to possess neuroprotective properties, though it is a much weaker MAO-B inhibitor.[1][3]

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.[4][5] Given this, it is hypothesized that this compound may exhibit enhanced potency or a modified selectivity profile for key neurological targets compared to its non-fluorinated counterpart.

Based on this structural analysis, two primary hypotheses for the mechanism of action of this compound are proposed:

  • Hypothesis 1: Inhibition of Monoamine Oxidase (MAO) Enzymes. The compound may act as an inhibitor of MAO-A or MAO-B, enzymes critical for the degradation of monoamine neurotransmitters.[6] MAO-B inhibitors are particularly relevant in the treatment of neurodegenerative diseases like Parkinson's.[1][6]

  • Hypothesis 2: Modulation of the Dopamine Transporter (DAT). The 1-aminoindane structure bears some resemblance to substrates and inhibitors of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[7][8]

This guide will outline the in vitro assays necessary to test these hypotheses and to compare the efficacy of this compound against well-established reference compounds.

Experimental Design: A Two-Pronged Approach

To comprehensively validate the in vitro efficacy of this compound, a two-pronged experimental approach is recommended. This involves characterizing its activity at both the MAO enzymes and the dopamine transporter.

Comparator Compounds

The selection of appropriate comparator compounds is crucial for contextualizing the experimental data.

  • Rasagiline: As a potent, selective, and irreversible MAO-B inhibitor with the same 1-aminoindane core, Rasagiline is the ideal positive control for the MAO inhibition assays.[9][10]

  • GBR-12909: A potent and selective dopamine reuptake inhibitor, GBR-12909 will serve as the benchmark for assessing activity at the dopamine transporter.[11]

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for characterizing this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanism of Action Compound This compound MAO_Assay MAO-A and MAO-B Inhibition Assay Compound->MAO_Assay DAT_Assay Dopamine Transporter (DAT) Binding Assay Compound->DAT_Assay IC50_MAO Determine IC50 for MAO-A and MAO-B MAO_Assay->IC50_MAO Ki_DAT Determine Ki for DAT DAT_Assay->Ki_DAT Selectivity_Index Calculate Selectivity Index (MAO-A vs MAO-B) IC50_MAO->Selectivity_Index MAO_Mechanism MAO Inhibition Reversibility Assay IC50_MAO->MAO_Mechanism DAT_Uptake Functional DAT Uptake Assay Ki_DAT->DAT_Uptake

Caption: Experimental workflow for in vitro validation.

Monoamine Oxidase (MAO) Inhibition Assays

These assays will determine if this compound inhibits MAO-A and/or MAO-B and will quantify its potency.

Principle

MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H2O2) as a byproduct.[12] The activity of MAO can be measured by quantifying the production of H2O2 using a fluorometric assay.[13]

Detailed Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[13][14]

  • Enzyme and Substrate Preparation:

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer to the recommended working concentration.

    • Prepare a stock solution of a suitable substrate, such as tyramine or kynuramine, in the assay buffer.[6][12]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the comparator compound, Rasagiline, in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM) for IC50 determination.

  • Assay Procedure:

    • In a 96-well black plate, add the test compound dilutions or vehicle (DMSO) to the appropriate wells.

    • Add the MAO-A or MAO-B enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding a working solution containing the substrate, horseradish peroxidase (HRP), and a fluorometric probe (e.g., Amplex Red).

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation 530-560 nm, emission 590-600 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compoundExperimentalExperimentalCalculated
Rasagiline (Reference)4124.4393

Reference IC50 values for Rasagiline are from rat brain homogenates and may vary with recombinant human enzymes.[9]

Dopamine Transporter (DAT) Activity Assays

These assays will evaluate the ability of this compound to bind to and inhibit the function of the dopamine transporter.

Principle

The interaction of a compound with DAT can be assessed through two main types of in vitro assays:

  • Binding Assay: A competitive binding assay using a radiolabeled ligand that specifically binds to DAT. The ability of the test compound to displace the radioligand is measured.[15]

  • Uptake Assay: A functional assay that measures the ability of the test compound to inhibit the uptake of a labeled substrate (e.g., [3H]dopamine) into cells expressing DAT.[7][16]

Detailed Protocol: Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Use a cell line stably expressing human DAT (hDAT), such as HEK293 or CHO cells.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a radioligand such as [3H]-WIN 35,428 or [3H]-GBR 12935, and various concentrations of the test compound (this compound or GBR-12909).[17]

    • Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known DAT inhibitor) from the total binding.

    • Calculate the percentage of inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value from a dose-response curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Detailed Protocol: Dopamine Uptake Assay
  • Cell Culture:

    • Plate cells expressing hDAT in a 96-well plate and grow to confluence.[7]

  • Uptake Inhibition:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or GBR-12909 for 10-20 minutes at 37°C.

    • Initiate dopamine uptake by adding a mixture of unlabeled dopamine and [3H]-dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[7]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of dopamine uptake for each concentration of the test compound.

    • Determine the IC50 value from a dose-response curve.

Data Presentation
CompoundDAT Binding Ki (nM)DAT Uptake IC50 (nM)
This compoundExperimentalExperimental
GBR-12909 (Reference)~1Literature Value

Reference Ki for GBR-12909 is approximately 1 nM.[11]

Signaling Pathways and Mechanisms

The following diagrams illustrate the putative mechanisms of action of this compound.

G cluster_0 MAO Inhibition Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Test_Compound 6-Fluoro-2,3-dihydro- 1H-inden-1-amine Test_Compound->MAO_B Inhibition

Caption: Putative MAO-B inhibition by the test compound.

G cluster_0 Dopamine Transporter Inhibition Synaptic_DA Synaptic Dopamine DAT Dopamine Transporter (DAT) Synaptic_DA->DAT Reuptake Presynaptic_Neuron Presynaptic Neuron DAT->Presynaptic_Neuron Test_Compound 6-Fluoro-2,3-dihydro- 1H-inden-1-amine Test_Compound->DAT Inhibition

Caption: Putative DAT inhibition by the test compound.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial in vitro characterization of this compound. The proposed experiments will elucidate its potency and selectivity for MAO enzymes and the dopamine transporter, providing critical data for its further development.

Positive results from these assays would warrant further investigation, including:

  • Mechanism of Inhibition Studies: To determine if MAO inhibition is reversible or irreversible.

  • Selectivity Profiling: Screening against a broader panel of receptors and transporters, including the serotonin and norepinephrine transporters, to assess off-target effects.

  • In Vivo Studies: To evaluate the compound's pharmacokinetic properties and its efficacy in animal models of neurological disorders.

By following the methodologies outlined in this guide, researchers can generate high-quality, reproducible data to validate the efficacy of this compound and inform its potential as a novel therapeutic agent.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Monoamine Oxidase. Methods in Molecular Biology, vol 2643. Humana, New York, NY. [Link]

  • Weinreb, O., Amit, T., Youdim, M. B., & Mandel, S. (2011). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neural Transmission, 118(9), 1315–1322. [Link]

  • Reith, M. E., Blough, B. E., & Baumann, M. H. (2015). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. CNS & Neurological Disorders - Drug Targets, 14(7), 884–896. [Link]

  • Finberg, J. P., Lamensdorf, I., & Youdim, M. B. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(1), 147–154. [Link]

  • Aman, D., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Jo, S., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(21), 6437. [Link]

  • Wikipedia contributors. (2023, November 13). 1-Aminoindane. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Aman, D., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Elmowafy, M., et al. (2021). Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. Pharmaceutics, 13(11), 1839. [Link]

  • Wikipedia contributors. (2023, April 29). (R)-1-Aminoindane. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances, 10(26), 15438-15450. [Link]

  • Aman, D., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Aksenov, M. Y., et al. (2008). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. Neurotoxicology, 29(4), 604–610. [Link]

  • Fernandez, H. H., & Chen, J. J. (2007). Monoamine Oxidase Inhibitors: Current and Emerging Agents for Parkinson Disease. Clinical Neuropharmacology, 30(3), 150-168. [Link]

  • Wikipedia contributors. (2023, December 29). Monoamine releasing agent. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Mathew, B., et al. (2020). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Drug Discovery Today, 25(10), 1747-1756. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In: Enzyme Assays. Methods in Molecular Biology, vol 2812. Humana, New York, NY. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Weinreb, O., Amit, T., Youdim, M. B., & Mandel, S. (2011). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neural Transmission, 118(9), 1315–1322. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

  • Lee, J., et al. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Wikipedia contributors. (2024, January 14). Entactogen. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Vianello, R., & Mok, K. Y. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. Journal of the American Chemical Society, 141(26), 10396-10407. [Link]

  • Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Wang, H., et al. (2023). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature Communications, 14(1), 4930. [Link]

  • Casas, G. N., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 524-534. [Link]

  • Moroni, F., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 721-729. [Link]

  • Speiser, Z., et al. (1999). Studies with rasagiline, a MAO-B inhibitor, in experimental focal ischemia in the rat. Journal of Neural Transmission, 106(7-8), 593-606. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

Sources

A Comparative Guide to the Receptor Binding Profiles of 6-Fluoro-1-Aminoindan and 1-Aminoindan

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Fluorination in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug development, subtle molecular modifications can precipitate profound shifts in pharmacological activity. The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry, often employed to enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1] This guide provides a comparative framework for evaluating 6-Fluoro-2,3-dihydro-1H-inden-1-amine (6-F-1-aminoindan) and its non-fluorinated parent compound, 2,3-dihydro-1H-inden-1-amine (1-aminoindan).

1-Aminoindan is recognized primarily as the major active metabolite of rasagiline, a potent, irreversible monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease.[2] While rasagiline itself is a powerful therapeutic, its metabolite, 1-aminoindan, exhibits a distinct pharmacological profile characterized by neuroprotective effects and weak inhibition of monoamine reuptake, largely devoid of the amphetamine-like psychostimulant properties associated with the metabolites of selegiline.[2]

The introduction of a fluorine atom at the 6-position of the indane ring is a logical step in the exploration of this pharmacophore. Fluorination in this position is anticipated to modulate the electronic properties of the aromatic ring, which could influence interactions with target proteins, particularly the monoamine transporters (SERT, DAT, NET). It is hypothesized that this modification could alter the binding affinity and selectivity profile, potentially yielding a novel compound with a unique therapeutic window. This guide outlines the necessary experimental protocols to rigorously test this hypothesis and compare the binding characteristics of these two molecules.

Theoretical Impact of 6-Fluorination on the 1-Aminoindan Scaffold

The substitution of a hydrogen atom with fluorine can induce significant changes in a molecule's physicochemical properties.[1] For the 1-aminoindan scaffold, the introduction of a fluorine atom at the 6-position is expected to have the following effects:

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring will withdraw electron density via the inductive effect. This can alter the pKa of the primary amine and influence the cation-π or hydrogen bond interactions within the binding pockets of target receptors and transporters.

  • Lipophilicity: Fluorination typically increases the lipophilicity of a molecule. This can enhance its ability to cross the blood-brain barrier and penetrate cell membranes to reach its intracellular or membrane-bound targets. However, excessive lipophilicity can also lead to non-specific binding and reduced aqueous solubility.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution at a site susceptible to cytochrome P450-mediated oxidation can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.

  • Conformational Effects: While a single fluorine atom is only slightly larger than hydrogen and is often considered a minimal steric perturbation, it can influence the preferred conformation of the molecule through steric and electronic interactions, which may favor a more bioactive conformation for a specific target.[1]

Comparative Binding Affinity Data

The following table summarizes the known binding affinities of 1-aminoindan at key monoamine transporters. The corresponding data for 6-Fluoro-1-aminoindan is yet to be determined experimentally and is presented here as a template for future studies.

CompoundTargetAssay TypeRadioligandKi (nM)IC50 (nM)Reference
1-Aminoindan DATReuptake Inhibition[3H]Dopamine-1,000,000[2]
NETReuptake Inhibition[3H]Norepinephrine->10,000[2]
SERTReuptake Inhibition[3H]Serotonin->10,000[2]
6-Fluoro-1-Aminoindan DATBinding/ReuptakeTBDTBDTBD-
NETBinding/ReuptakeTBDTBDTBD-
SERTBinding/ReuptakeTBDTBDTBD-
MAO-AInhibitionTBDTBDTBD-
MAO-BInhibitionTBDTBDTBD-
5-HT ReceptorsBindingTBDTBDTBD-
Dopamine ReceptorsBindingTBDTBDTBD-

TBD: To Be Determined by experiment.

Experimental Protocols

To empirically determine and compare the binding profiles of 6-Fluoro-1-aminoindan and 1-aminoindan, the following experimental protocols are recommended.

Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the dopamine, serotonin, and norepinephrine transporters.

Workflow Diagram:

G prep Prepare cell membranes (HEK293 cells expressing hDAT, hSERT, or hNET) incubate Incubate membranes with radioligand and varying concentrations of test compound prep->incubate Add to assay plate filter Separate bound and free radioligand by rapid vacuum filtration incubate->filter Transfer to filter plate wash Wash filters to remove non-specific binding filter->wash scint Quantify bound radioactivity using liquid scintillation counting wash->scint Dry filters and add scintillant analyze Analyze data to determine IC50 and Ki values scint->analyze Generate counts per minute (CPM)

Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine:

      • Cell membranes (10-20 µg protein per well).

      • A fixed concentration of a selective radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, [3H]Nisoxetine for NET) at a concentration near its Kd value.

      • A range of concentrations of the test compound (1-aminoindan or 6-fluoro-1-aminoindan), typically from 10-11 to 10-5 M.

    • For determination of non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

    • Total binding is determined in the absence of any competing ligand.

    • Incubate the plates at room temperature for 60-90 minutes.

  • Filtration and Quantification:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This fluorometric assay determines the potential of the compounds to inhibit the two isoforms of monoamine oxidase.

Workflow Diagram:

G reagents Prepare assay reagents: MAO-A/B enzyme, substrate, HRP, fluorescent probe inc_inhibitor Pre-incubate MAO enzyme with test compound reagents->inc_inhibitor add_sub Initiate reaction by adding MAO substrate (e.g., p-tyramine) inc_inhibitor->add_sub inc_react Incubate to allow for H2O2 production add_sub->inc_react measure Measure fluorescence (Ex/Em = 535/587 nm) inc_react->measure analyze Calculate % inhibition and determine IC50 measure->analyze

MAO Inhibition Assay Workflow

Methodology:

  • Assay Preparation:

    • Use a commercial MAO inhibitor screening kit (e.g., from Abcam or BioAssay Systems) which provides recombinant human MAO-A or MAO-B, a suitable substrate (like p-tyramine), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).

    • Prepare a dilution series of the test compounds (1-aminoindan and 6-fluoro-1-aminoindan) in assay buffer.

    • Use known selective inhibitors as positive controls (e.g., clorgyline for MAO-A and selegiline for MAO-B).

  • Inhibition Assay:

    • In a 96-well black plate, add the MAO-A or MAO-B enzyme to each well.

    • Add the test compounds or controls and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the substrate/probe/HRP mixture. This mixture contains the MAO substrate, which upon oxidation by MAO produces H2O2. The H2O2, in the presence of HRP, reacts with the probe to generate a fluorescent product.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., at Ex/Em = 535/587 nm for Amplex Red).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the curve using non-linear regression to determine the IC50 value.

Conclusion and Future Directions

While 1-aminoindan has a well-documented, albeit modest, pharmacological profile, the properties of 6-Fluoro-1-aminoindan remain to be elucidated. The strategic placement of a fluorine atom on the indane nucleus presents a compelling opportunity to modulate the compound's interaction with key CNS targets. The experimental protocols detailed in this guide provide a robust framework for a head-to-head comparison of these two molecules. The resulting data will be invaluable for understanding the structure-activity relationship of fluorination on this scaffold and will determine if 6-Fluoro-1-aminoindan possesses a sufficiently interesting profile to warrant further investigation as a potential therapeutic agent. Subsequent functional assays (e.g., synaptosomal uptake assays, electrophysiology) and in vivo studies would be the logical next steps should the in vitro binding data reveal a promising profile.

References

  • Chem-Impex. 6-Fluoro-1-indanone. [Link]

  • Lead Sciences. This compound hydrochloride. [Link]

  • PubMed Central (PMC). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Wikipedia. 1-Aminoindane. [Link]

  • Wikipedia. (R)-1-Aminoindane. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Norepinephrine Reuptake Inhibitors: A Case Study with 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Landscape of Norepinephrine Reuptake Inhibitors

Norepinephrine (NE) is a critical catecholamine neurotransmitter that modulates a wide array of physiological and cognitive functions, including attention, mood, and arousal. The norepinephrine transporter (NET) is responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling. Consequently, inhibitors of the NET, known as norepinephrine reuptake inhibitors (NRIs), are a cornerstone in the pharmacological treatment of several neuropsychiatric disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1][2] By blocking NE reuptake, NRIs elevate extracellular NE levels, enhancing noradrenergic neurotransmission.

The development of novel NRIs with improved potency, selectivity, and pharmacokinetic profiles is an ongoing endeavor in medicinal chemistry and pharmacology. This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, "6-Fluoro-2,3-dihydro-1H-inden-1-amine," against established NRIs. While publicly available pharmacological data for this specific compound is limited, we will use it as a case study to delineate the essential experimental workflows and data analysis required to rigorously assess its potential as a therapeutic agent.

Benchmark Compounds: A Profile of Established Norepinephrine Reuptake Inhibitors

A thorough comparative analysis necessitates the selection of well-characterized benchmark compounds. For this guide, we have chosen three widely recognized NRIs with distinct pharmacological profiles:

  • Atomoxetine: A highly selective NRI, marketed under the brand name Strattera, and is a first-line non-stimulant treatment for ADHD.[3][4][5] It exhibits minimal affinity for other monoamine transporters.

  • Reboxetine: Another selective NRI used primarily in the treatment of depression.[6][7][8] Its pharmacological profile is characterized by a high affinity for the NET.

  • Desipramine: A tricyclic antidepressant (TCA) that acts as a potent and relatively selective NRI.[9][10][11] While effective, its clinical use is often limited by off-target effects at other receptors.[9]

Comparative Pharmacological Profiling: A Head-to-Head Analysis

The cornerstone of benchmarking a novel compound is the direct comparison of its pharmacological parameters with those of established drugs. The following table illustrates the type of data that needs to be generated for "this compound" to enable a meaningful comparison.

Table 1: Comparative In Vitro Potency and Selectivity at Monoamine Transporters

CompoundNET Kᵢ (nM)SERT Kᵢ (nM)DAT Kᵢ (nM)SERT/NET Selectivity RatioDAT/NET Selectivity Ratio
This compound Data to be determinedData to be determinedData to be determinedCalculated from Kᵢ valuesCalculated from Kᵢ values
Atomoxetine577145115.4290.2
ReboxetineData varies by studyData varies by studyData varies by studyGenerally highGenerally high
DesipraminePotentWeakerWeakerRelatively selectiveRelatively selective

Note: Kᵢ values for Atomoxetine are from human receptors.[3] Data for Reboxetine and Desipramine can be found in various literature sources, but for a direct comparison, it is crucial to determine these values under the same experimental conditions as the novel compound.

Experimental Protocols for a Robust Benchmarking Study

To generate the data required for a comprehensive comparison, a series of well-defined in vitro and in vivo experiments must be conducted. The following protocols are designed to be self-validating and adhere to high standards of scientific rigor.

In Vitro Norepinephrine Reuptake Inhibition Assay

This assay is fundamental for determining the potency (IC₅₀) and affinity (Kᵢ) of the test compound for the norepinephrine transporter.

Principle: The assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]norepinephrine) into cells expressing the human norepinephrine transporter (hNET).

Detailed Protocol:

  • Cell Culture: Utilize a stable cell line endogenously expressing hNET, such as the human neuroblastoma cell line SK-N-BE(2)C, or a recombinant cell line (e.g., HEK293) stably transfected with the hNET gene.[12][13]

  • Assay Preparation: Plate the cells in a suitable format (e.g., 24- or 96-well plates) and allow them to reach an appropriate confluency.

  • Compound Dilution: Prepare a serial dilution of "this compound" and the benchmark compounds (Atomoxetine, Reboxetine, Desipramine) in the assay buffer.

  • Assay Initiation: Initiate the reuptake reaction by adding the radiolabeled norepinephrine (e.g., [³H]NE) and the test compounds to the cells.[12] Include control wells for total uptake (vehicle) and non-specific binding (in the presence of a high concentration of a known NET inhibitor like desipramine).[12]

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 105 minutes).[12]

  • Assay Termination: Terminate the assay by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.[12]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.[12]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of a cell line with stable hNET expression ensures reproducible results. The inclusion of benchmark compounds in the same assay run provides a direct and internally validated comparison of potency.

In Vivo Microdialysis for Assessing Neurochemical Effects

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in the brains of freely moving animals, providing a direct assessment of a compound's effect on neurotransmission.[14][15][16]

Principle: A microdialysis probe is implanted into a specific brain region (e.g., prefrontal cortex), and a physiological solution is perfused through the probe. Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane and are collected in the dialysate for analysis.

Detailed Protocol:

  • Animal Surgery: Stereotaxically implant a microdialysis guide cannula targeting the desired brain region in anesthetized rodents (e.g., rats or mice). Allow for a post-operative recovery period.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and begin perfusing with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer "this compound" or a benchmark compound systemically (e.g., via intraperitoneal injection or oral gavage).

  • Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

  • Sample Analysis: Analyze the concentration of norepinephrine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.[17]

  • Data Analysis: Express the post-dose neurotransmitter levels as a percentage of the baseline levels and plot the time course of the effect for each compound.

Causality Behind Experimental Choices: The use of freely moving animals minimizes stress-induced artifacts in neurotransmitter levels. The prefrontal cortex is a key brain region implicated in the therapeutic effects of NRIs.

Visualization of Key Concepts

To further clarify the underlying mechanisms and experimental workflows, the following diagrams are provided.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft NET Norepinephrine Transporter (NET) Synaptic Cleft->NET Reuptake Adrenergic Receptor Adrenergic Receptor Synaptic Cleft->Adrenergic Receptor Binding NE Vesicle Norepinephrine (NE) Vesicle NE Vesicle->Synaptic Cleft Release NET->Presynaptic Neuron NE NE NRI NRI (e.g., this compound) NRI->NET Inhibition

Caption: Norepinephrine signaling at the synapse and the site of action for NRIs.

In_Vitro_Reuptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture hNET-expressing cells Add_Reagents Add [3H]NE and compounds to cells Cell_Culture->Add_Reagents Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Add_Reagents Incubate Incubate at room temperature Add_Reagents->Incubate Terminate Wash cells to terminate reuptake Incubate->Terminate Lyse_Count Lyse cells and perform scintillation counting Terminate->Lyse_Count Calculate_IC50 Calculate % inhibition and determine IC50 Lyse_Count->Calculate_IC50 Calculate_Ki Convert IC50 to Ki Calculate_IC50->Calculate_Ki

Caption: Workflow for the in vitro norepinephrine reuptake inhibition assay.

Regulatory Considerations and Future Directions

Any preclinical drug development program must be conducted with regulatory submission in mind. It is crucial to adhere to Good Laboratory Practice (GLP) guidelines for key safety and toxicology studies.[18] Furthermore, understanding the potential for drug-drug interactions is a critical component of the preclinical data package, as outlined in guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[19][20][21][22]

For "this compound," the next steps would involve expanding the in vitro profiling to a broader panel of receptors and enzymes to assess off-target activities. In vivo studies would progress to more complex behavioral models relevant to ADHD and depression to establish efficacy.

Conclusion

This guide has provided a comprehensive, albeit prospective, framework for benchmarking "this compound" against known norepinephrine reuptake inhibitors. By following the detailed experimental protocols and data analysis strategies outlined herein, researchers can generate a robust dataset to evaluate the potential of this and other novel compounds as next-generation therapeutics for neuropsychiatric disorders. The emphasis on scientific integrity, causality-driven experimental design, and a clear understanding of the competitive landscape is paramount for the successful translation of promising molecules from the laboratory to the clinic.

References

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Wikipedia. Atomoxetine. [Link]

  • Stanton, M. J., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. [Link]

  • Cheetham, S. C., et al. (2003). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. [Link]

  • Wikipedia. Desipramine. [Link]

  • National Center for Biotechnology Information. (n.d.). Atomoxetine. StatPearls. [Link]

  • Edwards, D. J., & Edwards, J. (1998). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. PubMed. [Link]

  • GlobalRx. (2017). Clinical Profile of Desipramine Hydrochloride 25mg Tablets. [Link]

  • National Center for Biotechnology Information. (n.d.). Desipramine. StatPearls. [Link]

  • Fuchigami, Y., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments. [Link]

  • Wells, S. S., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. RSC Publishing. [Link]

  • Wikipedia. Norepinephrine reuptake inhibitor. [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Bymaster, F. P., et al. (2002). Atomoxetine: a selective noradrenaline reuptake inhibitor for the treatment of attention-deficit/hyperactivity disorder. PubMed. [Link]

  • De Felice, L. J., & Frazer, A. (2003). Uptake and Release of Norepinephrine by Serotonergic Terminals in Norepinephrine Transporter Knock-Out Mice: Implications for the Action of Selective Serotonin Reuptake Inhibitors. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2025). ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. YouTube. [Link]

  • Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]

  • Cheema, S. A., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Inden-1-amine Scaffolds in Neuroprotection

The 2,3-dihydro-1H-inden-1-amine core structure represents a significant pharmacophore in the pursuit of novel therapeutics for neurodegenerative disorders, most notably Parkinson's disease. This guide provides a comparative analysis of the in vivo efficacy of compounds based on this scaffold, with a primary focus on established monoamine oxidase B (MAO-B) inhibitors and the anticipated profile of emerging derivatives such as "6-Fluoro-2,3-dihydro-1H-inden-1-amine".

While direct comparative in vivo data for "this compound" is not yet extensively published, its structural similarity to well-characterized agents like rasagiline allows for a scientifically grounded, predictive comparison. This guide will delve into the established in vivo efficacy of rasagiline and the related compound selegiline, detailing the experimental models and protocols that form the basis of our understanding. This comparative context is essential for researchers designing future in vivo studies and for drug development professionals evaluating the potential of this chemical series.

Mechanism of Action: Targeting Monoamine Oxidase B for Neuroprotection

The primary mechanism of action for many inden-1-amine derivatives in the context of Parkinson's disease is the selective and irreversible inhibition of monoamine oxidase B (MAO-B).[1][2] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[3] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficit in dopamine, resulting in the characteristic motor symptoms.[4][5]

By inhibiting MAO-B, these compounds increase the synaptic concentration and prolong the action of dopamine, thereby providing symptomatic relief.[3][5] Furthermore, the inhibition of MAO-B is believed to confer neuroprotective effects by reducing the oxidative stress that arises from dopamine metabolism.[6]

Below is a diagram illustrating the signaling pathway affected by MAO-B inhibitors.

MAO_B_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 MAO_B MAO-B DA->MAO_B Metabolism DAT DAT DA->DAT Reuptake DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_vesicle->DA Release DA_synapse DA_vesicle->DA_synapse Exocytosis DOPAC DOPAC MAO_B->DOPAC DAT->DA DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Inden_amine Inden-1-amine Derivative (e.g., Rasagiline) Inden_amine->MAO_B Inhibition caption Figure 1: Mechanism of MAO-B Inhibition six_OHDA_Workflow A Animal Anesthesia & Stereotaxic Mounting B Unilateral 6-OHDA Injection A->B C Post-operative Recovery (2-3 weeks) B->C D Baseline Behavioral Assessment C->D E Chronic Treatment with Test Compound D->E F Follow-up Behavioral Testing E->F G Euthanasia & Brain Tissue Collection F->G H Immunohistochemistry & Neurochemical Analysis G->H caption Figure 2: 6-OHDA Experimental Workflow

Caption: Figure 2: A typical experimental workflow for the 6-OHDA rodent model.

MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is another widely used neurotoxin-based model that causes selective destruction of dopaminergic neurons in the substantia nigra. [7][8] Step-by-Step Protocol:

  • Animal Selection: Use young adult male C57BL/6 mice, which are particularly sensitive to MPTP.

  • MPTP Administration: Administer MPTP hydrochloride (typically 20-30 mg/kg) via intraperitoneal injection once or multiple times over a short period.

  • Behavioral Assessment: After a period of neurodegeneration (typically 7-21 days), assess motor function using tests like the rotarod test, open-field test, or pole test.

  • Compound Administration: Administer the test compound before, during, or after MPTP administration to assess its protective or restorative effects.

  • Neurochemical and Histological Analysis: Following the final behavioral assessment, sacrifice the animals and analyze brain tissue for dopamine and its metabolites, as well as for the density of tyrosine hydroxylase-positive neurons.

Anticipated In Vivo Profile of "this compound"

Based on its structural analogy to rasagiline, "this compound" is hypothesized to be a potent and selective MAO-B inhibitor. The introduction of a fluorine atom at the 6-position of the indane ring may modulate its pharmacokinetic and pharmacodynamic properties. Potential advantages could include enhanced blood-brain barrier penetration, increased metabolic stability, and improved oral bioavailability.

A successful in vivo efficacy profile for "this compound" would be expected to demonstrate:

  • Symptomatic Relief: Significant improvement in motor function in the 6-OHDA or MPTP models.

  • Neuroprotection: A measurable preservation of dopaminergic neurons and striatal dopamine levels when administered prior to or concurrently with the neurotoxin.

  • Favorable Pharmacokinetic Profile: Adequate brain exposure and a half-life that supports a convenient dosing regimen.

  • Lack of Amphetamine-like Metabolites: A key advantage over selegiline, reducing the potential for undesirable side effects. [5]

Conclusion and Future Directions

The inden-1-amine scaffold, exemplified by the clinical success of rasagiline, remains a promising starting point for the development of novel therapies for Parkinson's disease. While direct in vivo efficacy data for "this compound" is eagerly awaited, the established methodologies and comparative data from related compounds provide a robust framework for its evaluation. Future in vivo studies should focus on a head-to-head comparison with rasagiline in validated animal models of Parkinson's disease to fully elucidate its therapeutic potential. Key areas of investigation will include not only its efficacy in mitigating motor deficits but also its neuroprotective capabilities and underlying molecular mechanisms.

References

  • Hauser, R. A. (2009). The role of rasagiline in the treatment of Parkinson's disease. Therapeutics and Clinical Risk Management, 5, 631–639. [Link]

  • Robottom, B. J., & K. S. (2007). Rasagiline in treatment of Parkinson's disease. Neuropsychiatric Disease and Treatment, 3(3), 299–306. [Link]

  • Wikipedia. (n.d.). Pharmacology of selegiline. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Neuro Central. (2023, June 21). P2B001: a slow-release drug for Parkinson's disease [Video]. YouTube. [Link]

  • Alexoff, D. L., et al. (2012). In Vivo Metabolic Trapping Radiotracers for Imaging Monoamine Oxidase-A and –B Enzymatic Activity. Journal of Nuclear Medicine, 53(1), 141-151. [Link]

  • Blandini, F., & S. M. (2007). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. Journal of the Neurological Sciences, 257(1-2), 1–11. [Link]

  • Finberg, J. P. M. (2006). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. CNS Drug Reviews, 12(3-4), 213–228. [Link]

  • Lin, C.-H., et al. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 17(10), 577. [Link]

  • Guttman, M., et al. (2005). In Vivo Measurement of Brain Monoamine Oxidase B Occupancy by Rasagiline, Using 11C-l-Deprenyl and PET. Journal of Nuclear Medicine, 46(10), 1644–1650. [Link]

  • Wikipedia. (n.d.). Rasagiline. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Blesa, J., et al. (2012). Parkinson's Disease: Exploring Different Animal Model Systems. Frontiers in Pharmacology, 3, 22. [Link]

  • Olanow, C. W., et al. (2004). Clinical trials with rasagiline: evidence for short-term and long-term effects. Neurology, 62(6 Suppl 4), S56–S62. [Link]

  • Taha, E. A., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. [Link]

  • Charles River. (n.d.). Animal Models of Parkinson's Disease. Charles River. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2012, November 5). What is the best in vivo model for testing potential anti-amyloid-ß drugs?. ResearchGate. [Link]

  • Björklund, A., & Cenci, M. A. (2020). Animal models for preclinical Parkinson's research: An update and critical appraisal. Progress in Brain Research, 252, 1–32. [Link]

  • Bantie, L., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Experimental and Therapeutic Medicine, 22(6), 1404. [Link]

  • Wu, R. M., et al. (1996). Effect of MAO-B Inhibitors on MPP+ Toxicity in Vivo. Journal of Neural Transmission, 103(11), 1257–1265. [Link]

  • Bar-Am, O., et al. (2004). [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. Revue Neurologique, 160(5 Pt 1), 521–534. [Link]

  • Bove, J., & Perier, C. (2012). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Journal of Parkinson's Disease, 2(3), 195–206. [Link]

  • Boukhatem, N., et al. (2023). Royal Jelly Mitigates Cognitive Decline and Anxiety in Female Mice: A Promising Natural Neuroprotective Solution for Alzheimer's Disease. Nutrients, 15(23), 4939. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Biological Evaluation of 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Potent Monoamine Oxidase-B Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pursuit of novel, potent, and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Within the realm of neurodegenerative disorders, Monoamine Oxidase B (MAO-B) remains a critical target. This guide provides an in-depth, reproducible protocol for the synthesis of a promising fluorinated indanamine derivative, 6-Fluoro-2,3-dihydro-1H-inden-1-amine. Furthermore, it outlines a comprehensive strategy for its biological evaluation as a MAO-B inhibitor, offering a comparative analysis against established drugs and structurally related analogs. This document is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to confidently synthesize and evaluate this compound in their own laboratories.

Introduction: The Rationale for Fluorinating Indanamines for MAO-B Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Two isoforms exist, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1] Notably, the activity of MAO-B is elevated in the brains of patients with neurodegenerative conditions like Parkinson's disease, leading to a depletion of dopamine.[2] Therefore, the selective inhibition of MAO-B is a clinically validated therapeutic strategy to increase dopamine levels and alleviate motor symptoms.[3]

Rasagiline, an N-propargyl-1-aminoindan, is a potent and selective irreversible inhibitor of MAO-B. Its clinical success has spurred the development of new aminoindan-based inhibitors with improved pharmacological profiles. The introduction of fluorine into drug candidates is a well-established medicinal chemistry strategy to enhance metabolic stability, binding affinity, and blood-brain barrier penetration.[4] It is hypothesized that the strategic placement of a fluorine atom on the indane scaffold can modulate the electronic properties of the molecule, potentially leading to enhanced potency and selectivity for MAO-B. This guide focuses on the 6-fluoro substituted analog, a promising candidate for further investigation.

Part 1: Reproducible Synthesis of this compound

The following three-step synthesis provides a reliable and scalable route to the target compound, starting from commercially available materials. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Synthetic Workflow Overview

Synthesis_Workflow A 3-(4-Fluorophenyl)propanoic Acid B 6-Fluoro-1-indanone A->B   Friedel-Crafts Acylation      (Polyphosphoric Acid)    C 6-Fluoro-2,3-dihydro-1H-inden-1-one oxime B->C   Oximation      (Hydroxylamine HCl, Pyridine)    D This compound C->D   Reduction      (e.g., Na/n-propanol or Catalytic Hydrogenation)   

Caption: Synthetic route to this compound.

Step 1: Synthesis of 6-Fluoro-1-indanone

The synthesis commences with an intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid. Polyphosphoric acid (PPA) is an effective reagent for this cyclization, acting as both a catalyst and a solvent.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place 100 g of polyphosphoric acid.

  • Addition of Starting Material: While stirring, slowly add 10 g (0.059 mol) of 3-(4-fluorophenyl)propanoic acid to the PPA. The addition should be portion-wise to control the initial exotherm.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with constant stirring. This will hydrolyze the PPA and precipitate the product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acid, followed by water (100 mL), and finally brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-1-indanone.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford a crystalline solid.[5]

Causality and Expertise Insights: The use of PPA is crucial here as it provides a strongly acidic medium necessary to protonate the carboxylic acid, forming the acylium ion intermediate required for the electrophilic aromatic substitution. The temperature is maintained below 100°C to prevent potential side reactions such as polymerization or charring. The ice-water quench is a critical step that must be performed cautiously due to the exothermic nature of PPA hydrolysis.

Step 2: Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-one oxime

The ketone functionality of 6-fluoro-1-indanone is converted to an oxime, a key intermediate for the subsequent reduction to the primary amine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 10 g (0.067 mol) of 6-fluoro-1-indanone in 100 mL of pyridine.

  • Reagent Addition: Add 8.7 g (0.125 mol) of hydroxylamine hydrochloride to the solution.

  • Reaction Conditions: Heat the mixture to reflux (around 115°C) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into 500 mL of cold water. The oxime will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove pyridine and excess hydroxylamine hydrochloride.

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight. The product is typically of sufficient purity for the next step.

Causality and Expertise Insights: Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion. The refluxing conditions ensure a reasonable reaction rate. The precipitation in water is an effective and straightforward method for initial purification.

Step 3: Synthesis of this compound

The final step involves the reduction of the oxime to the desired primary amine. Several reduction methods can be employed; a classical and effective method is the use of sodium in n-propanol.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place a solution of 10 g (0.06 mol) of 6-fluoro-2,3-dihydro-1H-inden-1-one oxime in 200 mL of n-propanol.

  • Reductant Addition: Heat the solution to reflux. Once refluxing, add small pieces of metallic sodium (approximately 20 g, 0.87 mol) through the condenser over a period of 1-2 hours. The reaction is vigorous and exothermic, so the addition rate should be carefully controlled to maintain a steady reflux.

  • Reaction Completion: After all the sodium has been added, continue to reflux the mixture until the sodium has completely dissolved.

  • Work-up: Cool the reaction mixture to room temperature and cautiously add water to decompose any unreacted sodium.

  • Extraction: Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound as an oil.

  • Purification: The product can be further purified by vacuum distillation.

Causality and Expertise Insights: The dissolving metal reduction is a powerful method for converting oximes to primary amines. The nascent hydrogen generated from the reaction of sodium with n-propanol is the active reducing species. Catalytic hydrogenation over a palladium or platinum catalyst is a viable alternative that may offer milder reaction conditions and easier work-up.

Part 2: Biological Testing as a Monoamine Oxidase-B Inhibitor

Based on the structural similarity to known MAO-B inhibitors, it is highly probable that this compound is a potent and selective inhibitor of this enzyme. A comprehensive biological evaluation should include in vitro assays to determine its inhibitory potency (IC50) and selectivity against both MAO-A and MAO-B.

In Vitro MAO-A and MAO-B Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 values of the synthesized compound for both MAO isoforms.

Experimental Protocol:

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

    • A suitable fluorogenic probe that reacts with the product of the MAO reaction (e.g., Amplex Red).

    • Horseradish peroxidase (HRP).

    • Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In each well of the 96-well plate, add the phosphate buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound at various concentrations. Include control wells with no inhibitor and wells with a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate, Amplex Red, and HRP mixture to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex Red) at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mechanism of Action and Signaling Pathway

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding MAO_B MAO-B Dopamine_cleft->MAO_B Uptake & Degradation DOPAC DOPAC (inactive metabolite) MAO_B->DOPAC Oxidative Deamination Indanamine This compound Indanamine->MAO_B Inhibition

Caption: Proposed mechanism of MAO-B inhibition by this compound.

Part 3: Comparative Analysis

A crucial aspect of evaluating a new compound is to benchmark its performance against existing standards and structurally similar molecules.

Comparative Data Table

The following table presents a comparison of the MAO-B inhibitory activity of the target compound (predicted) with known inhibitors and related analogs.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50(A)/IC50(B))Reference
This compound >10 (Predicted)<0.5 (Predicted) >20 (Predicted)-
Selegiline~10.06~16.7[6]
Rasagiline~0.70.014~50[4]
2,3-dihydro-1H-inden-1-amine (Unsubstituted)>100>100-[3]
N-Methyl-2,3-dihydro-1H-inden-1-amine>1001.83>54.6[3]
N-Propyl-2,3-dihydro-1H-inden-1-amine>1000.11>909[3]
N-Propargyl-2,3-dihydro-1H-inden-1-amine (Rasagiline)0.70.014~50[4]
5-Fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine>1000.18>555[3]

Analysis of Comparative Data: The unsubstituted 2,3-dihydro-1H-inden-1-amine shows negligible activity. However, N-alkylation significantly enhances MAO-B inhibitory potency, with the propargyl group of rasagiline being optimal. The introduction of a fluorine atom at the 5-position of the N-propyl analog maintains high potency.[3] Based on these structure-activity relationships, it is highly probable that this compound, especially when N-alkylated, will exhibit potent and selective MAO-B inhibition. A computational docking study predicted that fluorinated compounds can have a better binding affinity for MAO-B than rasagiline.[4]

Conclusion

This guide provides a comprehensive and reproducible framework for the synthesis and biological evaluation of this compound. The detailed protocols, coupled with an understanding of the underlying chemical and biological principles, are intended to empower researchers to explore the potential of this and other novel fluorinated indanamines as next-generation MAO-B inhibitors for the treatment of neurodegenerative diseases. The presented comparative data underscores the promising nature of this compound and provides a strong rationale for its further investigation.

References

  • Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Drug action (IC50 values) on MAO A and MAO B activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. (2019). PubMed. [Link]

  • Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. (2022). PubMed. [Link]

  • 6-Fluoro-indan-1-one. (2014). PubMed. [Link]

  • Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. (2022). PubMed Central. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (2022). MDPI. [Link]

  • Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. (2021). University of South Dakota RED. [Link]

  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. (n.d.). BioAssay Systems. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. [Link]

  • Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[18F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. (2023). RSC Publishing. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2018). RSC Publishing. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Fluoro-2,3-dihydro-1H-inden-1-amine (and its common salt forms, such as the hydrochloride). As a valued partner in your research, we are committed to providing guidance that extends beyond product specifications to ensure safety and compliance in your laboratory. This document is designed for researchers, scientists, and drug development professionals who handle specialized chemical compounds.

The procedures outlined below are grounded in established safety protocols and regulatory standards. The core principle is that proper disposal is an integral part of the experimental workflow, not an afterthought. It protects laboratory personnel, the wider community, and the environment.

Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound is a research chemical whose toxicological properties may not be fully investigated.[1] However, available Safety Data Sheets (SDS) for closely related structures provide critical hazard information that dictates handling and disposal requirements.

Based on GHS classifications, this compound presents several hazards.[1]

Hazard ClassificationGHS Hazard StatementRationale for Disposal Protocol
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedPrevents accidental ingestion through contaminated surfaces or improper waste handling.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationRequires the use of appropriate chemical-resistant gloves and immediate decontamination of any affected area.
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationMandates the use of safety glasses or goggles to prevent contact with dust or splashes.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationNecessitates handling the solid compound within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust.[1][2]

The presence of a fluorine atom also places this compound in the category of halogenated organic waste, which has specific disposal requirements.[3]

Core Disposal Principle: Mandated Professional Management

For research chemicals like this compound, direct disposal via sanitary sewer or as common trash is strictly prohibited.[3][4][5] The only acceptable and compliant method is to engage a licensed professional waste disposal service.[1]

Causality: The complex structure of fluorinated organic compounds means their environmental fate, persistence, and potential for bioaccumulation are not fully understood. Furthermore, improper incineration can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen fluoride.[3] Licensed disposal facilities have the specialized equipment and validated procedures to manage these risks effectively, in compliance with regulations set by the Environmental Protection Agency (EPA) and other bodies.[6]

Step-by-Step Laboratory Waste Handling Protocol

This protocol ensures that the waste is collected, stored, and prepared for pickup in a manner that is safe, compliant, and self-validating.

Step 3.1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in Section 1.

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[7] Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Use safety glasses with side shields or, for larger quantities, splash-proof chemical goggles.[7]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[7]

  • Respiratory Protection: All handling of the solid powder or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.[1][2]

Step 3.2: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program.[8]

  • Designated Waste Stream: this compound waste must be collected in a container designated for "Halogenated Organic Waste." [3][9]

  • AVOID Mixing: Never mix halogenated waste with non-halogenated organic waste.[3][10] This is a critical safety and compliance point. The reason is that non-halogenated waste streams are often reclaimed for fuel value, a process that is dangerously compromised by the presence of halogens which, upon combustion, form toxic acid gases.[3]

Step 3.3: Containerization

The integrity of the waste container prevents leaks and exposure.

  • Container Type: Use a sturdy, leak-proof container with a secure, tight-fitting lid.[5][11] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Keep Closed: Waste containers must be kept closed at all times, except when actively adding waste.[11] This minimizes the release of vapors and prevents spills.

Step 3.4: Labeling

Accurate labeling is a legal requirement under OSHA's Hazard Communication Standard and ensures safe handling by all personnel and the final disposal company.[10][12]

The waste container label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" (and specify if it is the hydrochloride salt).

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").[8]

  • The date of accumulation.

Step 3.5: On-Site Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA): Store the labeled, closed waste container in a designated SAA.[11] This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to contain any potential leaks.

  • Incompatible Materials: Store away from incompatible materials. While specific incompatibility data for this compound is limited, a general best practice is to store amine waste away from strong acids and oxidizing agents.

Decontamination and Spill Management

Accidents can happen, and a clear plan for managing spills is essential.

  • Small Spills of Solid:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material, taking extreme care to avoid creating dust.[1]

    • Place the swept material and any contaminated cleaning tools (e.g., weighing paper, contaminated wipes) into the designated "Halogenated Organic Waste" container.

    • Decontaminate the surface with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. The decontamination wipes must also be disposed of as hazardous waste.[13]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[14]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram visualizes the comprehensive workflow for the proper disposal of this compound, from the laboratory bench to final disposition.

G cluster_lab Laboratory Operations cluster_disposal Professional Waste Management A Identify Waste (Unused chemical, contaminated labware, spill cleanup material) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Segregate into Dedicated 'Halogenated Organic Waste' Container B->C Step 2 D Securely Close and Properly Label Container C->D Step 3 E Store in Designated Satellite Accumulation Area (SAA) D->E Step 4 F Schedule Waste Pickup (Contact Institution's EHS) E->F Step 5 (When container is full or storage time limit reached) G Transfer to Licensed Hazardous Waste Transporter F->G Step 6 H Final Compliant Disposal (e.g., High-Temperature Incineration) G->H Step 7

Caption: Workflow for the safe disposal of this compound.

References

  • Safety Data Sheet for (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Angene Chemical.
  • Safety Data Sheet for 3-Buten-1-amine. Thermo Fisher Scientific.
  • This compound hydrochloride Inform
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.
  • Guidance For Hazard Determination.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Laboratory Waste Disposal Safety Protocols.
  • Safety Data Sheet for 1-Indanone. Thermo Fisher Scientific.
  • Spill Control/Emergency Response. Emory University Environmental Health and Safety Office.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Laboratory Liquid Waste Disposal Flow Chart. Hokkaido University.
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).
  • Safety and handling of fluorin
  • How to Safely Dispose of Labor
  • Safety D
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Safety Data Sheet for amine hydrochloride. Enamine.

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).

Sources

Comprehensive Safety and Handling Guide for 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 6-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS No. 1191908-44-7). As a fluorinated amine, this compound requires careful management to mitigate potential health risks. This document is intended for laboratory professionals and researchers and is designed to instill a proactive safety culture beyond mere compliance. The information herein is synthesized from established safety data for the compound and its structural analogs, ensuring a robust framework for risk minimization.

Immediate Safety Briefing: Understanding the Risks

While a comprehensive toxicological profile for this compound is not extensively documented, data from its hydrochloride salt and structurally similar compounds, such as (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride, indicate several potential hazards.[1][2] All handling procedures must be predicated on the assumption that this compound is:

  • Harmful if swallowed. [2]

  • A cause of skin irritation. [2]

  • A cause of serious eye irritation. [1][2]

  • A potential cause of respiratory irritation. [1][2]

The presence of the fluorine atom necessitates special consideration for disposal, as halogenated organic compounds require specific waste streams.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or eye contact. The following table outlines the minimum required PPE, with the rationale rooted in the precautionary principle for handling novel or under-documented chemical entities.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for perforations before use. Double-gloving is advised for prolonged handling.
Eyes Safety glasses with side shields or gogglesEssential for protecting against accidental splashes or airborne particles.[5]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during transfer or solution preparation.[5]
Body Laboratory coatA flame-resistant lab coat is required to protect against skin contact and small spills.[5]
Respiratory NIOSH-approved respiratorRequired when handling the compound as a powder outside of a certified chemical fume hood or if aerosolization is possible.[5] The choice of cartridge should be based on a formal risk assessment.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity.

Pre-Operational Checklist & Engineering Controls
  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification. All manipulations of this compound should be performed within the fume hood.[3]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and solvents within the fume hood before introducing the compound.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Waste Container: Prepare a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[3][4]

Chemical Handling Workflow

The following diagram illustrates the core handling procedure, emphasizing critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Begin Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Cap and Secure Vessel handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Reaction Complete clean2 Dispose of Contaminated Materials clean1->clean2 clean3 Doff PPE clean2->clean3 exit Safe Exit clean3->exit Exit Lab

Caption: Workflow for handling this compound.

Post-Handling Decontamination
  • Surface Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the compound using a suitable solvent (e.g., isopropanol), followed by a soap and water solution.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment. If feasible, rinse with a small amount of an appropriate solvent and collect the rinsate in the halogenated waste container.

Disposal Plan: Responsible Waste Management

Improper disposal of halogenated compounds poses a significant environmental risk.

Waste Segregation
  • Primary Container: All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) must be placed in the designated "Halogenated Organic Waste" container.

  • Liquid Waste: Unused solutions and solvent rinsates should also be collected in a separate, compatible "Halogenated Liquid Waste" container.[3][6]

  • Never pour this compound or its solutions down the drain. [3][7]

Disposal Workflow

The following decision tree outlines the correct disposal path for materials associated with the handling of this compound.

G start Material to be Disposed is_contaminated Is it contaminated with This compound? start->is_contaminated is_liquid Is it liquid or solid? is_contaminated->is_liquid Yes non_haz Dispose in Regular Lab Trash is_contaminated->non_haz No hal_solid Dispose in 'Halogenated Solid Waste' Container is_liquid->hal_solid Solid hal_liquid Dispose in 'Halogenated Liquid Waste' Container is_liquid->hal_liquid Liquid

Caption: Disposal decision tree for laboratory waste.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

By integrating these protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a safer research environment for all personnel.

References

  • MATERIAL SAFETY DATA SHEET - Tri-iso. [Link]

  • (1S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1391354-92 - J&K Scientific. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • This compound hydrochloride - Lead Sciences. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. [Link]

  • hazardous waste segregation. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.